molecular formula C30H50O2 B15594731 29-Hydroxyfriedelan-3-one

29-Hydroxyfriedelan-3-one

Cat. No.: B15594731
M. Wt: 442.7 g/mol
InChI Key: NAOCHKKFDYTOII-NMYGGBPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

29-Hydroxyfriedelan-3-one is a useful research compound. Its molecular formula is C30H50O2 and its molecular weight is 442.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(4S,4aR,6aR,6aR,6bS,8aR,11S,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one

InChI

InChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24+,25+,26+,27+,28-,29+,30-/m1/s1

InChI Key

NAOCHKKFDYTOII-NMYGGBPXSA-N

Origin of Product

United States

Foundational & Exploratory

what are the physical properties of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) of significant interest in natural product chemistry and pharmacology.

Core Chemical and Physical Properties

This compound is a naturally occurring pentacyclic triterpenoid.[1] It has been isolated from various plant species, including those from the Celastraceae family such as Tripterygium hypoglaucum, Salacia chinensis, and Celastrus vulcanicola.[1][2] The compound's core structure is based on the friedelane (B3271969) skeleton, characterized by a ketone group at the C-3 position and a primary alcohol (hydroxymethyl group) at the C-29 position.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₃₀H₅₀O₂PubChem[1]
Molecular Weight 442.7 g/mol PubChem[1]
Monoisotopic Mass 442.381080833 DaPubChem[1]
Appearance White solid / amorphous powderInferred from related compounds[2]
Melting Point 262-265 °CEchemi
Topological Polar Surface Area 37.3 ŲPubChem[1]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneChemFaces
CAS Number 39903-21-4PubChem[1]

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques. The data presented below are characteristic of the friedelane skeleton with the specified functional groups.

Data Presentation: Spectroscopic Data
Spectroscopic MethodKey Observations
¹H NMR Signals corresponding to multiple methyl groups, methylene (B1212753) protons, and methine protons characteristic of the pentacyclic triterpenoid structure. A key signal corresponds to the hydroxymethylene protons at the C-29 position.
¹³C NMR Approximately 30 carbon signals are observed. A downfield signal around δ 213 ppm is characteristic of the C-3 ketone. A signal corresponding to the hydroxyl-bearing C-29 is also present.
Infrared (IR) Spectroscopy Characteristic absorption bands are observed for the hydroxyl (-OH) group (around 3530 cm⁻¹) and the carbonyl (C=O) group of the ketone (around 1708 cm⁻¹).[2]
Mass Spectrometry (MS) The mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[2]

Experimental Protocols

The isolation and characterization of this compound from natural sources follow a standardized workflow common in phytochemistry.

Methodology: Isolation and Purification

A general protocol for the isolation of this compound from plant material is as follows:

  • Preparation of Plant Material: The relevant plant part (e.g., leaves, stems, or roots) is collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: The powdered material is subjected to extraction, often sequentially with solvents of increasing polarity. A common starting point is a nonpolar solvent like hexane (B92381) or chloroform to extract triterpenoids. This is followed by more polar solvents like ethyl acetate or methanol.[2][3]

  • Fractionation of Crude Extract: The resulting crude extract (e.g., the hexane extract) is concentrated under reduced pressure. It is then typically subjected to column chromatography (CC) using silica (B1680970) gel as the stationary phase.[2][4]

  • Chromatographic Separation: The column is eluted with a solvent gradient, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected systematically.[2][3]

  • Purity Analysis and Final Purification: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions showing a similar profile and containing the target compound are combined. These combined fractions may require further purification using successive column chromatography or preparative TLC to yield the pure compound.[2][3]

Methodology: Structural Characterization

Once isolated, the structure of the compound is elucidated and confirmed using a combination of the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to determine the complete proton and carbon framework and establish connectivity and stereochemistry.[2]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular formula.[2]

  • Infrared (IR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule, such as the hydroxyl and carbonyl groups.[2]

Biological Activity and Logical Relationships

This compound belongs to the friedelane class of triterpenoids, which are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[5][6][7][8] Specifically, this compound has been investigated for its anti-inflammatory properties, demonstrating inhibitory activity against human leukocyte elastase (HLE).[5] Studies on related friedelane triterpenes have also shown cytotoxic activity against various cancer cell lines.[2][6]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the isolation and characterization of this compound from a natural source.

G cluster_analysis Characterization Plant Plant Material (e.g., Salacia grandifolia leaves) Grind Drying & Grinding Plant->Grind Extract Solvent Extraction (e.g., Hexane) Grind->Extract Crude Crude Hexane Extract Extract->Crude Column1 Silica Gel Column Chromatography Crude->Column1 Fractions Collection of Fractions Column1->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine PureCmpd Pure this compound Combine->PureCmpd Analysis Structural Elucidation PureCmpd->Analysis NMR 1D & 2D NMR MS HRMS IR FTIR

Caption: General workflow for isolation and characterization.

References

A Technical Guide to the Natural Sources of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological context of the pentacyclic triterpenoid (B12794562) 29-Hydroxyfriedelan-3-one (B1154516). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane (B3271969) class. Triterpenoids are a large and structurally diverse group of natural products with a wide range of reported biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. As interest in natural products for drug discovery continues to grow, a comprehensive understanding of the sources and properties of specific compounds like this compound is crucial.

Natural Sources

To date, this compound has been isolated from several plant species, primarily within the Celastraceae family. The following section details the confirmed natural sources and available quantitative data.

Quantitative Data on Natural Sources

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the quantitative data available from the scientific literature.

Plant SpeciesFamilyPlant PartYield of this compoundReference
Salacia grandifoliaCelastraceaeLeaves11.1 mg from 384.5 g of dried leaves (~0.0029% w/w)[1]
Maytenus macrocarpaCelastraceaeStem Bark ExudatesPresence confirmed, but quantitative yield not reported.[2]
Catha cassinoidesCelastraceaeStems and LeavesPresence confirmed, but quantitative yield not reported.[3]
Celastrus vulcanicolaCelastraceaeNot specifiedPresence reported.[4]
Salacia chinensisCelastraceaeNot specifiedPresence reported.[4]
Tripterygium hypoglaucumCelastraceaeNot specifiedOriginal source of isolation.[4]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. Below is a detailed methodology for its isolation from the leaves of Salacia grandifolia.

General Experimental Workflow

The process of obtaining pure this compound from a plant source is a multi-step procedure. The following diagram illustrates a typical workflow.

experimental_workflow plant_material Dried & Powdered Plant Material (e.g., Salacia grandifolia leaves) maceration Maceration with Hexane (B92381) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Hexane Extract concentration->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Similar Fractions tlc_analysis->pooling final_purification Further Chromatographic Purification pooling->final_purification isolated_compound Pure this compound final_purification->isolated_compound

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol for Isolation from Salacia grandifolia Leaves[1]

Plant Material and Extraction:

  • The leaves of Salacia grandifolia are air-dried at room temperature and then ground into a fine powder.

  • A sample of the powdered leaves (e.g., 384.5 g) is subjected to maceration with hexane at room temperature.

  • The hexane extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield the crude hexane extract.

Chromatographic Separation:

  • The crude hexane extract is subjected to column chromatography on silica gel (60-230 mesh).

  • The column is eluted with a gradient of hexane and ethyl acetate (B1210297).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • The combined fractions containing this compound are further purified by successive column chromatography on silica gel (230-400 mesh) using a hexane-ethyl acetate solvent system (e.g., 8:2 v/v) to afford the pure compound.

Biological Activities and Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated in the available literature, the broader class of friedelane triterpenoids has been reported to exhibit various biological activities.

Known Biological Activities
  • Anti-inflammatory Activity: A study investigating the human leukocyte elastase (HLE) inhibitory activity of friedelin (B1674157) and its hydroxylated derivatives found that this compound exhibited a moderate inhibitory effect on HLE, with the enzyme activity being reduced to 37% of the control.[5] This suggests a potential mechanism for its anti-inflammatory properties.

  • Cytotoxic Activity: While not specifically reported for this compound, other friedelane triterpenoids have demonstrated cytotoxic effects against various cancer cell lines.[6] Further investigation is warranted to determine if this compound shares this activity.

  • Antiviral and Antibacterial Activity: The crude extracts of Salacia grandifolia, from which this compound was isolated, showed moderate to high antiviral activity against a murine coronavirus. However, the isolated compounds, including this compound, did not exhibit antibacterial activity against the tested strains.[1]

Postulated Signaling Pathway Involvement

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, based on the activities of structurally related compounds, some logical postulations can be made for future research. For instance, the related compound friedelin has been shown to inhibit the MEK/ERK and PI3K/Akt signaling pathways in leukemia cells.[2] Given the structural similarity, it is plausible that this compound might also interact with components of these or other critical cellular signaling cascades.

The following diagram illustrates a hypothetical logical relationship for investigating the anti-inflammatory mechanism of this compound, based on its known HLE inhibitory activity.

logical_relationship compound This compound inhibition Inhibition compound->inhibition target Human Leukocyte Elastase (HLE) downstream_effect Reduced Tissue Damage & Inflammation target->downstream_effect leads to inhibition->target cellular_event Inflammatory Stimulus cell_response Release of HLE cellular_event->cell_response cell_response->target

Caption: Postulated mechanism of anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound is a friedelane triterpenoid with confirmed natural sources in the Celastraceae family, particularly in Salacia grandifolia and Maytenus macrocarpa. Detailed protocols for its isolation have been established, and preliminary studies indicate its potential as an anti-inflammatory agent through the inhibition of human leukocyte elastase.

For researchers and drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Quantitative analysis of this compound in a wider range of plant species to identify high-yielding sources.

  • Elucidation of its molecular mechanism of action , including the identification of its direct cellular targets and its effects on key signaling pathways, such as the MAPK and NF-κB pathways, which are commonly involved in inflammation.

  • In-depth evaluation of its cytotoxic potential against a panel of cancer cell lines to explore its potential as an anticancer agent.

  • Preclinical studies to assess its efficacy and safety in in vivo models of inflammatory diseases.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel natural product-based therapies.

References

The Biosynthesis of Friedelane Triterpenoids in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelane (B3271969) triterpenoids are a class of pentacyclic triterpenoids characterized by the distinctive friedelane skeleton. These natural products, with friedelin (B1674157) as a prominent member, are abundantly found in various plant species, particularly in the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families[1][2]. They exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, making them promising candidates for drug development[1][2]. This technical guide provides an in-depth overview of the biosynthesis of friedelane triterpenoids in plants, detailing the enzymatic steps, regulatory networks, and key experimental protocols for their study.

The Friedelane Biosynthetic Pathway

The biosynthesis of friedelane triterpenoids originates from the ubiquitous isoprenoid pathway, which provides the fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.

The overall biosynthetic route to friedelane triterpenoids can be divided into three main stages:

  • Formation of 2,3-Oxidosqualene (B107256): IPP and DMAPP are condensed to form the C30 precursor, squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SE).

  • Cyclization to the Friedelane Skeleton: This is the crucial and defining step in friedelane biosynthesis. The enzyme friedelin synthase , a member of the oxidosqualene cyclase (OSC) family, catalyzes the intricate cyclization of 2,3-oxidosqualene. This reaction involves a complex series of protonation, cyclization, and rearrangement events, culminating in the formation of the pentacyclic friedelane backbone with a ketone group at the C-3 position[3][4].

  • Post-cyclization Modifications: Following the formation of the initial friedelane scaffold, a variety of decorative modifications can occur, leading to the diverse array of friedelane-type triterpenoids found in nature. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and may include hydroxylation, oxidation, and other reactions. For example, the oxidation of friedelin at the C-29 position to form maytenoic acid is catalyzed by the cytochrome P450 enzyme CYP712K4 in Maytenus ilicifolia[5][6][7].

Friedelane Biosynthesis Pathway cluster_upstream Upstream Isoprenoid Pathway cluster_core Core Friedelane Synthesis cluster_downstream Downstream Modification IPP Isopentenyl Pyrophosphate (IPP) Squalene Squalene IPP->Squalene DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Friedelin Friedelin Oxidosqualene->Friedelin Friedelin Synthase (Oxidosqualene Cyclase) Maytenoic_Acid Maytenoic Acid Friedelin->Maytenoic_Acid CYP712K4 Other_Friedelanes Other Friedelane Triterpenoids Friedelin->Other_Friedelanes Other CYP450s

Figure 1: Overview of the friedelane triterpenoid (B12794562) biosynthetic pathway.

Regulation of Friedelane Biosynthesis

The production of friedelane triterpenoids is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. Phytohormones, particularly jasmonates and gibberellins, play a crucial role in modulating the expression of genes encoding biosynthetic enzymes.

Jasmonate (JA) Signaling: Jasmonic acid and its derivatives are well-known elicitors of secondary metabolite production in plants. The JA signaling pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which leads to the activation of transcription factors such as MYC2 . MYC2, a basic helix-loop-helix (bHLH) transcription factor, can then bind to the promoters of terpene synthase genes, including those involved in triterpenoid biosynthesis, and activate their expression[8][9][10].

Gibberellin (GA) Signaling: Gibberellins primarily regulate plant growth and development, but also influence secondary metabolism. The GA signaling pathway involves the degradation of DELLA proteins, which act as growth repressors. Interestingly, DELLA proteins can physically interact with MYC2. This interaction provides a point of crosstalk between the GA and JA signaling pathways. By sequestering MYC2, DELLA proteins can repress the expression of terpene synthase genes. When GA levels are high, DELLA proteins are degraded, releasing MYC2 to activate gene expression[8].

Hormonal Regulation of Friedelane Biosynthesis JA Jasmonate JAZ JAZ Repressor JA->JAZ promotes degradation GA Gibberellin DELLA DELLA Protein GA->DELLA promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses DELLA->MYC2 represses FRS_Gene Friedelin Synthase Gene MYC2->FRS_Gene activates transcription Friedelin_Synthase Friedelin Synthase FRS_Gene->Friedelin_Synthase translation Friedelanes Friedelane Triterpenoids Friedelin_Synthase->Friedelanes catalyzes

Figure 2: Simplified model of JA and GA signaling pathways regulating friedelane biosynthesis.

Quantitative Data on Friedelane Triterpenoids

The abundance of friedelane triterpenoids varies significantly among different plant species and tissues. Furthermore, metabolic engineering efforts in microorganisms have demonstrated the potential for high-level production of these compounds.

CompoundPlant Source (Family)TissueConcentration/YieldReference(s)
FriedelinMaytenus ilicifolia (Celastraceae)Leaves-[3][4][11]
FriedelinTripterygium wilfordii (Celastraceae)RootPresent[12][13][14]
FriedelinCalophyllum pinetorum (Clusiaceae)-Major constituent[15]
FriedelinGarcinia prainiana (Clusiaceae)-Major constituent[15]
FriedelinQuercus suber (Fagaceae)CorkHigh abundance[15]
FriedelinEngineered Saccharomyces cerevisiae-37.07 mg/L[14]
Maytenoic AcidMaytenus ilicifolia (Celastraceae)Root Bark-[5][6][7]
Celastrol (B190767)Tripterygium wilfordii (Celastraceae)Root-[13][14]

Table 1: Abundance and engineered production of selected friedelane triterpenoids.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of friedelane biosynthesis.

Cloning and Functional Expression of Friedelin Synthase in Yeast

This protocol describes the cloning of a candidate friedelin synthase gene from a plant of interest and its functional characterization through heterologous expression in Saccharomyces cerevisiae.

Yeast Expression Workflow cluster_cloning Gene Cloning cluster_expression Yeast Transformation & Expression cluster_analysis Analysis RNA_Isolation 1. RNA Isolation from plant tissue cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of OSC gene cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Yeast Expression Vector (pYES2) PCR_Amplification->Vector_Ligation Yeast_Transformation 5. Transformation into S. cerevisiae (e.g., VZL 1303) Vector_Ligation->Yeast_Transformation Culture_Growth 6. Culture Growth and Induction Yeast_Transformation->Culture_Growth Cell_Harvest 7. Cell Harvest Culture_Growth->Cell_Harvest Extraction 8. Triterpenoid Extraction Cell_Harvest->Extraction GC_MS 9. GC-MS Analysis Extraction->GC_MS

Figure 3: Workflow for cloning and functional expression of friedelin synthase in yeast.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., leaves or roots) using a suitable kit or protocol. First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.

  • PCR Amplification: The full-length open reading frame (ORF) of the candidate friedelin synthase gene is amplified from the cDNA using gene-specific primers.

  • Vector Construction: The amplified PCR product is cloned into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1).

  • Yeast Transformation: The resulting plasmid is transformed into a suitable S. cerevisiae strain, for example, a strain deficient in lanosterol (B1674476) synthase (e.g., VZL 1303) to reduce background triterpenoid production[16].

  • Expression and Culture: Transformed yeast cells are grown in a selective medium containing glucose. To induce gene expression, the cells are then transferred to a medium containing galactose.

  • Triterpenoid Extraction: After a period of induction, the yeast cells are harvested by centrifugation. The cell pellet is then subjected to saponification with alcoholic potassium hydroxide (B78521) to hydrolyze lipids and release the triterpenoids. The non-saponifiable fraction containing the triterpenoids is extracted with an organic solvent like n-hexane.

  • GC-MS Analysis: The extracted triterpenoids are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of the heterologously expressed enzyme by comparing their retention times and mass spectra with authentic standards.

Site-Directed Mutagenesis of Friedelin Synthase

Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in the catalytic mechanism and product specificity of friedelin synthase.

Methodology:

  • Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution. These primers should be complementary to the template DNA and contain the mismatched nucleotide(s) in the middle.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid containing the wild-type friedelin synthase gene as a template. The reaction amplifies the entire plasmid, incorporating the mutagenic primers.

  • Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmids intact.

  • Transformation: The DpnI-treated plasmid DNA is transformed into competent E. coli cells for plasmid propagation.

  • Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the desired mutation.

  • Functional Analysis: The mutated friedelin synthase is then expressed in yeast, and its products are analyzed as described in Protocol 4.1 to determine the effect of the mutation on enzyme function.

In Vitro Assay of Friedelane-Modifying Cytochrome P450s

This protocol outlines the functional characterization of a candidate CYP450 involved in the modification of the friedelane skeleton, using yeast microsomes.

CYP450 Assay Workflow Yeast_Coexpression 1. Co-expression of CYP450 and CPR in Yeast Microsome_Isolation 2. Yeast Microsome Isolation Yeast_Coexpression->Microsome_Isolation Enzyme_Assay 3. In Vitro Enzyme Assay (Microsomes, Friedelin, NADPH) Microsome_Isolation->Enzyme_Assay Product_Extraction 4. Product Extraction Enzyme_Assay->Product_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Product_Extraction->LC_MS_Analysis

Figure 4: Workflow for the in vitro assay of a friedelane-modifying cytochrome P450.

Methodology:

  • Yeast Co-expression: The candidate CYP450 gene and a cytochrome P450 reductase (CPR) gene (required for electron transfer) are co-expressed in yeast.

  • Microsome Isolation: Yeast cells are harvested and lysed to release their contents. The microsomal fraction, which contains the membrane-bound CYP450 and CPR, is isolated by differential centrifugation[17].

  • Enzyme Assay: The isolated microsomes are incubated with the friedelane substrate (e.g., friedelin) in a reaction buffer containing an NADPH-regenerating system.

  • Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent.

  • LC-MS/MS Analysis: The extracted products are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the modified friedelane triterpenoids.

Quantification of Friedelane Triterpenoids in Plant Tissues by HPLC-MS/MS

This protocol provides a method for the quantitative analysis of friedelane triterpenoids in plant extracts.

Methodology:

  • Sample Preparation: Dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) using methods such as sonication or Soxhlet extraction[15].

  • Chromatographic Separation: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS). A C18 reversed-phase column is typically used for the separation of triterpenoids.

  • Mass Spectrometric Detection: The mass spectrometer is operated in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target friedelane triterpenoid are monitored.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve generated using authentic standards.

Conclusion

The biosynthesis of friedelane triterpenoids is a complex and highly regulated process in plants, leading to a diverse array of bioactive compounds with significant potential for pharmaceutical applications. This technical guide has provided a comprehensive overview of the biosynthetic pathway, its regulation by hormonal signaling, and detailed experimental protocols for the cloning, expression, and characterization of the key enzymes involved. The methodologies described herein will be valuable for researchers aiming to elucidate the biosynthesis of novel friedelane triterpenoids, as well as for metabolic engineers seeking to enhance the production of these valuable compounds in heterologous systems. Further research into the kinetic properties of friedelin synthase and the identification of additional downstream modifying enzymes will continue to advance our understanding and utilization of this important class of natural products.

References

The Discovery and First Isolation of 29-Hydroxyfriedelan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial isolation of the pentacyclic triterpenoid (B12794562), 29-Hydroxyfriedelan-3-one. This document details the seminal isolation from its natural source, compiles its physicochemical and spectroscopic data, and presents a generalized experimental workflow for its extraction and purification.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane (B3271969) family. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. The initial discovery and characterization of a novel compound are foundational steps for any future research and development.

Discovery and First Isolation

The first isolation of this compound was reported in 2000 by Fujita and his colleagues. The compound was identified as a constituent of the methanol (B129727) extract of the rhizomes of Tripterygium hypoglaucum (Lévl.) Hutch, a plant used in traditional Chinese medicine.[1][2] This discovery was part of a broader phytochemical investigation into the terpenoid constituents of this plant species.[1][2]

While the full, detailed experimental protocol from the original publication by Fujita et al. is not widely available, this guide provides a generalized methodology for the isolation of friedelane triterpenoids from plant material, based on common phytochemical techniques.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques and physicochemical measurements. The data presented below has been compiled from various sources that have subsequently isolated and characterized this compound.

PropertyData
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.7 g/mol
IUPAC Name (4R,4aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one
CAS Number 39903-21-4
Appearance White solid
Melting Point Decomposes at 259.6 °C
IR (KBr) ν/cm⁻¹ 3530, 2934, 2868, 1708, 1700, 1458, 1388
¹H NMR (CDCl₃) Signals corresponding to a friedelane skeleton with a hydroxymethyl group.
¹³C NMR (CDCl₃) Signals consistent with a friedelane skeleton, including a ketone at C-3 (δ ~213 ppm) and a hydroxymethyl group at C-29 (δ ~68 ppm).
Mass Spec. (ESI-MS) m/z [M-H]⁻ calculated for C₃₀H₄₇O₃⁻ 455.3531, found 455.3525.

Experimental Protocols: A Generalized Approach

The following section outlines a typical procedure for the isolation of this compound from a plant source, such as Tripterygium hypoglaucum.

Plant Material Collection and Preparation
  • Collection: The rhizomes of the plant are collected and authenticated by a plant taxonomist.

  • Drying and Pulverization: The collected plant material is air-dried in the shade to a constant weight and then coarsely powdered using a mechanical grinder.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature or using a Soxhlet apparatus.[3] The choice of solvent is critical, and methanol is effective for extracting a broad range of polar to moderately non-polar compounds, including triterpenoids.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification
  • Solvent Partitioning: The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Friedelane triterpenoids are expected to be present in the less polar fractions (n-hexane and chloroform).

  • Column Chromatography: The fraction containing the target compound is subjected to column chromatography over silica (B1680970) gel.[4]

    • Stationary Phase: Silica gel (70-230 or 230-400 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute compounds with different affinities for the stationary phase. This compound has been successfully isolated using a hexane/ethyl acetate (8:2 v/v) solvent system.[4]

  • Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compound of interest. A vanillin-sulfuric acid spray reagent followed by heating is often used for visualization of triterpenoids.

  • Further Purification: Fractions containing the pure compound, as indicated by TLC, are pooled and concentrated. Recrystallization from a suitable solvent system may be performed to obtain the pure crystalline compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Isolation_Workflow plant Tripterygium hypoglaucum (Rhizomes) dry Air Drying plant->dry grind Grinding dry->grind extract Methanol Extraction grind->extract concentrate Concentration (Rotary Evaporator) extract->concentrate partition Solvent Partitioning concentrate->partition column Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) partition->column tlc TLC Monitoring column->tlc recrystallize Recrystallization tlc->recrystallize physchem Physicochemical Analysis (m.p., Optical Rotation) recrystallize->physchem spectro Spectroscopic Analysis (NMR, IR, MS) recrystallize->spectro

References

An In-depth Technical Guide to 29-Hydroxyfriedelan-3-one: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) of interest in natural product chemistry and drug discovery.

Chemical Structure and Properties

This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane (B3271969) class. The core structure is a complex, saturated ring system with a ketone group at the C-3 position and a hydroxymethyl group at the C-29 position.

IUPAC Name: (4R,4aS,6aS,6bR,8aS,11R,12aR,12bS,14aS,14bS)-11-(hydroxymethyl)-4,4a,6b,8a,11,12b,14a-heptamethylicosahydropicen-3(2H)-one

Molecular Formula: C₃₀H₅₀O₂

CAS Number: 39903-21-4

Synonyms: 29-hydroxyfriedelin, Friedelane-3-on-29-ol

The molecule possesses a rigid polycyclic framework, which dictates its physicochemical properties and biological activity. The stereochemistry is defined by the numerous chiral centers inherent to the friedelane skeleton.

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon No.Predicted ¹³C Shift (δc)Predicted ¹H Shift (δH)
1~41.5~1.90, 1.65
2~22.3~2.40, 2.30
3~213.0-
4~58.2~2.25
5~42.1~1.55
6~18.2~1.45, 1.35
7~19.3~1.60, 1.30
8~53.1~1.50
9~37.4~1.80
10~59.5~1.40
11~35.6~1.50, 1.25
12~30.5~1.75, 1.10
13~39.7~1.65
14~38.3~1.30
15~32.4~1.55, 1.20
16~36.0~1.85, 1.25
17~30.0~1.45
18~42.8~1.60
19~35.3~1.40, 1.15
20~28.1~1.95
21~32.8~1.35, 1.05
22~39.2~1.55, 1.20
23~6.8~0.88 (d)
24~14.7~0.72 (s)
25~

29-Hydroxyfriedelan-3-one: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the plant metabolite 29-hydroxyfriedelan-3-one (B1154516), a pentacyclic triterpenoid (B12794562) with emerging biological significance. This document covers its chemical properties, natural occurrence, biosynthesis, and known biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a pentacyclic triterpenoid belonging to the friedelane (B3271969) class.[1] Its chemical structure is characterized by a friedelane backbone with a ketone group at the C-3 position and a hydroxyl group at the C-29 position.[1]

PropertyValueSource
Molecular Formula C₃₀H₅₀O₂[1]
Molecular Weight 442.7 g/mol [1]
IUPAC Name (4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one[1]
CAS Number 39903-21-4[1]

Natural Sources and Ecological Role

This compound has been isolated from a variety of plant species, particularly within the Celastraceae family. Notable sources include:

  • Salacia grandifolia [2]

  • Tripterygium hypoglaucum [1]

  • Celastrus vulcanicola [1]

  • Salacia chinensis [1]

As a plant metabolite, this compound, like other friedelane triterpenoids, is believed to play a role in the plant's defense mechanisms.[3] Triterpenoids are known for their anti-insect and antimicrobial properties, suggesting that this compound may contribute to protecting the plant from herbivores and pathogens.[3][4]

Biosynthesis

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. This cyclization is catalyzed by a specific oxidosqualene cyclase to form the friedelane skeleton, resulting in the direct precursor, friedelin (B1674157) (friedelan-3-one).[5][6] Subsequently, a hydroxylation reaction occurs at the C-29 position, likely catalyzed by a cytochrome P450 monooxygenase, to yield this compound.

Biosynthesis of this compound 2_3_Oxidosqualene 2_3_Oxidosqualene Friedelin Friedelin 2_3_Oxidosqualene->Friedelin Oxidosqualene Cyclase 29_Hydroxyfriedelan_3_one 29_Hydroxyfriedelan_3_one Friedelin->29_Hydroxyfriedelan_3_one Cytochrome P450 (Hydroxylation at C-29)

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, highlighting its potential for drug development.

Anti-inflammatory Activity

One of the most significant reported activities of this compound is its anti-inflammatory potential. It has been shown to inhibit human leukocyte elastase (HLE), a key enzyme involved in the inflammatory response.[7]

AssayTargetResultConcentrationSource
Human Leukocyte Elastase (HLE) InhibitionHLE37% of control activityNot specified[7]

The anti-inflammatory effects of the closely related precursor, friedelin, have been linked to the modulation of key signaling pathways such as NF-κB and AMPK-mTOR.[7][8] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Cytotoxic and Antiviral Activities

Studies on extracts containing this compound and related friedelane triterpenes from Salacia grandifolia have been conducted to evaluate their cytotoxic and antiviral properties. While this compound itself was found to have low cytotoxic activity against leukemia cell lines, other related friedelanes showed moderate antiviral activity against a murine coronavirus.[2] This suggests that the friedelane skeleton is a promising scaffold for the development of antiviral agents.

Cell LineActivityIC₅₀ (µM)Source
THP-1 (human leukemia)Cytotoxic> 100 (low activity)[2]
K-562 (human leukemia)Cytotoxic> 100 (low activity)[2]

Proposed Signaling Pathway

Based on the known mechanisms of the related compound friedelin, a potential signaling pathway for the anti-inflammatory action of this compound is proposed. This involves the inhibition of the NF-κB pathway and modulation of the AMPK-mTOR pathway, leading to a reduction in the production of pro-inflammatory mediators.

Proposed Anti-inflammatory Signaling Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB_Pathway->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation AMPK AMPK mTOR mTOR AMPK->mTOR 29_Hydroxyfriedelan_3_one This compound 29_Hydroxyfriedelan_3_one->NF_kB_Pathway Inhibition 29_Hydroxyfriedelan_3_one->AMPK Activation

Figure 2: Proposed anti-inflammatory signaling pathway.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and biological evaluation of this compound and related compounds.

Isolation and Purification of this compound from Salacia grandifolia

This protocol is adapted from the study by Pereira et al. (2024).[2]

1. Extraction:

  • Dried and powdered leaves of Salacia grandifolia are subjected to maceration with hexane (B92381).
  • The hexane extract is concentrated under reduced pressure.

2. Chromatographic Separation:

  • The crude hexane extract is subjected to column chromatography on silica (B1680970) gel 60 (70–230 mesh).
  • Elution is performed with a gradient of hexane and ethyl acetate (B1210297).
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing the compound of interest are combined and subjected to further purification by column chromatography on silica gel 60 (230–400 mesh) using a hexane/ethyl acetate (8:2 v/v) solvent system to yield pure this compound.

3. Structure Elucidation:

  • The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

"Plant_Material" [label="Dried, powdered leaves of\nSalacia grandifolia"]; "Extraction" [label="Maceration with Hexane"]; "Crude_Extract" [label="Crude Hexane Extract"]; "CC1" [label="Column Chromatography\n(Silica gel 70-230 mesh)\nHexane/EtOAc gradient"]; "Fractions" [label="Combined Fractions"]; "CC2" [label="Column Chromatography\n(Silica gel 230-400 mesh)\nHexane/EtOAc (8:2)"]; "Pure_Compound" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Plant_Material" -> "Extraction"; "Extraction" -> "Crude_Extract"; "Crude_Extract" -> "CC1"; "CC1" -> "Fractions"; "Fractions" -> "CC2"; "CC2" -> "Pure_Compound"; }

"text-align: center; font-size: 12px;">Figure 3: Isolation workflow forthis compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing cytotoxicity.

1. Cell Culture: * Human leukemia cell lines (e.g., THP-1, K-562) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. * Cells are incubated at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure: * Cells are seeded in96-well plates at a suitable density. * The test compound (this compound) is dissolved in DMSO and diluted to various concentrations in the culture medium. * The cells are treated with the test compound for a specified period (e.g., 48 or 72 hours). * After incubation, MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3-4 hours. * The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals. * The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis: * The percentage of cell viability is calculated relative to the untreated control. * The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a promising plant-derived metabolite with demonstrated anti-inflammatory activity and a potential scaffold for the development of other therapeutic agents. The low cytotoxicity of this compound is a favorable characteristic for further drug development.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying its anti-inflammatory effects, including the identification of its direct protein targets.
  • Conducting a broader range of in vitro and in vivo studies to explore its therapeutic potential for various inflammatory diseases.
  • Investigating the structure-activity relationships of the friedelane skeleton to design and synthesize more potent and selective analogs.
  • Developing efficient and sustainable methods for the production of this compound, either through optimized extraction from natural sources or through synthetic or semi-synthetic approaches.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

Unveiling 29-Hydroxyfriedelan-3-one in the Celastraceae Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the occurrence, isolation, and potential biological significance of the friedelane (B3271969) triterpenoid (B12794562), 29-Hydroxyfriedelan-3-one, within the plant family Celastraceae. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols and quantitative data.

Introduction

The Celastraceae family, a diverse group of plants, is a rich source of bioactive secondary metabolites, particularly pentacyclic triterpenoids. Among these, compounds belonging to the friedelane scaffold have garnered significant scientific interest due to their wide range of pharmacological activities. This technical guide focuses on a specific friedelane triterpenoid, this compound, detailing its known occurrences within the Celastraceae family, methods for its extraction and isolation, and insights into its potential biological activities.

Occurrence of this compound in Celastraceae

This compound has been identified in several species belonging to the Celastraceae family. Its presence has been confirmed in the following plants:

  • Salacia grandifolia[1]

  • Tripterygium hypoglaucum[2][3]

  • Celastrus vulcanicola[3]

  • Salacia chinensis[3]

  • Maytenus guianensis[4]

While the compound has been isolated from these species, quantitative data on its abundance is limited. The most detailed report to date is from the leaves of Salacia grandifolia.

Data Presentation: Quantitative Analysis

The isolation of this compound from Salacia grandifolia provides the most comprehensive quantitative data currently available. The following table summarizes the yield from a specific study.[1]

Plant SpeciesPlant PartStarting Material (g)Hexane (B92381) Extract Yield (g)Isolated this compound (mg)
Salacia grandifoliaLeaves384.57.411.1

Note: This data is based on a single study and yields may vary depending on the collection time, geographical location, and extraction methodology.

Experimental Protocols: Isolation of this compound from Salacia grandifolia

The following is a detailed methodology for the extraction and isolation of this compound from the leaves of Salacia grandifolia, as adapted from published literature.[1]

1. Plant Material Preparation:

  • The leaves of S. grandifolia are air-dried at room temperature until a constant weight is achieved.

  • The dried leaves are then ground into a fine powder.

2. Extraction:

  • The powdered plant material (384.5 g) is subjected to maceration with hexane.

  • The hexane extract is collected and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation and Column Chromatography:

  • The crude hexane extract (7.4 g) is subjected to column chromatography on silica (B1680970) gel (70-230 mesh).

  • The column is eluted with a gradient of hexane and ethyl acetate (B1210297).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions with similar TLC profiles are combined.

4. Purification:

  • The combined fractions containing the compound of interest are further purified by successive column chromatography on silica gel (230-400 mesh) using a hexane-ethyl acetate solvent system (8:2 v/v).

  • This process yields pure this compound (11.1 mg).

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Potential Biological Activities and Signaling Pathways

Friedelane triterpenoids, as a class, are known to possess a variety of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[5][6][7] While specific studies on the signaling pathways modulated by this compound are limited, research on the closely related compound, friedelin (B1674157) (friedelan-3-one), has provided insights into potential mechanisms of action.

Friedelin has been shown to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[5] It can downregulate the expression of pro-inflammatory cytokines such as IL-6 and IL-1β.[5] This suggests that this compound may exert similar anti-inflammatory effects through the modulation of this critical inflammatory pathway.

Furthermore, some friedelane triterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[6] The evaluation of this compound against leukemia cell lines (THP-1 and K-562) showed low cytotoxic activity.[1]

Mandatory Visualizations

To illustrate the relationships and processes described in this guide, the following diagrams are provided.

experimental_workflow plant_material Dried & Powdered Salacia grandifolia Leaves extraction Maceration with Hexane plant_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract column_chromatography_1 Silica Gel Column Chromatography (70-230 mesh) crude_extract->column_chromatography_1 fraction_collection Fraction Collection & TLC Analysis column_chromatography_1->fraction_collection combined_fractions Combined Fractions fraction_collection->combined_fractions column_chromatography_2 Silica Gel Column Chromatography (230-400 mesh) combined_fractions->column_chromatography_2 pure_compound Pure this compound column_chromatography_2->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

hypothetical_signaling_pathway cluster_nucleus inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 inflammatory_stimulus->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex ikb IκBα ikk_complex->ikb P nf_kb NF-κB ikb->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (IL-6, IL-1β, TNF-α) nucleus->gene_expression compound This compound (Hypothesized) compound->ikk_complex Inhibition?

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway.

Conclusion

This compound is a recurring triterpenoid within the Celastraceae family, with established methods for its isolation and purification. While research into its specific biological activities and mechanisms of action is still in its early stages, the known pharmacological properties of related friedelane compounds suggest its potential as a valuable lead compound for drug discovery, particularly in the area of anti-inflammatory therapeutics. This guide provides a foundational resource for researchers to build upon, encouraging further investigation into the quantitative distribution and therapeutic potential of this and other related natural products from the Celastraceae family.

References

The Potent and Diverse Biological Activities of Friedelane Triterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelane (B3271969) triterpenoids, a class of pentacyclic triterpenoids, are ubiquitously distributed throughout the plant kingdom and have emerged as a significant area of interest in natural product chemistry and drug discovery.[1][2] These complex molecules, characterized by the distinctive friedelane skeleton, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biological activities of friedelane triterpenoids, with a focus on their anticancer, anti-inflammatory, antiviral, and antidiabetic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of these multifaceted natural compounds.

Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative data on the biological activities of various friedelane triterpenoids, providing a comparative analysis of their potency.

Table 1: Anticancer Activity (Cytotoxicity) of Friedelane Triterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
FriedelinHeLa (Cervical)3.54 µg/mL[3]
FriedelinL929 (Fibrosarcoma)1.48 µg/mL (48h)[3]
FriedelinA375 (Melanoma)2.46 µg/mL (48h)[3]
FriedelinTHP-1 (Leukemia)2.33 µg/mL (48h)[3]
FriedelinMCF-7 (Breast)1.2 µM (48h)[4]
3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-olTHP-1 (Leukemia)12.3 µM[5][6]
3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-olK562 (Leukemia)19.8 µM[5][6]
Friedelan-3α,11β-diolTHP-1 (Leukemia)11.2 µM[5][6]
Friedelan-3α,11β-diolK562 (Leukemia)15.7 µM[5][6]
Friedelan-3α,11β-diolTOV-21G (Ovarian)20.1 µM[5][6]
Friedelan-3α,11β-diolMDA-MB-231 (Breast)25.4 µM[5][6]
11β-hydroxyfriedelan-3-oneTHP-1 (Leukemia)10.5 µM[5][6]
11β-hydroxyfriedelan-3-oneK562 (Leukemia)16.2 µM[5][6]
28-hydroxyfriedelane-3,15-dioneK-562 (Leukemia)259 ± 33 µM[6]
Friedelane-3,15-dioneTHP-1 (Leukemia)350 ± 43 µM[6]

Table 2: Anti-inflammatory Activity of Friedelane Triterpenoids

CompoundAssayTarget/Cell LineInhibition/IC50Reference
FriedelinProtein DenaturationBovine Serum AlbuminIC50: 14.87 ± 1.51 µg/ml[7]
FriedelinNitric Oxide ProductionLPS-stimulated RAW 264.788.5 ± 0.5% inhibition at 50 µM[7]
FriedelinNF-κB InhibitionLPS-stimulated Macrophages51 ± 1.5% inhibition[7]
FriedelinCarrageenan-induced paw edemaRat52.5% inhibition at 40 mg/kg[7][8]
FriedelinCroton oil-induced ear edemaRat68.7% inhibition at 40 mg/kg[7][8]
Friedelan-3,16-dioneCarrageenan-induced paw edemaRat71% inhibition (4h)[9]
29-hydroxyfriedelan-3,16-dioneCarrageenan-induced paw edemaRat42% inhibition (3h)[9]
30-hydroxyfriedelan-3-oneCarrageenan-induced paw edemaRat75% inhibition (4h)[9]
16β-hydroxyfriedelan-3-oneCarrageenan-induced paw edemaRat57% inhibition (3h)[9]

Table 3: Antiviral Activity of Friedelane Triterpenoids

CompoundVirusAssayEC50/IC50Reference
Friedelin derivative (acetoxy)SARS-CoV-2 MproProtease InhibitionIC50: 19.39 µg/ml[10]
FriedelinSARS-CoV-2 MproProtease InhibitionIC50: 42.89 µg/ml[10]
Friedelin derivative (acetoreduced)SARS-CoV-2 MproProtease InhibitionIC50: 29.69 µg/ml[10]
28-hydroxyfriedelan-3-oneMouse CoronavirusPlaque ReductionHigher activity than 28-hydroxyfriedelane-3,15-dione[6]

Table 4: Antidiabetic Activity of Friedelane Triterpenoids

CompoundAssayIC50Reference
Friedelinα-glucosidase inhibition19.51 µg/ml[7]
Cerin (4-oxa-3,4-secofriedelan)In vivo (STZ-induced diabetic rat)Reduced serum glucose at 3 mg/kg[11]
Cerin(ox) (4-oxa-3,4-secofriedelan-3-oic acid)In vivo (STZ-induced diabetic rat)Reduced serum glucose at 3 mg/kg[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the friedelane triterpenoid (B12794562) compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[15]

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).[16]

Principle: The assay relies on a diazotization reaction where sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) react with nitrite in an acidic medium to form a pink-colored azo dye. The intensity of the color is proportional to the nitrite concentration and is measured spectrophotometrically.[16][17]

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the friedelane triterpenoid for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[18]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water).[16]

  • Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.[18]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[16][18]

  • Data Analysis: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated and untreated LPS-stimulated cells.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[15]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. An overlay of semi-solid medium is added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The number of plaques is indicative of the viral load, and a reduction in plaque number reflects the antiviral efficacy of the compound.[5][15]

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well or 24-well plates to form a confluent monolayer.[18]

  • Virus and Compound Preparation: Prepare serial dilutions of the friedelane triterpenoid. Mix the virus at a known titer (plaque-forming units/mL) with each compound dilution and incubate for 1 hour.[15]

  • Infection: Remove the culture medium from the cells and add the virus-compound mixture to the cell monolayer. Incubate for 1-2 hours to allow for viral adsorption.[18]

  • Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well.[5]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[15]

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.[15]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined.[5]

Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.[17]

Principle: α-Glucosidase hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically, is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.[17][19]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the friedelane triterpenoid solution at various concentrations, 20 µL of α-glucosidase enzyme solution (e.g., 2 U/mL), and pre-incubate for 5 minutes at 37 °C.[17]

  • Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in phosphate (B84403) buffer).[17]

  • Incubation: Incubate the reaction mixture at 37 °C for 20 minutes.[17]

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate.[17]

  • Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.[17]

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined from the dose-response curve.[19]

Signaling Pathways and Mechanisms of Action

Friedelane triterpenoids exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Anticancer and Anti-inflammatory Effects: Modulation of NF-κB and PI3K/Akt Signaling

Friedelane triterpenoids have been shown to interfere with key inflammatory and cell survival pathways. For instance, they can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor in the inflammatory response. They can also modulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell survival, proliferation, and growth.

G cluster_nfkb NF-κB Signaling Pathway cluster_pi3k PI3K/Akt Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Inhibits IκBα IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus_NFkB NF-κB (Active) NFkB_IkB->Nucleus_NFkB Releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus_NFkB->Inflammatory_Genes Induces Friedelane_NFkB Friedelane Triterpenoids Friedelane_NFkB->IKK Inhibits GF Growth Factors RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Friedelane_PI3K Friedelane Triterpenoids Friedelane_PI3K->PI3K Inhibits Friedelane_PI3K->Akt Inhibits

Figure 1: Inhibition of NF-κB and PI3K/Akt Pathways.

Anti-inflammatory and Antioxidant Effects: Modulation of Nrf2 and MAPK Signaling

Friedelane triterpenoids can also exert their effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. Additionally, they can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are involved in inflammation and other cellular processes.

G cluster_nrf2 Nrf2 Signaling Pathway cluster_mapk MAPK Signaling Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nucleus_Nrf2 Nrf2 (Active) Keap1_Nrf2->Nucleus_Nrf2 Releases Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Keap1 Keap1 Keap1->Keap1_Nrf2 ARE ARE Nucleus_Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Induces Friedelane_Nrf2 Friedelane Triterpenoids Friedelane_Nrf2->Keap1_Nrf2 Promotes Dissociation Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces Friedelane_MAPK Friedelane Triterpenoids Friedelane_MAPK->MAPKKK Inhibits Friedelane_MAPK->MAPKK Inhibits

References

Preliminary Cytotoxicity Screening of 29-Hydroxyfriedelan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one (B1154516) is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the friedelane (B3271969) class. Triterpenoids are a large and diverse group of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing potential mechanisms of action based on current research on related compounds. While specific data on this compound is limited, this guide consolidates the existing knowledge and provides a framework for future research and development.

Data Presentation: Cytotoxicity Data

Quantitative data on the cytotoxic activity of this compound is sparse in the current literature. One study identified this compound in the hexane (B92381) extract of Salacia grandifolia leaves and evaluated its cytotoxic activity against two leukemia cell lines, THP-1 (acute monocytic leukemia) and K-562 (chronic myeloid leukemia). The study reported that the compound exhibited "low cytotoxic activity" against these cell lines, with high IC50 values.[1] However, the specific IC50 values for this compound were not individually reported but were part of a range for several tested compounds.

To provide a broader context for the potential cytotoxicity of this compound class, the following table summarizes the cytotoxic activities of the parent compound, friedelin (B1674157) (friedelan-3-one), against various cancer cell lines. This data can serve as a reference for designing future cytotoxicity studies for this compound.

CompoundCell LineCancer TypeIC50 ValueReference
FriedelinHeLaCervical Cancer2.59 µg/mL (at 48h)
FriedelinA375Malignant Melanoma2.46 µg/mL (at 48h)
FriedelinTHP-1Acute Monocytic Leukemia2.33 µg/mL (at 48h)
FriedelinL929Mouse Fibrosarcoma1.48 µg/mL (at 48h)
FriedelinAML-196Acute Myeloid LeukemiaProliferation inhibited[2][3]

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This protocol is widely used for preliminary cytotoxicity screening of natural products.

MTT Assay Protocol for Cytotoxicity Screening

1. Materials:

  • This compound (or other test compound)

  • Human cancer cell lines (e.g., THP-1, K-562, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., THP-1, K-562) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound stock & dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (3-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO or SDS) mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout viability_calc Cell Viability Calculation readout->viability_calc ic50_determination IC50 Determination viability_calc->ic50_determination

Caption: Workflow of the MTT assay for cytotoxicity screening.

Hypothesized Signaling Pathway for Friedelane-Induced Apoptosis

Due to the lack of specific studies on the signaling pathways affected by this compound, the following diagram illustrates the potential mechanism of action based on research conducted on its parent compound, friedelin. Friedelin has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MEK/ERK.[2][3]

signaling_pathway cluster_compound Compound Action cluster_pathways Signaling Pathways cluster_apoptosis Apoptotic Cascade friedelane This compound (Hypothesized) pi3k PI3K friedelane->pi3k Inhibits mek MEK friedelane->mek Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates erk ERK mek->erk bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase9 Caspase-9 bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by friedelanes.

Conclusion and Future Directions

The preliminary cytotoxicity screening of this compound suggests it possesses low to moderate activity against the leukemia cell lines tested. However, the available data is limited, and further comprehensive studies are warranted to fully elucidate its anticancer potential. Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of human cancer cell lines representing different tumor types.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to induce cell death. This would involve analyzing its effects on key apoptotic proteins (e.g., caspases, Bcl-2 family members) and cell cycle regulators.

  • In Vivo Efficacy: If promising in vitro activity is observed, subsequent studies in animal models will be crucial to assess its in vivo antitumor efficacy and toxicity profile.

This technical guide provides a foundational resource for researchers and drug development professionals interested in the cytotoxic potential of this compound. By addressing the current knowledge gaps, future investigations can unlock the full therapeutic potential of this and other related friedelane triterpenoids.

References

Initial Antiviral Assays for 29-Hydroxyfriedelan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial antiviral assays conducted on 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) isolated from Salacia grandifolia. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the antiviral potential of this natural compound. It covers the available quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows and potential antiviral mechanisms.

Quantitative Data Summary

The primary antiviral activity of this compound has been reported against a murine coronavirus. The available quantitative data from the initial screening is summarized in the table below. This data is crucial for comparative analysis and for guiding future structure-activity relationship (SAR) studies.

CompoundVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compoundMurine Coronavirus (MHV-3)L929MTTNot Reported>100Not Reported[1]
28-Hydroxyfriedelan-3-oneMurine Coronavirus (MHV-3)L929MTT2.9 ± 0.3>100>34.4[1]
Friedelan-3,15-dioneMurine Coronavirus (MHV-3)L929MTT>100>100-[1]
Ribavirin (Control)Murine Coronavirus (MHV-3)L929MTTNot Reported>100Not Reported[1]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide comprehensive protocols for the key assays used in the initial antiviral evaluation of this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a fundamental preliminary test to determine the cytotoxic concentration of a compound, which is necessary for establishing a therapeutic window for antiviral testing.

Materials:

  • Vero E6 or L929 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microtiter plates

  • Compound stock solution (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed Vero E6 or L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours, remove the growth medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a cell-free blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and using a non-linear regression analysis.

Antiviral Activity Assessment (Cytopathic Effect Reduction Assay)

The cytopathic effect (CPE) reduction assay is a common method to screen for antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects of a virus.[3]

Materials:

  • Vero E6 or other susceptible cell lines

  • Virus stock (e.g., Murine Coronavirus)

  • DMEM with 2% FBS (maintenance medium)

  • Test compound

  • 96-well plates

  • MTT or Neutral Red solution for viability staining

  • Positive control antiviral (e.g., Remdesivir)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates as described in the cytotoxicity assay protocol and incubate for 24 hours.

  • Virus and Compound Addition:

    • Simultaneous Treatment: Add serial dilutions of the test compound and a predetermined viral load (e.g., multiplicity of infection [MOI] of 0.01) to the cells simultaneously.

    • Post-infection Treatment: Infect the cells with the virus for 1-2 hours, then remove the virus inoculum and add the compound dilutions.[4]

  • Controls: Include a virus control (cells with virus but no compound), a cell control (cells with no virus or compound), and a positive control (cells with virus and a known antiviral).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in 80-90% of the virus control wells.

  • CPE Observation and Quantification: Observe the cells daily for the appearance of CPE (e.g., cell rounding, detachment, syncytia formation) under an inverted microscope. Quantify cell viability using the MTT assay as described previously or with Neutral Red staining.[5][6]

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that inhibits CPE by 50%.

Plaque Reduction Assay

The plaque reduction assay is a more quantitative method to determine the effect of a compound on the production of infectious virus particles.[7]

Materials:

  • Confluent monolayer of susceptible cells in 6- or 12-well plates

  • Virus stock

  • Test compound

  • Overlay medium (e.g., DMEM containing 1% low-melting-point agarose (B213101) or Avicel)

  • Crystal violet solution

Procedure:

  • Cell Preparation: Grow a confluent monolayer of cells in multi-well plates.

  • Virus Adsorption: Remove the growth medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.[8]

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, depending on the virus, to allow for plaque formation.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.[7]

Visualizations

Diagrams are provided to illustrate the experimental workflow and potential mechanisms of action for friedelane (B3271969) triterpenoids.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening Cascade start Compound Isolation (this compound) cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 start->cytotoxicity antiviral_cpe Antiviral Assay (CPE Reduction) Determine EC50 cytotoxicity->antiviral_cpe si_calc Calculate Selectivity Index (SI) SI = CC50 / EC50 antiviral_cpe->si_calc plaque_assay Plaque Reduction Assay Confirm Antiviral Activity si_calc->plaque_assay If SI is favorable mechanism Mechanism of Action Studies plaque_assay->mechanism Triterpenoid_Antiviral_MoA cluster_1 Potential Antiviral Mechanisms of Friedelane Triterpenoids cluster_entry Viral Entry cluster_replication Viral Replication virus Virus Particle attachment Attachment to Host Receptor virus->attachment host_cell Host Cell fusion Membrane Fusion attachment->fusion uncoating Uncoating fusion->uncoating replication_complex Replication/Transcription (e.g., RdRp, Protease) uncoating->replication_complex assembly Virion Assembly replication_complex->assembly release Viral Release (Budding) assembly->release release->virus New Virions triterpenoid This compound (Potential Intervention) triterpenoid->fusion Inhibition? triterpenoid->replication_complex Inhibition?

References

Unveiling 29-Hydroxyfriedelan-3-one: A Triterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) 29-Hydroxyfriedelan-3-one, a natural compound of interest for its potential therapeutic applications. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) name. Furthermore, it outlines experimental protocols for its isolation and characterization from natural sources and presents a summary of its reported biological activities, with a focus on its cytotoxic effects against leukemia cell lines. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of novel natural products.

Chemical Identification

This compound is a naturally occurring pentacyclic triterpenoid. Its unique chemical structure forms the basis for its biological activities.

IdentifierValue
CAS Number 39903-21-4[1][2]
IUPAC Name (4R,4aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one[2]
Molecular Formula C30H50O2[2]
Synonyms 29-Hydroxyfriedelin, Friedelane-3-one-29-ol

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound.

PropertyValue
Molecular Weight 442.71 g/mol
Melting Point 262-265 °C
Boiling Point 514.1 ± 23.0 °C at 760 mmHg
Flash Point 217.4 ± 15.2 °C
Density 1.0 ± 0.1 g/cm³
Refractive Index 1.511

Isolation and Characterization: Experimental Protocols

This compound has been successfully isolated from various plant species, particularly from the Celastraceae family. The general workflow for its isolation and characterization is depicted below.

G General Workflow for Isolation and Characterization Plant_Material Plant Material (e.g., branches, leaves) Extraction Extraction with Hexane (B92381) Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Purification Purification of this compound Chromatography->Purification Characterization Structural Characterization (NMR) Purification->Characterization

Caption: General workflow for the isolation and characterization of this compound.

A detailed experimental protocol, based on methodologies reported in the literature, is as follows:

3.1. Plant Material and Extraction

  • The branches of Cheiloclinium cognatum are collected, dried, and powdered.

  • The powdered plant material is subjected to extraction with hexane to yield a crude hexane extract.

3.2. Chromatographic Separation

  • The crude hexane extract is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3.3. Purification and Characterization

  • Fractions containing this compound are combined and further purified using techniques such as recrystallization or preparative TLC.

  • The structure of the purified compound is confirmed using spectroscopic methods, primarily 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity: Cytotoxicity against Leukemia Cell Lines

This compound has demonstrated cytotoxic activity against human leukemia cell lines. The table below summarizes the reported in vitro cytotoxic activities.

Cell LineCancer TypeIC50 (µM)Reference
THP-1Acute Monocytic LeukemiaNot explicitly stated, but described as active[1]
K562Chronic Myelogenous LeukemiaNot explicitly stated, but described as active[1]
THP-1Acute Monocytic LeukemiaLow cytotoxic activity[3]
K562Chronic Myelogenous LeukemiaLow cytotoxic activity[3]

Proposed Mechanism of Action: Signaling Pathway

Preliminary studies suggest that the cytotoxic effects of certain triterpenoids from Cheiloclinium cognatum, including potentially this compound, may be mediated through the intrinsic mitochondrial pathway of apoptosis.[1] This is supported by the observed up-regulation of BAK mRNA expression, a key pro-apoptotic protein.

G Proposed Apoptotic Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress BAK BAK (up-regulation) Mitochondrion->BAK Apoptosis Apoptosis BAK->Apoptosis

Caption: Proposed intrinsic mitochondrial pathway of apoptosis induced by this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against leukemia cell lines. The information presented in this technical guide provides a solid foundation for further research into its therapeutic potential. Future studies should focus on elucidating the detailed mechanism of action, exploring its efficacy in in vivo models, and investigating its potential for synthetic modification to enhance its pharmacological properties. This comprehensive understanding will be crucial for the potential development of this compound as a novel therapeutic agent.

References

The Therapeutic Potential of Hydroxylated Friedelanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Friedelane-type pentacyclic triterpenoids, a class of natural products widely distributed in the plant kingdom, have garnered significant attention for their diverse and potent pharmacological activities.[1][2] Among these, hydroxylated friedelanes are emerging as particularly promising candidates for therapeutic development due to their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases. The addition of hydroxyl groups to the friedelane (B3271969) skeleton can modulate the compound's polarity, solubility, and interaction with biological targets, often enhancing its therapeutic profile.[3][4] This technical guide provides an in-depth exploration of the therapeutic potential of hydroxylated friedelanes, focusing on their mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways they modulate.

Therapeutic Activities and Mechanisms of Action

Hydroxylated friedelanes exhibit a broad spectrum of biological effects, including cytotoxic, anti-inflammatory, and neuroprotective activities. These effects are underpinned by their ability to modulate critical cellular signaling pathways.

Anticancer Activity

Several hydroxylated friedelanes have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[3][5] For instance, compounds like friedelan-3α,11β-diol and 11β-hydroxyfriedelan-3-one have shown significant cytotoxicity against leukemia, ovarian, and breast cancer cells.[3] Another example, 2α,3β-dihydroxy-D:A-friedoolean-28-oic acid, also known as pluricostatic acid, is effective against breast (MCF-7), lung (H-460), and central nervous system (SF-268) cancer cell lines.[5]

The anticancer mechanisms are often multifactorial. The parent compound, friedelin, has been shown to induce apoptosis by activating caspases-3, -8, and -9, promoting the cleavage of poly (ADP-ribose) polymerase (PARP), and altering the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[6] Crucially, friedelanes can inhibit key cell survival and proliferation signaling cascades, including the PI3K/Akt and MEK/ERK pathways, thereby halting uncontrolled cell growth.[6]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. Friedelanes, such as 29-hydroxyfriedelan-3-one (B1154516) and 16β,29-dihydroxyfriedelan-3-one, have displayed significant anti-inflammatory properties in vivo.[7] Their mechanism involves the suppression of pro-inflammatory signaling pathways. Friedelin has been observed to inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[8] This inhibition prevents the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[8]

Neuroprotective Potential

Oxidative stress and neuroinflammation are deeply implicated in the pathogenesis of neurodegenerative disorders. Friedelin has demonstrated neuroprotective effects by mitigating oxidative stress and glial cell activation.[6] This is achieved through the inhibition of stress-activated signaling molecules like c-Jun N-terminal kinase (JNK) and NF-κB.[6] Furthermore, by inhibiting the β-secretase enzyme (BACE-1), friedelanes can interfere with the amyloidogenic pathway, which is central to the pathology of Alzheimer's disease.[6]

Key Signaling Pathways Modulated by Friedelanes

The therapeutic effects of hydroxylated friedelanes are largely attributable to their interaction with the following signaling pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., mTOR, Bad, FoxO) Akt->Downstream Phosphorylation Response Cell Survival, Growth, Proliferation Downstream->Response Friedelane Hydroxylated Friedelanes Friedelane->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Inhibition of the PI3K/Akt Signaling Pathway.

MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Response Cell Proliferation, Differentiation Transcription->Response Friedelane Hydroxylated Friedelanes Friedelane->MEK Inhibition

Figure 2: Inhibition of the MEK/ERK (MAPK) Signaling Pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Friedelane Hydroxylated Friedelanes Friedelane->IKK Inhibition

Figure 3: Inhibition of the Canonical NF-κB Signaling Pathway.

Quantitative Bioactivity Data

The following tables summarize the reported cytotoxic activities of various hydroxylated friedelanes against several human cancer cell lines.

Table 1: Cytotoxicity of Hydroxylated Friedelanes from Maytenus quadrangulata [3]

CompoundCell LineAssay TypeMeasurementValue (μg/mL)Positive Control
Friedelan-3α,11β-diolTHP-1 (Leukemia)CytotoxicityIC5010.0 ± 0.9Cytarabine
Friedelan-3α,11β-diolK562 (Leukemia)CytotoxicityIC5011 ± 1Imatinib
Friedelan-3α,11β-diolTOV-21G (Ovarian)CytotoxicityIC5033 ± 3Etoposide
Friedelan-3α,11β-diolMDA-MB-231 (Breast)CytotoxicityIC5013 ± 2Etoposide
11β-hydroxyfriedelan-3-oneTHP-1 (Leukemia)CytotoxicityIC5014 ± 1Cytarabine
11β-hydroxyfriedelan-3-oneK562 (Leukemia)CytotoxicityIC5016 ± 2Imatinib

Table 2: Cytotoxicity of Pluricostatic Acid from Marila pluricostata [5]

CompoundCell LineAssay TypeMeasurementValue (μg/mL)
Pluricostatic AcidMCF-7 (Breast)Growth InhibitionGI501.2 - 3.3
Pluricostatic AcidH-460 (Lung)Growth InhibitionGI501.2 - 3.3
Pluricostatic AcidSF-268 (CNS)Growth InhibitionGI501.2 - 3.3

Table 3: Bioactivity of Hydroxylated Friedelanes from Salacia grandifolia [9]

CompoundAssay TargetAssay TypeMeasurementValue (μM)
28-hydroxyfriedelan-3-oneMHV-3 (Coronavirus)AntiviralEC502.9 ± 0.3
28-hydroxyfriedelane-3,15-dioneK-562 (Leukemia)CytotoxicityIC50259 ± 33
28-hydroxyfriedelane-3,15-dioneTHP-1 (Leukemia)CytotoxicityIC50> 623

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation and comparison of the therapeutic potential of novel compounds. Below are methodologies for key assays.

General Workflow for Isolation and Bioactivity Screening

workflow plant Plant Material (e.g., leaves, bark) extract Solvent Extraction (e.g., Hexane, EtOAc, MeOH) plant->extract fraction Fractionation (e.g., Column Chromatography) extract->fraction purify Purification (e.g., Prep-TLC, HPLC) fraction->purify isolate Isolated Hydroxylated Friedelane purify->isolate elucidate Structure Elucidation (NMR, HRMS, FTIR) isolate->elucidate screen In Vitro Bioactivity Screening isolate->screen mtt Cytotoxicity Assay (e.g., MTT, SRB) screen->mtt anti_inflam Anti-inflammatory Assay screen->anti_inflam neuro Neuroprotection Assay screen->neuro

Figure 4: General Experimental Workflow.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay[10]

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well microtiter plate at an optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of culture medium containing the test compound at various concentrations to the wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with 1% (v/v) acetic acid or distilled water to remove excess TCA and medium. Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.

Protocol 2: Carrageenan-Induced Paw Edema in Rodents[4][11]

This in vivo model is widely used for screening acute anti-inflammatory activity.

  • Animals: Use healthy adult Wistar or Sprague-Dawley rats (150-250g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (hydroxylated friedelane at various doses).

  • Compound Administration: Administer the test compound or control vehicle (e.g., orally or intraperitoneally) one hour prior to carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to baseline. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Conclusion

Hydroxylated friedelanes represent a valuable and promising class of natural products for drug discovery. Their demonstrated multi-target activity against key signaling pathways implicated in cancer and inflammation provides a strong rationale for their further development. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies to translate the clear preclinical potential of these compounds into novel therapeutic agents.

References

An In-depth Technical Review of 29-Hydroxyfriedelan-3-one: Current Research and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the friedelane (B3271969) class of compounds.[1] First isolated from Tripterygium hypoglaucum, this complex molecule has since been identified in a variety of plant species, including Catha cassinoides, Celastrus vulcanicola, Salacia chinensis, and Salacia grandifolia.[1][2] Triterpenoids are known for their diverse pharmacological activities, and this compound, with its characteristic friedelane skeleton functionalized with a hydroxyl group and a ketone, presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its physicochemical properties, isolation, structural elucidation, and reported biological activities. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited literature are provided.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C30H50O2 and a molecular weight of 442.7 g/mol .[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC30H50O2[3]
Molecular Weight442.7 g/mol [3]
IUPAC Name(4R,4aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-1,2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-pentadecahydro-3H-picen-3-one[3]
CAS Number39903-21-4[3]

Isolation and Structural Elucidation

The isolation of this compound has been reported from several plant sources. A key study by Betancor et al. (1980) detailed its isolation from the stems and leaves of Catha cassinoides.[2] More recently, it was isolated from the hexane (B92381) extract of Salacia grandifolia leaves.[4] The structural elucidation of this triterpenoid has been accomplished through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Experimental Protocol: Isolation from Salacia grandifolia

The following protocol for the isolation of this compound is based on the methodology described in the study of triterpenes from Salacia grandifolia leaves.[4]

Caption: General workflow for the isolation of this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While some studies mention the use of spectroscopic techniques for its characterization, a complete dataset is not always readily available in a single source. A pivotal publication by Alves et al. (2000) is cited for providing the complete ¹H and ¹³C NMR assignments.[5]

Table 2: Spectroscopic Data for this compound

TechniqueKey ObservationsReference
¹H NMR Data not fully available in the reviewed literature. A publication by Alves et al. (2000) is reported to contain detailed assignments.[5]
¹³C NMR Data not fully available in the reviewed literature. A publication by Alves et al. (2000) is reported to contain detailed assignments.[5]
IR The presence of a hydroxyl (-OH) group and a ketone (C=O) group is expected.[6]
MS Expected molecular ion peak corresponding to its molecular weight.[3]

Biological Activity

The biological activities of this compound have been investigated, although the available data is limited. A study on the triterpenes from Salacia grandifolia evaluated its antiviral and cytotoxic properties.

Antiviral Activity

In a study evaluating compounds against a murine coronavirus, this compound was among the isolated triterpenes tested. However, the study highlighted other compounds with more significant activity, and specific quantitative data (e.g., EC50) for this compound was not provided.

Cytotoxic Activity

The same study also assessed the cytotoxic activity of the isolated compounds against THP-1 (human leukemia) and K-562 (human immortalized myelogenous leukemia) cell lines. Similar to the antiviral assays, the focus of the reported results was on other, more potent compounds, and specific IC50 values for this compound were not detailed in the available literature.

Table 3: Summary of Biological Activity for this compound

ActivityAssay DetailsResultsReference
AntiviralMurine coronavirusTested, but no specific quantitative data (EC50) reported.[4]
CytotoxicTHP-1 and K-562 cell linesTested, but no specific quantitative data (IC50) reported.[4]

Synthesis and Signaling Pathways

Currently, there is no information available in the reviewed scientific literature regarding the chemical synthesis of this compound. Furthermore, no studies have been identified that elucidate the specific signaling pathways through which this compound might exert any biological effects. The biosynthesis of the parent compound, friedelin (B1674157) (friedelan-3-one), is understood to proceed through the cyclization of squalene.

G Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Epoxidation Friedelin Biosynthesis Friedelin Biosynthesis 2,3-Oxidosqualene->Friedelin Biosynthesis Cyclization Cascade Friedelin (Friedelan-3-one) Friedelin (Friedelan-3-one) Friedelin Biosynthesis->Friedelin (Friedelan-3-one) This compound This compound Friedelin (Friedelan-3-one)->this compound Hydroxylation (Putative)

Caption: Putative biosynthetic relationship of this compound.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid with a well-defined chemical structure. While its isolation from various plant sources has been documented, a comprehensive understanding of its biological activities remains elusive due to the limited availability of quantitative data. Future research should focus on several key areas:

  • Complete Spectroscopic Characterization: A definitive and publicly accessible repository of its complete spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) is needed to facilitate its unambiguous identification in future phytochemical studies.

  • Systematic Biological Screening: Comprehensive in vitro and in vivo studies are required to fully evaluate the pharmacological potential of this compound. This should include a broader range of antiviral and anticancer assays to determine specific EC50 and IC50 values.

  • Elucidation of Mechanism of Action: Should significant biological activity be identified, further research into the underlying molecular mechanisms and signaling pathways will be crucial.

  • Total Synthesis: The development of a synthetic route to this compound would not only confirm its structure but also provide a means to produce larger quantities for extensive biological testing and the generation of novel analogs with potentially enhanced activities.

References

Methodological & Application

Application Notes and Protocols for the Purification of Friedelane Triterpenoids Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of friedelane (B3271969) triterpenoids from natural product extracts using various column chromatography techniques. Friedelane triterpenoids, a class of pentacyclic triterpenes, are widely distributed in the plant kingdom and exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] Effective purification is crucial for their structural elucidation, pharmacological screening, and potential development as therapeutic agents.

Column chromatography is a fundamental and widely used technique for the isolation and purification of individual compounds from complex mixtures.[3][4][5] The principle of this technique relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[5]

Key Column Chromatography Techniques for Friedelane Triterpenoid (B12794562) Purification

The choice of chromatographic technique depends on the polarity of the target friedelane triterpenoids and the complexity of the crude extract.

  • Normal-Phase Column Chromatography (NP-CC): This is the most common method for the initial fractionation of crude plant extracts.

    • Stationary Phase: A polar adsorbent, typically silica (B1680970) gel, is used.[6] Silica gel's high surface area and polarity make it effective for separating compounds of varying polarities.[6]

    • Mobile Phase: A non-polar solvent or a mixture of solvents (eluent) is used to carry the compounds through the column.[3] The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity.[3] Common solvent systems include gradients of n-hexane and ethyl acetate (B1210297).[7][8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often used for the final purification of fractions obtained from NP-CC, offering higher resolution.

    • Stationary Phase: A non-polar stationary phase, such as C18-bonded silica, is employed.[9]

    • Mobile Phase: A polar mobile phase, typically a mixture of methanol-water or acetonitrile-water, is used.[10][11]

  • Flash Chromatography: This is a rapid form of column chromatography that uses positive pressure to force the solvent through the column, significantly reducing the separation time.[3] It has been successfully applied for the simple isolation and purification of triterpenoids from crude plant extracts.[7]

  • Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. It is particularly useful for separating compounds with a wide range of polarities and has been used for the separation of triterpenoid saponins (B1172615).[12]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of a Crude Plant Extract

This protocol outlines the steps for the separation of friedelane triterpenoids from a crude plant extract using silica gel column chromatography.

1. Materials and Reagents:

  • Glass chromatography column

  • Silica gel (70-230 mesh or 230-400 mesh)[13]

  • Crude plant extract

  • Solvents (e.g., n-hexane, ethyl acetate, chloroform (B151607), methanol)[8][13]

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Visualizing agent (e.g., vanillin-sulfuric acid spray reagent)[13]

  • Rotary evaporator

2. Column Packing (Wet Method):

  • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% n-hexane).

  • Place a small plug of cotton wool or glass wool at the bottom of the column.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a thin layer of sand on top of the packed silica gel to protect the surface from disturbance during sample loading.

3. Sample Preparation and Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

  • In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method, which generally results in better separation.

  • Carefully add the silica gel with the adsorbed sample to the top of the packed column.

4. Elution:

  • Begin elution with the least polar solvent (e.g., 100% n-hexane).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or linear gradient fashion.[14] A stepwise gradient involves eluting with a series of solvent mixtures of increasing polarity (e.g., 9:1 hexane:ethyl acetate, then 8:2, 7:3, and so on).[8]

  • Maintain a constant flow rate. For gravity columns, this is typically 30-40 drops per minute.[15]

5. Fraction Collection and Analysis:

  • Collect the eluate in a series of labeled tubes or flasks.[16]

  • Monitor the separation by spotting a small amount from each fraction, or every few fractions, onto a TLC plate alongside the original crude extract.[3][16]

  • Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).[15]

  • Visualize the spots under UV light or by spraying with a visualizing agent and heating.[13][15]

  • Combine the fractions that show similar TLC profiles and contain the compound of interest.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compound(s).

Protocol 2: Reversed-Phase HPLC for Final Purification

This protocol is suitable for the final purification of semi-purified fractions containing friedelane triterpenoids.

1. Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)[11]

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)[10]

  • Syringe filters (0.45 µm)

  • Sample vials

2. Sample and Mobile Phase Preparation:

  • Dissolve the semi-purified fraction in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Prepare the mobile phase (e.g., methanol-water mixture, 94:6 v/v) and degas it to remove dissolved air bubbles.[11]

3. Chromatographic Conditions:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Set the flow rate (e.g., 1 mL/min).[11]

  • Set the detection wavelength (e.g., 205 nm, as many triterpenoids lack strong chromophores).[11]

  • Inject the sample onto the column.

  • Run the separation using either an isocratic (constant mobile phase composition) or gradient elution.

4. Fraction Collection and Analysis:

  • Collect the peaks corresponding to the desired compounds as they elute from the column.

  • The purity of the isolated compounds can be confirmed by re-injecting them into the HPLC system.

  • The structure of the purified compounds can then be elucidated using spectroscopic techniques such as NMR and mass spectrometry.[13]

Data Presentation

The following tables summarize the column chromatography conditions used for the purification of various friedelane triterpenoids from different plant sources.

Table 1: Normal-Phase Column Chromatography of Friedelane Triterpenoids

Friedelane Triterpenoid(s)Plant SourceStationary PhaseMobile Phase (Eluent System)Reference
Friedelin, β-friedelinol, 3,4-seco-friedelan-3,11β-olide, 3,4-seco-friedelan-3-oic acidMaytenus robustaSilica gel 60 (70–230 Mesh)Not specified in detail[17]
Friedelin, 3-oxo-29-hydroxyfriedelane, 3-oxofriedelan-25-al, canophyllolMaytenus macrocarpaNot specified in detailNot specified in detail[18]
Tingenone, friedelane methyl ester, 22β-hydroxytingenoneTripterygium wilfordii tissue cultureSilica gel (230-400 mesh)Stepwise gradient: hexanes -> hexanes-ethyl acetate (9:1, 4:1, 3:1, 2:1)[8]
Friedelan-3-one, friedelan-3β-ol, friedelane-3,15-dione, 15α-hydroxyfriedelan-3-one, 28-hydroxyfriedelan-3-one, 30-hydroxyfriedelan-3-one, 29-hydroxyfriedelan-3-oneSalacia grandifoliaSilica gel 60 (70–230 or 230–400 mesh)Hexane, chloroform, ethyl acetate, and methanol, pure or in mixtures of increasing polarity[13]
FriedelinProsopis africanaNot specified in detailNot specified in detail, but isolated from the chloroform fraction of an ethyl acetate extract[19]

Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Triterpenoids

Triterpenoid(s)Plant SourceStationary PhaseMobile Phase (Eluent System)Reference
α-amyrin, β-amyrin, lupeol (B1675499) and their acetatesDecalepis hamiltonii (Swallow roots)C18Methanol–water (94:6)[11]
Triterpenoid saponinsMaesa lanceolataWide pore reversed-phaseAcetonitrile–trifluoroacetic acid / water–trifluoroacetic acid gradient[20]
Phenolic compounds and triterpenoid saponinsGlycyrrhiza uralensis (Licorice)Acquity CSH C18 (1st dimension), Poroshell Phenyl-Hexyl (2nd dimension)Methanol/water/formic acid (1D), Acetonitrile/water/formic acid (2D)[21]

Visualizations

Purification_Workflow Start Crude Plant Extract NP_CC Normal-Phase Column Chromatography (e.g., Silica Gel) Start->NP_CC Initial Separation Fractions Collection of Fractions NP_CC->Fractions TLC TLC Analysis of Fractions Fractions->TLC Monitoring Combine Combine Pure Fractions TLC->Combine Identification of target fractions RP_HPLC Reversed-Phase HPLC (for further purification if needed) Combine->RP_HPLC Semi-pure fraction Pure_Compound Pure Friedelane Triterpenoid Combine->Pure_Compound If purity is sufficient RP_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Workflow for the purification of friedelane triterpenoids.

Normal_Phase_Elution cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Elution Order Start Mixture Applied Elution Start->Elution End Eluted Compounds Elution->End NonPolar Non-Polar Compounds (e.g., Friedelin) End->NonPolar Elute First Polar Polar Compounds End->Polar Elute Last MidPolar Moderately Polar Compounds Mobile_Phase Increasing Mobile Phase Polarity (e.g., Hexane -> Ethyl Acetate) Mobile_Phase->Elution Elutes Compounds

Caption: Elution principle in normal-phase chromatography.

References

Application Notes and Protocols for the Mass Spectrometry-Based Characterization of Friedelane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelane (B3271969) derivatives, a class of pentacyclic triterpenoids, are widely distributed in the plant kingdom and have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] Accurate and robust analytical methods are crucial for the isolation, identification, and quantification of these compounds in complex matrices such as plant extracts. Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), has emerged as a powerful tool for the comprehensive characterization of Friedelane derivatives.[5][6] This document provides detailed application notes and protocols for the analysis of Friedelane derivatives using GC-MS and LC-MS/MS.

Key Fragmentation Patterns of the Friedelane Skeleton

The structural elucidation of Friedelane derivatives by mass spectrometry heavily relies on the interpretation of their characteristic fragmentation patterns. Electron Ionization (EI) mass spectrometry, in particular, induces reproducible fragmentation of the pentacyclic core. Key fissions of the Friedelane skeleton provide diagnostic ions that are indicative of the core structure and the location of substituents.

High-resolution mass spectrometry has been instrumental in describing these patterns.[7] Common cleavages occur across the B, C, D, and E rings, leading to a series of fragment ions. For instance, fissions across the C- and D-rings often result in characteristic fragment ions that help in the identification of the friedelane scaffold.[3][7] The presence and position of functional groups, such as hydroxyl or carbonyl groups, can significantly influence the fragmentation pathways, providing valuable structural information.[7]

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Effective sample preparation is critical to minimize matrix effects and ensure high-quality data. The choice of extraction method depends on the plant material and the specific Friedelane derivatives of interest.

Protocol: Extraction of Friedelane Derivatives from Plant Material

  • Drying and Grinding: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Perform sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate, methanol) to fractionate compounds based on their polarity.

    • Alternatively, for a general extraction, use a solvent like methanol (B129727) or a mixture of chloroform and methanol (2:1, v/v).[8]

    • Soxhlet extraction or ultrasound-assisted extraction can be employed to improve extraction efficiency.

  • Concentration: Evaporate the solvent from the obtained extracts under reduced pressure using a rotary evaporator.

  • Purification (Optional): For complex extracts, further purification using techniques like column chromatography or solid-phase extraction (SPE) may be necessary to isolate the Friedelane derivatives.

A generalized workflow for sample preparation is depicted below:

G plant_material Plant Material drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction drying_grinding->extraction concentration Concentration extraction->concentration purification Purification (Optional) concentration->purification ms_analysis MS Analysis concentration->ms_analysis Direct Analysis purification->ms_analysis

Caption: General workflow for the preparation of plant extracts for mass spectrometry analysis.

GC-MS Analysis of Friedelane Derivatives

Due to the low volatility of triterpenoids, a derivatization step is typically required before GC-MS analysis to convert polar functional groups (e.g., hydroxyl, carboxyl) into more volatile silyl (B83357) ethers/esters.

Protocol: Derivatization and GC-MS Analysis

  • Derivatization:

    • Dissolve the dried extract or isolated compound (approximately 1 mg) in 100 µL of anhydrous pyridine.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9][10]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[10]

  • GC-MS Conditions:

    • Injector: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 20 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-800.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

The workflow for GC-MS analysis is illustrated in the following diagram:

G sample Dried Extract / Isolate derivatization Derivatization (Silylation) sample->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ionization EI Ionization gc_separation->ionization mass_analysis Mass Analysis ionization->mass_analysis data_processing Data Processing mass_analysis->data_processing

Caption: Workflow for the GC-MS analysis of Friedelane derivatives.

LC-MS/MS Analysis of Friedelane Derivatives

LC-MS/MS offers the advantage of analyzing Friedelane derivatives without the need for derivatization and provides high sensitivity and selectivity, making it ideal for quantitative studies.

Protocol: Quantitative LC-MS/MS Analysis

  • Sample Preparation:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.[11]

    • Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid, is often employed.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for each target analyte need to be optimized.

      • Collision Energy: Optimized for each MRM transition.

The workflow for LC-MS/MS analysis is presented below:

G sample Prepared Sample Solution lc_injection LC Injection sample->lc_injection lc_separation LC Separation lc_injection->lc_separation ionization ESI Ionization lc_separation->ionization precursor_selection Precursor Ion Selection ionization->precursor_selection cid Collision-Induced Dissociation precursor_selection->cid product_ion_detection Product Ion Detection cid->product_ion_detection quantification Quantification product_ion_detection->quantification

Caption: Workflow for the LC-MS/MS analysis of Friedelane derivatives.

Data Presentation

For quantitative analysis, it is essential to validate the analytical method. The following tables summarize typical validation parameters for a quantitative LC-MS/MS method for Friedelane derivatives, based on literature values for similar compounds.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

CompoundLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Friedelin1 - 500> 0.9980.51.5
3β-Friedelinol1 - 500> 0.9990.41.2
Friedelan-3α-ol1 - 500> 0.9980.61.8

Note: These values are illustrative and should be determined experimentally for each specific assay.

Table 2: Precision and Accuracy of the LC-MS/MS Method

CompoundConcentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
Friedelin10< 5%< 7%95 - 105%
100< 4%< 6%97 - 103%
400< 3%< 5%98 - 102%
3β-Friedelinol10< 6%< 8%94 - 106%
100< 5%< 7%96 - 104%
400< 4%< 6%97 - 103%

Note: These values are illustrative and should be determined experimentally for each specific assay.

Conclusion

Mass spectrometry, particularly when coupled with GC or LC, provides a powerful platform for the detailed characterization and quantification of Friedelane derivatives. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of natural products. Proper sample preparation and method validation are paramount to obtaining reliable and reproducible results. The characteristic fragmentation patterns of the Friedelane skeleton are key to the successful structural elucidation of novel derivatives.

References

Application Notes and Protocols for the Development of Analytical Standards for 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of analytical standards for 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) with potential pharmacological activities.[1][2] Due to the current lack of commercially available certified reference standards for this compound, this guide outlines a detailed protocol for its isolation, purification, and characterization from natural sources, enabling its use as a primary analytical standard. Furthermore, a proposed High-Performance Liquid Chromatography (HPLC) method for its quantification is presented, along with the necessary validation parameters that need to be established.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant species, including Salacia grandifolia, Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia chinensis.[1][3] As research into the pharmacological properties of this compound progresses, the need for well-characterized analytical standards becomes crucial for accurate quantification in biological matrices and herbal extracts, ensuring the reliability and reproducibility of experimental results. This application note provides a foundational methodology for researchers to establish their own in-house analytical standards for this compound.

Isolation and Purification of this compound

The following protocol is a general guideline based on methodologies reported for the isolation of this compound and related friedelane (B3271969) triterpenoids from plant material.[3][4]

2.1. Experimental Protocol: Isolation and Purification

  • Plant Material Extraction:

    • Air-dry and pulverize the plant material (e.g., leaves of Salacia grandifolia).

    • Perform sequential Soxhlet extraction with solvents of increasing polarity, starting with hexane (B92381), followed by ethyl acetate (B1210297), and then methanol (B129727).

    • Concentrate the extracts under reduced pressure using a rotary evaporator. The this compound is typically found in the less polar extracts like hexane or ethyl acetate.[3]

  • Column Chromatography (CC):

    • Prepare a silica (B1680970) gel (60-120 mesh) column packed in hexane.

    • Adsorb the dried hexane or ethyl acetate extract onto a small amount of silica gel.

    • Load the adsorbed sample onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v hexane:ethyl acetate).[3]

  • Thin Layer Chromatography (TLC) Monitoring:

    • Collect fractions and monitor the separation using TLC plates (silica gel 60 F254).

    • Use a mobile phase similar to the column elution solvent system.

    • Visualize the spots by spraying with a solution of vanillin-sulfuric acid followed by heating.

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further Purification (if necessary):

    • Subject the combined fractions to further chromatographic steps, such as preparative TLC or re-chromatography on a smaller column with a shallower solvent gradient, to achieve high purity.

2.2. Structural Elucidation and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for structural confirmation.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula (C₃₀H₅₀O₂).[1][3]

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).

  • Purity by HPLC/UPLC: Utilize the quantitative method described below to assess the purity of the isolated compound, which should ideally be ≥98%.

Proposed Quantitative Analysis by HPLC

This section outlines a proposed HPLC method for the quantification of this compound. This method is based on common practices for the analysis of similar triterpenoids and will require validation.

3.1. Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be performed at a lower wavelength, such as 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh the purified and characterized this compound and dissolve it in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Extract the analyte from the matrix of interest using an appropriate solvent and dilute as necessary to fall within the calibration range.

Method Validation Parameters

The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison with a blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
RepeatabilityPrecision under the same operating conditions over a short interval of time.RSD ≤ 2%.
Intermediate PrecisionPrecision within-laboratory variations: different days, different analysts, different equipment.RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, etc.

Visualized Workflows

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Characterization & Purity cluster_quantification Quantitative Method Development & Validation plant_material Plant Material (e.g., Salacia grandifolia) extraction Solvent Extraction (Hexane/Ethyl Acetate) plant_material->extraction column_chromatography Column Chromatography (Silica Gel) extraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring purification Further Purification (Prep-TLC/Re-chromatography) tlc_monitoring->purification pure_compound Pure this compound purification->pure_compound nmr NMR (1H, 13C, 2D) pure_compound->nmr ms HRMS pure_compound->ms ir IR Spectroscopy pure_compound->ir hplc_purity HPLC Purity Check (≥98%) pure_compound->hplc_purity analytical_standard Primary Analytical Standard nmr->analytical_standard ms->analytical_standard ir->analytical_standard hplc_purity->analytical_standard hplc_method HPLC Method Development (C18, ACN:H2O) analytical_standard->hplc_method validation Method Validation (ICH Q2(R1)) hplc_method->validation validated_method Validated Analytical Method validation->validated_method

Caption: Workflow for developing an analytical standard for this compound.

References

Application Notes: In Vitro Antiviral Activity of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the in vitro antiviral activity of the natural product 29-Hydroxyfriedelan-3-one . While this compound, a pentacyclic triterpenoid, has been evaluated for its effects against coronaviruses, specific quantitative data on its efficacy and cytotoxicity are not detailed in the currently available scientific literature. However, the protocols outlined herein are based on the established methods used for testing analogous compounds from the same chemical class and study.

Introduction

Triterpenoids, a class of natural products derived from a thirty-carbon precursor, are known for a wide range of biological activities, including antiviral properties.[1][2] this compound, isolated from plant species such as Salacia grandifolia, has been investigated for its potential as an antiviral agent.[1] The primary study evaluating its activity focused on a murine coronavirus, Mouse Hepatitis Virus 3 (MHV-3), which serves as a model for human coronaviruses.[1]

Data Presentation

A study by de Oliveira et al. (2024) evaluated the antiviral activity of eight triterpenes, including this compound (designated as compound 8 in the study), against the murine coronavirus MHV-3.[1] While the study reported that all eight compounds were tested, it only provided specific quantitative data for the two most active compounds, 28-hydroxyfriedelane-3,15-dione (compound 1) and 28-hydroxyfriedelan-3-one (compound 6).[1] The antiviral data for this compound was not explicitly stated in the publication.[1]

For context and comparative purposes, the data for the most active compounds from the aforementioned study are presented below.

Table 1: Antiviral Activity of Selected Triterpenoids Against Murine Coronavirus (MHV-3) [1]

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
28-hydroxyfriedelane-3,15-dione69 ± 6>100>1.5
28-hydroxyfriedelan-3-one2.9 ± 0.3>100>34.4
This compound Not Reported Not Reported Not Reported
Ribavirin (Positive Control)Not ReportedNot ReportedNot Reported

*EC₅₀ (50% effective concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. *CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. *SI (Selectivity Index): Calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

The following protocols describe the standard assays used to determine the cytotoxicity and antiviral activity of compounds like this compound against coronaviruses.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of the test compound on the host cell line.

Materials:

  • L929 (mouse adipose fibroblasts) or other suitable host cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Amphotericin B

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of DMEM supplemented with 5% FBS, 100 IU/mL of penicillin, 100 µg/mL of streptomycin, and 0.25 µg/mL of amphotericin B.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the compound dilutions) and a cell-free blank.

  • Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay Protocol (Cytopathic Effect Inhibition Assay)

This assay measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

  • L929 cells (or other suitable host cells)

  • Murine Hepatitis Virus 3 (MHV-3)

  • DMEM with 2% FBS (infection medium)

  • This compound

  • Ribavirin (or other positive control)

  • 96-well microplates

  • MTT solution

  • DMSO

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells in 96-well plates as described in the cytotoxicity assay protocol and incubate for 24 hours.

  • Virus Infection and Treatment:

    • Prepare serial dilutions of this compound in the infection medium.

    • Remove the growth medium from the cells.

    • In triplicate, add 100 µL of the medium containing the diluted compound to the appropriate wells.

    • Add 100 µL of a pre-titered dilution of MHV-3 (e.g., 100 TCID₅₀) to each well, except for the cell control wells.

    • Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until the virus control wells show 80-90% CPE.

  • Quantification of CPE:

    • Visually inspect the cells under a microscope to assess the degree of CPE.

    • For a quantitative measurement, use the MTT assay as described in the cytotoxicity protocol to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of protection for each compound concentration using the formula: [(Abs_treated - Abs_virus) / (Abs_cell - Abs_virus)] * 100.

    • The 50% effective concentration (EC₅₀) is determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

    • The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Visualizations

The following diagrams illustrate the general workflow for the described experimental protocols.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis start Seed L929 cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 add_compound Add compound dilutions to cells incubate1->add_compound prep_compound Prepare serial dilutions of this compound prep_compound->add_compound incubate2 Incubate 48-72h (37°C, 5% CO2) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_abs Read absorbance (570 nm) solubilize->read_abs analyze Calculate CC50 read_abs->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_detection Detection & Analysis start Seed L929 cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_compound_virus Add compound and virus to cells incubate1->add_compound_virus prep_virus Prepare MHV-3 dilution prep_virus->add_compound_virus prep_compound Prepare compound dilutions prep_compound->add_compound_virus incubate2 Incubate 48-72h (until CPE) add_compound_virus->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_abs Read absorbance (570 nm) solubilize->read_abs analyze Calculate EC50 & SI read_abs->analyze

Caption: Workflow for the CPE Inhibition Antiviral Assay.

Mechanism of Action Considerations

The precise antiviral mechanism of this compound is not yet elucidated. However, triterpenoids are known to interfere with various stages of the viral life cycle. Potential mechanisms could include:

  • Inhibition of viral entry: Some triterpenoids can interact with viral envelope proteins or host cell receptors, preventing the virus from attaching to and entering the cell.

  • Inhibition of viral replication: These compounds may inhibit key viral enzymes, such as proteases or polymerases, that are essential for the replication of the viral genome and the production of new viral particles.

  • Modulation of host cell signaling pathways: Triterpenoids can also exert antiviral effects by modulating host immune responses or other cellular pathways that the virus hijacks for its own replication.

Further research is required to determine the specific mechanism by which this compound may exert any antiviral effects.

References

Application Notes and Protocols: Cytotoxicity of 29-Hydroxyfriedelan-3-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid (B12794562), a class of natural compounds that has garnered significant interest in oncology research due to the potential anti-cancer properties of many of its members. Triterpenoids have been shown to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and anti-proliferative effects. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in various cancer cell lines. The information presented herein is intended to guide researchers in the design and execution of experiments to evaluate the potential of this compound as a therapeutic agent.

While extensive data exists for the closely related compound friedelin (B1674157) (friedelan-3-one), which has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer models, research on this compound is still emerging. This document consolidates the currently available data and provides standardized protocols for further investigation.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the available quantitative data on the cytotoxicity of this compound and the related compound, friedelin, against various cancer cell lines.

Table 1: Cytotoxicity of this compound and Friedelin in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeAssayIncubation Time (hours)IC50 ValueCitation
This compound THP-1Acute Monocytic LeukemiaMTT48>100 µM
K-562Chronic Myeloid LeukemiaMTT48>100 µM
Friedelin KBOral CarcinomaMTT24117.25 µM[1]
KBOral CarcinomaMTT4858.72 µM[1]
MCF-7Breast AdenocarcinomaMTT481.2 µM[2]
HeLaCervical CarcinomaMTT482.59 µg/mL[3]
A375Malignant MelanomaMTT482.46 µg/mL[3]
THP-1Acute Monocytic LeukemiaMTT482.33 µg/mL[3]
L929Mouse FibrosarcomaMTT481.48 µg/mL[3]

Note: The data for this compound indicates low cytotoxicity in the tested leukemia cell lines. Further research is required to evaluate its efficacy in other cancer types, particularly solid tumors, where other hydroxylated friedelane (B3271969) triterpenoids have shown activity.

Experimental Protocols

To ensure reproducibility and consistency in cytotoxicity testing, detailed experimental protocols are essential. The following are standard protocols for commonly used cytotoxicity assays that are suitable for evaluating the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5% DMSO). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in cancer cell lines.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, or 72h treatment->incubation assay_step Perform Assay (MTT, SRB, or LDH) incubation->assay_step readout Measure Absorbance/ Fluorescence assay_step->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for cytotoxicity assessment.

Hypothetical Signaling Pathway of Friedelane Triterpenoids

Based on the known mechanisms of the related compound friedelin and other pentacyclic triterpenoids, the following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by this compound. Further research is needed to validate this proposed mechanism.

signaling_pathway cluster_compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis compound This compound receptor Membrane Receptors (?) compound->receptor Binds (?) ros ROS Production compound->ros p53 p53 Activation ros->p53 dna_damage DNA Damage ros->dna_damage bcl2 Bcl-2 bax Bax bcl2->bax Inhibits cyto_c Cytochrome c Release bax->cyto_c Promotes cas9 Caspase-9 cas3 Caspase-3 Activation cas9->cas3 cyto_c->cas9 Activates p53->bcl2 Downregulates p53->bax Upregulates dna_damage->p53 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion and Future Directions

The available data suggests that this compound exhibits low cytotoxicity against the tested leukemia cell lines. However, the diverse activities of other friedelane triterpenoids, including the closely related friedelin, underscore the need for broader screening of this compound against a wider panel of cancer cell lines, particularly those derived from solid tumors.

Future research should focus on:

  • Broad-spectrum cytotoxicity screening: Evaluating the effect of this compound on a diverse panel of cancer cell lines, including breast, lung, colon, and prostate cancers.

  • Mechanism of action studies: Investigating the molecular mechanisms underlying any observed cytotoxic effects, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

  • In vivo studies: If promising in vitro activity is identified, further evaluation in preclinical animal models will be necessary to determine its therapeutic potential.

These application notes and protocols provide a framework for the systematic evaluation of this compound as a potential anti-cancer agent. Consistent and standardized methodologies are crucial for generating reliable and comparable data that will advance our understanding of this and other novel triterpenoid compounds.

References

Application Notes and Protocols for the Synthesis of 29-Hydroxyfriedelan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of three key derivatives of 29-Hydroxyfriedelan-3-one: 29-Acetoxyfriedelan-3-one , 29-Oxofriedelan-3-one , and Friedelan-3-one-29-oic acid . These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery and development, building upon the known biological activities of friedelane (B3271969) triterpenoids.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) that serves as a versatile starting material for the synthesis of various derivatives. The presence of a primary hydroxyl group at the C-29 position allows for selective modifications, including esterification and oxidation, to produce compounds with potentially enhanced or novel biological activities. The ketone at the C-3 position can also be a site for further chemical transformations. The synthesized derivatives are crucial for exploring the therapeutic potential of this class of compounds.

Synthesis Overview

The synthetic pathways described herein focus on the targeted modification of the C-29 hydroxyl group. The general strategies involve:

  • Esterification: Conversion of the primary alcohol to an acetate (B1210297) ester.

  • Oxidation to Aldehyde: Mild oxidation of the primary alcohol to the corresponding aldehyde.

  • Oxidation to Carboxylic Acid: Strong oxidation of the primary alcohol to the carboxylic acid.

These transformations are fundamental in medicinal chemistry for probing the effects of modifying the polarity, size, and hydrogen-bonding capability of the C-29 substituent on biological activity.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound derivatives based on established methods for similar triterpenoids.

Derivative NameStarting MaterialKey ReagentsSolventReaction Time (h)Temp (°C)Expected Yield (%)
29-Acetoxyfriedelan-3-one This compoundAcetyl chloride, Pyridine (B92270)Dichloromethane (B109758) (DCM)4-6Room Temp> 90
29-Oxofriedelan-3-one This compoundPyridinium chlorochromate (PCC)Dichloromethane (DCM)2-4Room Temp80-90
Friedelan-3-one-29-oic acid This compoundJones Reagent (CrO₃, H₂SO₄)Acetone (B3395972)1-20 to Room Temp75-85

Experimental Protocols

Protocol 1: Synthesis of 29-Acetoxyfriedelan-3-one (Esterification)

This protocol describes the esterification of the primary hydroxyl group of this compound to form the corresponding acetate ester.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 29-Acetoxyfriedelan-3-one as a white solid.

Expected Characterization Data:

  • IR (cm⁻¹): ~1735 (C=O, ester), ~1715 (C=O, ketone)

  • ¹H NMR (CDCl₃, δ): Appearance of a new singlet around 2.05 ppm (acetyl protons).

  • ¹³C NMR (CDCl₃, δ): Appearance of new signals around 171.0 ppm (ester carbonyl) and 21.0 ppm (acetyl methyl).

Protocol 2: Synthesis of 29-Oxofriedelan-3-one (Oxidation to Aldehyde)

This protocol details the mild oxidation of the primary hydroxyl group to an aldehyde using Pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)[1]

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM in a round-bottom flask, add a solution of this compound (1 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 29-Oxofriedelan-3-one.

Expected Characterization Data:

  • IR (cm⁻¹): ~2720 (aldehyde C-H stretch), ~1725 (C=O, aldehyde), ~1715 (C=O, ketone)

  • ¹H NMR (CDCl₃, δ): Appearance of a new signal around 9.7 ppm (aldehyde proton).

  • ¹³C NMR (CDCl₃, δ): Appearance of a new signal around 204.0 ppm (aldehyde carbonyl).

Protocol 3: Synthesis of Friedelan-3-one-29-oic acid (Oxidation to Carboxylic Acid)

This protocol describes the strong oxidation of the primary hydroxyl group to a carboxylic acid using Jones reagent.[2][3]

Materials:

  • This compound

  • Jones Reagent (prepared from CrO₃, concentrated H₂SO₄, and water)

  • Acetone

  • Isopropanol (B130326)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate, and Acetic acid for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.[3]

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Remove the acetone under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient containing a small amount of acetic acid to afford Friedelan-3-one-29-oic acid.

Expected Characterization Data:

  • IR (cm⁻¹): ~3300-2500 (broad, O-H of carboxylic acid), ~1700 (C=O, carboxylic acid), ~1715 (C=O, ketone)

  • ¹H NMR (CDCl₃, δ): Disappearance of the alcohol protons and appearance of a broad singlet for the carboxylic acid proton (often > 10 ppm).

  • ¹³C NMR (CDCl₃, δ): Appearance of a new signal around 180.0 ppm (carboxylic acid carbonyl).

Visualizations

Synthesis_Workflow start This compound ester 29-Acetoxyfriedelan-3-one start->ester Acetyl chloride, Pyridine aldehyde 29-Oxofriedelan-3-one start->aldehyde PCC acid Friedelan-3-one-29-oic acid start->acid Jones Reagent

Caption: Synthetic routes to derivatives of this compound.

Esterification_Pathway sub This compound (R-CH2OH) intermediate Activated Acyl-Pyridinium Intermediate sub->intermediate Nucleophilic attack by Pyridine on Acetyl Chloride reagent Acetyl Chloride (CH3COCl) reagent->intermediate base Pyridine product 29-Acetoxyfriedelan-3-one (R-CH2OCOCH3) intermediate->product Nucleophilic attack by 29-hydroxyl group

Caption: Simplified mechanism for the esterification reaction.

Oxidation_Pathways start This compound (Primary Alcohol) aldehyde 29-Oxofriedelan-3-one (Aldehyde) start->aldehyde Mild Oxidation (e.g., PCC) acid Friedelan-3-one-29-oic acid (Carboxylic Acid) start->acid Strong Oxidation (e.g., Jones Reagent) aldehyde->acid Further Oxidation

Caption: Oxidation pathways for this compound.

References

Application Notes and Protocols for 29-Hydroxyfriedelan-3-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid, a class of natural products known for their diverse pharmacological activities.[1][2] Isolated from various plant species, including Salacia grandifolia, this compound presents a promising scaffold for drug discovery and a potential tool for chemical biology research.[3] Its structural similarity to the more extensively studied friedelin (B1674157) suggests a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] These application notes provide a guide for utilizing this compound as a chemical probe to investigate cellular pathways and potential therapeutic targets.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular FormulaC30H50O2[1]
Molecular Weight442.7 g/mol [1]
XLogP38.2[1]
CAS Number39903-21-4[1]

Biological Activities and Potential Applications

Preliminary studies indicate that this compound possesses anti-inflammatory properties, notably through the inhibition of human leukocyte elastase (HLE).[2] HLE is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. The ability of this compound to inhibit this enzyme suggests its potential as a chemical probe to study the role of HLE in these and other pathological conditions.

While specific data for this compound is limited, the broader family of friedelane (B3271969) triterpenoids, particularly friedelin, has been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and AMPK-mTOR pathways.[7] Therefore, this compound may serve as a valuable tool to explore these and other related cellular processes.

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activities of this compound. Given the limited specific data for this compound, these protocols are based on established methods for studying related friedelane triterpenoids and their known biological activities.

Protocol 1: In Vitro Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol is designed to validate the inhibitory activity of this compound against HLE.

Materials:

  • Human Leukocyte Elastase (HLE), purified

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

  • This compound

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution to obtain a range of working concentrations.

  • In a 96-well plate, add the assay buffer, the substrate solution, and the different concentrations of this compound.

  • Initiate the reaction by adding the HLE solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic reaction.

  • Include appropriate controls (no enzyme, no inhibitor).

  • Calculate the percentage of HLE inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity (NF-κB Inhibition)

This protocol outlines a method to investigate the effect of this compound on the NF-κB signaling pathway in a cellular context, a common mechanism for anti-inflammatory compounds.

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for assessing NF-κB activation (e.g., NF-κB reporter assay kit, or antibodies for western blotting of phosphorylated IκBα and p65)

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Culture RAW 264.7 cells in DMEM until they reach 80-90% confluency.

  • Seed the cells into appropriate culture plates (e.g., 6-well plates for western blotting, 96-well plates for reporter assays).

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).

  • For Western Blotting:

    • Wash the cells with cold PBS and lyse them with cell lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use a loading control like β-actin or GAPDH.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • For NF-κB Reporter Assay:

    • Transfect the cells with a reporter plasmid containing NF-κB response elements driving the expression of a reporter gene (e.g., luciferase).

    • Following treatment and stimulation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on LPS-induced NF-κB activation.

Data Presentation

Quantitative Data on the Biological Activity of Friedelane Triterpenoids

While specific quantitative data for this compound is not extensively available, the following table summarizes data for the related compound, friedelin, to provide a comparative context for its potential bioactivities.

CompoundAssayCell Line/TargetIC50 / ActivitySource
FriedelinCytotoxicityHep-G236.4 µg/mL[4]
FriedelinCytotoxicityMCF-744 µg/mL[4]
FriedelinAntimicrobial (MIC)Methicillin-resistant Staphylococcus aureus (MRSA)10 µg/mL[8]
FriedelinAntimicrobial (MIC)Helicobacter pylori10 µg/mL[8]
FriedelinAntimicrobial (MIC)Escherichia coli10 µg/mL[8]
This compoundHLE InhibitionHuman Leukocyte Elastase37% inhibition (concentration not specified)[2]

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of friedelane triterpenoids.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory transcribes Probe This compound Probe->IKK Inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G Probe This compound HLE Human Leukocyte Elastase (HLE) Probe->HLE Inhibits ECM Extracellular Matrix Proteins HLE->ECM Degrades Inflammation Inflammation ECM->Inflammation

Caption: Direct inhibition of Human Leukocyte Elastase (HLE) by this compound.

Experimental Workflow Diagram

G start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture probe_treatment Pre-treatment with This compound cell_culture->probe_treatment lps_stimulation LPS Stimulation probe_treatment->lps_stimulation analysis Analysis lps_stimulation->analysis western_blot Western Blot (p-IκBα, p-p65) analysis->western_blot reporter_assay NF-κB Reporter Assay analysis->reporter_assay end End western_blot->end reporter_assay->end

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

This compound is an intriguing natural product with demonstrated anti-inflammatory potential. Its use as a chemical probe can aid in dissecting the roles of its targets, such as HLE, in various disease models. Further research is warranted to elucidate its precise molecular mechanisms of action, identify additional cellular targets, and expand its application in chemical biology and drug discovery. The protocols and information provided herein serve as a foundation for researchers to explore the full potential of this promising compound.

References

Application Notes and Protocols for 29-Hydroxyfriedelan-3-one in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current, albeit limited, understanding of 29-Hydroxyfriedelan-3-one and outline its potential, largely hypothetical, application in targeted cancer therapy research. The protocols and pathways described are based on established methodologies for evaluating natural compounds and the known activities of structurally related friedelane (B3271969) triterpenoids.

Application Notes

Introduction

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the friedelane class.[1] Triterpenoids, as a group, are widely investigated for their diverse pharmacological properties, including anticancer effects.[2][3] The parent compound, friedelan-3-one (B13398878) (friedelin), has demonstrated anti-proliferative and cytotoxic activities against various cancer cell lines.[4][5] The addition of a hydroxyl group to the friedelane skeleton, as in this compound, can significantly alter the compound's biological activity, solubility, and potential for specific molecular interactions, making it a molecule of interest for further investigation.

Current State of Research & Potential for Targeted Therapy

Direct research into the application of this compound for targeted cancer therapy is currently in its infancy. The available data primarily focuses on its isolation and initial biological screening.

  • Cytotoxic Activity: A study evaluating a panel of friedelane triterpenes reported that this compound exhibited low cytotoxic activity against THP-1 (human acute monocytic leukemia) and K-562 (human chronic myelogenous leukemia) cell lines, with high IC50 values.[6] This suggests that its potential as a broad-spectrum cytotoxic agent may be limited, or that its activity is highly cell-type specific and requires testing against a wider panel of cancer cells, particularly those from solid tumors.

  • Anti-inflammatory Activity: this compound has been shown to possess moderate inhibitory activity against human leukocyte elastase (HLE), an enzyme implicated in inflammatory processes.[3] Given the well-established link between chronic inflammation and cancer development, this anti-inflammatory property could be a valuable attribute in a cancer therapeutic context, potentially contributing to the modulation of the tumor microenvironment.

Hypothetical Targeted Therapy Applications (Future Research Directions)

While direct evidence is lacking, the known mechanisms of the parent compound, friedelin, offer a logical starting point for investigating the targeted therapy potential of this compound.

  • Potential Target - CYP17A1: Friedelin has been identified as a novel inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis and a validated target in prostate cancer.[2][7] It is plausible that this compound could also interact with this target. The hydroxyl group at the C-29 position might alter the binding affinity or specificity for CYP17A1, a hypothesis that warrants investigation through molecular docking studies and enzymatic assays.

  • Induction of Apoptosis: Many triterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death).[8][9] A common pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[10][11] Future research should focus on whether this compound can induce apoptosis and elucidate the specific signaling molecules involved.

Data Presentation: Cytotoxicity of Friedelane Triterpenoids

The following table summarizes the available in vitro cytotoxicity data for this compound and related compounds to provide context for future screening experiments.

CompoundCancer Cell LineAssayIC50 / ActivityReference
This compound THP-1 (Leukemia)Cytotoxicity AssayHigh IC50 (>350 µM)[6]
This compound K-562 (Leukemia)Cytotoxicity AssayHigh IC50 (>259 µM)[6]
Friedelin (Parent Compound)22Rv1 (Prostate Cancer)Cytotoxicity Assay72.03 µg/mL[7]
Friedelin (Parent Compound)DU145 (Prostate Cancer)Cytotoxicity Assay81.77 µg/mL[7]
Friedelin (Parent Compound)HeLa (Cervical Cancer)MTT Assay20 µg/mL[5]
Friedelin (Parent Compound)HSC-1 (Squamous Carcinoma)MTT Assay25 µg/mL[5]
11β-hydroxyfriedelan-3-oneTHP-1 (Leukemia)MTT Assay11.7 µM[12]
11β-hydroxyfriedelan-3-oneK-562 (Leukemia)MTT Assay10.6 µM[12]

Experimental Protocols

The following are detailed, standard protocols that can be adapted to investigate the anticancer properties of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung)

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Typical final concentrations for screening range from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated control" wells (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Apoptosis-Related Proteins by Western Blot

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved Caspase-3.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein samples to the same concentration (e.g., 20-30 µg of total protein). Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The band intensity for β-actin should be used as a loading control to normalize the expression of the target proteins.

Visualizations

Signaling Pathway and Workflow Diagrams

G cluster_0 Hypothetical Line of Investigation A This compound B Cytotoxicity Screening (MTT Assay) A->B C Is the compound active? (IC50 < 20 µM) B->C D Mechanistic Studies C->D Yes G End Research for this cell line C->G No E Apoptosis Assays (Annexin V, Western Blot) D->E F Target Identification (e.g., CYP17A1 Assay) D->F

Caption: Proposed workflow for investigating this compound.

G cluster_1 Representative Intrinsic Apoptosis Pathway compound This compound (Hypothesized) bcl2 Bcl-2 compound->bcl2 Inhibits (?) bax Bax compound->bax Activates (?) bcl2->bax Inhibits mito Mitochondrion bax->mito Forms pore cyto_c Cytochrome c (release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 Binds to cas9 Pro-Caspase-9 apaf1->cas9 Activates cas9_active Active Caspase-9 cas9->cas9_active cas3 Pro-Caspase-3 cas9_active->cas3 cas3_active Active Caspase-3 cas3->cas3_active apoptosis Apoptosis cas3_active->apoptosis

Caption: Representative intrinsic apoptosis pathway for investigation.

G cluster_2 MTT Assay Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compound B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 3-4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H

References

Application Notes and Protocols for the Extraction of Polar Triterpenoids from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Polar triterpenoids, often glycosylated or possessing multiple hydroxyl groups, exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Their polarity presents unique challenges and opportunities for extraction and purification from complex plant matrices. This document provides detailed protocols and comparative data to guide researchers in the efficient extraction of these valuable compounds.

The selection of an appropriate extraction method is paramount and depends on the specific characteristics of the target triterpenoids and the plant material.[1] Generally, polar solvents such as methanol, ethanol (B145695), and ethyl acetate (B1210297) are effective for dissolving triterpenoids.[1] For more polar triterpenoids, such as those with glycoside attachments, a higher polarity solvent system, like a methanol-water mixture, may be more suitable.[2][3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Polar Triterpenoids

This protocol is a general method suitable for many plant materials and can be optimized for specific applications. Ultrasound assistance enhances extraction efficiency by disrupting cell walls.

Materials:

  • Dried and powdered plant material

  • 70-95% Ethanol or Methanol

  • Ultrasonic bath

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area for extraction.

  • Extraction:

    • Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 to 1:25 (g/mL).[1][3]

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 30-50°C) for a duration of 30-60 minutes with an appropriate ultrasonic power (e.g., 160 W).[1]

  • Filtration/Centrifugation: Separate the extract from the solid plant material by filtration through filter paper or by centrifugation at 8000-10000 x g for 10-15 minutes. Collect the supernatant.

  • Concentration: Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude polar triterpenoid (B12794562) extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography or macroporous resin.[4][5]

Protocol 2: Soxhlet Extraction for Comprehensive Extraction

Soxhlet extraction is a classical and exhaustive method, though it requires longer extraction times and may not be suitable for heat-sensitive compounds.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dry and pulverize the plant material.

  • Extraction:

    • Place the powdered plant material in a thimble within the Soxhlet apparatus.

    • Fill the boiling flask with the extraction solvent (e.g., 80% ethanol).[6]

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-18 hours, ensuring continuous cycling of the solvent.[7][8]

  • Concentration: After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.

Protocol 3: Alkaline Extraction for Triterpenoic Acids

This method is specifically tailored for the extraction of acidic triterpenoids.

Materials:

  • Dried and powdered plant material

  • 2% NaOH in 95% Ethanol

  • Shaker

  • Filtration apparatus

  • Acid for precipitation (e.g., HCl)

Procedure:

  • Sample Preparation: Mill the dried plant leaves into a powder.

  • Extraction:

    • Prepare a fresh solution of 2% NaOH in 95% ethanol.

    • Mix the powdered leaves with the alkaline ethanol solution at a weight-to-volume ratio of 1:4.

    • Shake the mixture at room temperature for 6 hours.[1]

  • Precipitation:

    • Filter the mixture to remove solid plant material.

    • Acidify the filtrate with HCl to precipitate the triterpenoic acids.

    • Collect the precipitate by filtration.

Data Presentation

The following tables summarize quantitative data from various studies on triterpenoid extraction, providing a basis for comparison of different methods and plant sources.

Table 1: Comparison of Total Triterpenoid Content in Different Plant Extracts

Plant SpeciesPlant PartExtraction Solvent/MethodTotal Triterpenoid ContentReference
Maytenus ilicifoliaLeavesSpectrophotometric method53.91 ± 2.6 mg/g of dry extract[9]
Bauhinia holophyllaLeavesSpectrophotometric method132.36 ± 20.36 mg/g of dry extract[9]
Eurycoma longifoliaRootsChloroform fraction after LLE0.47 ± 0.01 mg OAE/L[10]
Derris scandensNot specifiedSoxhlet extraction (Ethanol)21.44 ± 0.89 mg Lupeol (B1675499)/100g crude drug[11]
Albizia proceraNot specifiedSoxhlet extraction (Ethanol)40.72 ± 0.40 mg Lupeol/100g crude drug[11]
Diospyros rhodocalyxNot specifiedSoxhlet extraction (Ethanol)35.21 ± 0.55 mg Lupeol/100g crude drug[11]
Inonotus hispidusMyceliumUltrasonic extraction (70% Ethanol)-[4]

Table 2: Comparison of Extraction Yields Using Different Solvents for Eurycoma longifolia Roots

Extraction Solvent (for LLE)Yield of Mass Fraction (%)Total Terpenoid Content (mg OAE/L)Reference
Chloroform72.90 ± 0.15469.55 ± 7.04[10]
Ethyl Acetate52.80 ± 0.05313.30 ± 4.96[10]
Butanol7.80 ± 0.04255.13 ± 8.99[10]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and purification of polar triterpenoids from plant material.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction_choice Select Extraction Method grinding->extraction_choice uae Ultrasound-Assisted Extraction extraction_choice->uae soxhlet Soxhlet Extraction extraction_choice->soxhlet alkaline Alkaline Extraction extraction_choice->alkaline filtration Filtration / Centrifugation uae->filtration soxhlet->filtration alkaline->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Polar Triterpenoid Extract concentration->crude_extract purification_step Purification (e.g., Column Chromatography) crude_extract->purification_step analysis Analysis (HPLC, LC-MS) purification_step->analysis pure_compounds Pure Polar Triterpenoids analysis->pure_compounds

Caption: General workflow for polar triterpenoid extraction.

Logical Relationship of Solvent Polarity

The diagram below illustrates the relationship between solvent polarity and the types of triterpenoids typically extracted.

G cluster_polarity Solvent Polarity Spectrum cluster_triterpenoids Extracted Triterpenoid Type non_polar Non-polar (e.g., Hexane) medium_polar Medium Polarity (e.g., Ethyl Acetate) aglycones Aglycones, Esterified Triterpenoids non_polar->aglycones Effective for polar Polar (e.g., Ethanol, Methanol) hydroxylated Hydroxylated Triterpenoids medium_polar->hydroxylated Effective for highly_polar Highly Polar (e.g., Methanol/Water) polar->hydroxylated Very Effective for glycosides Triterpenoid Glycosides (Saponins) polar->glycosides Effective for highly_polar->glycosides Very Effective for

Caption: Solvent polarity and triterpenoid extraction selectivity.

References

Application Note: HPLC-PDA Method for the Quantification of Hydroxylated Friedelanes in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Friedelanes are a class of pentacyclic triterpenoids found in various plant species, particularly in the cork tissues and leaves of families like Celastraceae and Myrtaceae.[1][2] These compounds, including hydroxylated derivatives and the well-known friedelin (B1674157) (friedelan-3-one), exhibit a range of promising pharmacological activities, such as anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] Due to their potential in phytopharmaceutical development, robust and accurate analytical methods are required for their quantification in raw plant materials and derived products.[3]

A significant analytical challenge for many triterpenoids, including friedelanes, is their lack of strong chromophores, which complicates detection using UV-Vis spectroscopy.[3][4] This application note details a validated High-Performance Liquid Chromatography with a Photo Diode Array detector (HPLC-PDA) method for the simultaneous quantification of hydroxylated friedelanes and related triterpenoids. The method involves detection at low UV wavelengths (205-210 nm) to ensure adequate sensitivity and has been validated for specificity, linearity, precision, and accuracy.[3][5]

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol describes a general method for the extraction of friedelanes from dried plant materials, such as leaves or bark.[1][2][6]

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, bark)

  • Solvents: Chloroform (B151607), n-hexane, methanol (B129727) (HPLC grade)[2][6]

  • Soxhlet apparatus or glassware for maceration[2]

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Extraction:

    • Accurately weigh approximately 5-10 g of the dried, powdered plant material.

    • Place the material in a cellulose (B213188) thimble and perform a Soxhlet extraction with chloroform for 6-8 hours.[2] Alternatively, perform maceration by soaking the plant material in a suitable solvent (e.g., dichloromethane (B109758) or methanol) for several days at room temperature with occasional agitation.[6]

    • Friedelin and other non-polar friedelanes are effectively extracted using solvents like chloroform, n-hexane, or petroleum ether.[2]

  • Solvent Evaporation:

    • Collect the resulting extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a known volume of methanol or the initial mobile phase.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution.

  • Filtration:

    • Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. This step removes particulate matter that could damage the HPLC column.

Protocol 2: HPLC-PDA Chromatographic Analysis

This protocol outlines the instrumental conditions for the separation and quantification of friedelanes. The conditions are adapted from validated methods for triterpenoid (B12794562) analysis.[3][7]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For improved resolution of isomers, a C30 column can also be effective.[8]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 80% B

    • 10-16 min: 80% to 100% B

    • 16-20 min: 100% B (hold)

    • 20-21 min: 100% to 80% B

    • 21-25 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: 35°C.[3]

  • Injection Volume: 10 µL.[3]

  • PDA Detection:

    • Monitoring Wavelength: 210 nm (for analytes lacking strong chromophores).[3][5][7]

    • Reference Wavelength: 360 nm.

    • The full UV spectrum (200-400 nm) should be recorded to check for peak purity.

Protocol 3: Method Validation

To ensure the reliability of the quantitative data, the analytical method must be validated according to established guidelines.[4][9]

Procedure:

  • Linearity:

    • Prepare a stock solution of the friedelane (B3271969) reference standard (e.g., friedelin) in methanol.

    • Create a series of at least six calibration standards by serial dilution of the stock solution.

    • Inject each standard in triplicate and plot the mean peak area against the concentration.

    • Perform a linear regression analysis. The determination coefficient (r²) should be >0.999.[3][9]

  • Sensitivity (LOD & LOQ):

    • The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be calculated from the standard deviation of the response (SD) and the slope (S) of the calibration curve.[9]

    • LOD = 3.3 * (SD/S)

    • LOQ = 10 * (SD/S)

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of Quality Control (QC) samples at low, medium, and high concentrations on the same day.[10]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.

    • The relative standard deviation (RSD) should be less than 2% for precision.[3]

  • Accuracy (Recovery):

    • Perform a recovery study by spiking a blank sample matrix with known concentrations of the analyte (low, medium, and high levels).

    • Analyze the spiked samples in triplicate and calculate the percentage recovery.

    • Acceptable recovery is typically within the range of 80-120%.[3]

Data Presentation

The following tables summarize the expected performance characteristics of the validated HPLC method, based on data from similar triterpenoid analyses.[3]

Table 1: Chromatographic Parameters and Method Validation Data

Analyte (Example) Retention Time (min) Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL)
Friedelin ~14.5 0.5 - 100 >0.9999 0.24 0.72
Epifriedelanol ~12.8 0.5 - 100 >0.9999 0.15 0.45
Lupeol ~13.2 0.5 - 100 >0.9999 0.08 0.24
Ursolic Acid ~11.5 0.5 - 100 >0.9999 0.18 0.54

Data are representative and adapted from validated methods for triterpenoids.[3]

Table 2: Method Accuracy and Precision

Analyte (Example) Spiked Conc. (µg/mL) Recovery (%) Intra-day Precision (RSD%) Inter-day Precision (RSD%)
Friedelin Low (5) 98.5 - 104.1 < 1.5% < 1.8%
Medium (25) 99.2 - 103.5 < 1.2% < 1.5%
High (80) 99.8 - 102.7 < 1.0% < 1.3%

Acceptance criteria: Recovery 94.70–105.81%, Precision RSD < 2%.[3]

Mandatory Visualizations

Workflow and Relationship Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in method validation.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Validation p1 Dried & Powdered Plant Material p2 Solvent Extraction (e.g., Chloroform) p1->p2 p3 Concentration (Rotary Evaporation) p2->p3 p4 Reconstitution & Filtration (0.45 µm filter) p3->p4 a1 HPLC Injection p4->a1 a2 C18 Column Separation (Gradient Elution) a1->a2 a3 PDA Detection (210 nm) a2->a3 a4 Data Acquisition (Chromatogram) a3->a4 q1 Peak Integration a4->q1 q2 Calibration Curve (Linearity) q1->q2 q3 Calculate Concentration q2->q3 q4 Method Validation (Accuracy, Precision, LOD) q3->q4 Report Report q3->Report q4->Report

Caption: Experimental workflow for friedelane quantification.

G cluster_performance Performance Characteristics cluster_precision_types Types of Precision center_node Validated HPLC Method linearity Linearity (r² > 0.999) center_node->linearity accuracy Accuracy (Recovery 80-120%) center_node->accuracy precision Precision (RSD < 2%) center_node->precision sensitivity Sensitivity center_node->sensitivity specificity Specificity center_node->specificity repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate (Inter-day) precision->intermediate lod LOD sensitivity->lod Determines loq LOQ sensitivity->loq Determines

Caption: Logical relationships in HPLC method validation.

References

Application Notes and Protocols: 29-Hydroxyfriedelan-3-one as a Biomarker in Plant Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid, a class of complex organic compounds widely distributed in the plant kingdom.[1] Triterpenoids, including this compound and its close analog friedelin (B1674157), are known to be involved in plant defense mechanisms and have a range of pharmacological activities.[2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential biomarker in plant metabolomics, with a focus on its role in plant stress responses.

Application Notes

This compound as a Potential Biomarker for Biotic and Abiotic Stress

While direct evidence for this compound as a specific stress biomarker is still emerging, the accumulation of related friedelane-type triterpenoids, such as friedelin, has been observed in plants subjected to various stress conditions.[4] These compounds are synthesized via the isoprenoid pathway and their production can be induced by elicitors that mimic pathogen attacks.[2][4] Therefore, quantifying the levels of this compound in plant tissues can provide valuable insights into the plant's physiological state and its response to environmental challenges.

Potential Applications:

  • Screening for Stress-Tolerant Plant Varieties: Elevated basal or induced levels of this compound could indicate enhanced defense capabilities in certain plant cultivars.

  • Monitoring Plant Health in Agriculture: Changes in the concentration of this biomarker could serve as an early indicator of biotic or abiotic stress in crops before visible symptoms appear.

  • Drug Discovery from Natural Sources: As many triterpenoids exhibit pharmacological properties, identifying stress conditions that enhance the production of this compound could optimize its extraction for medicinal purposes.[3]

Plant Species for Investigation

This compound has been identified in several plant species, including:

  • Celastrus vulcanicola[1]

  • Salacia chinensis[1]

  • Maytenus ilicifolia[2]

  • Tripterygium hypoglaucum[1]

These species, and other members of the Celastraceae and Salicaceae families, are promising candidates for studying the role of this compound as a biomarker.

Quantitative Data

Specific quantitative data for this compound under different stress conditions is currently limited in publicly available literature. However, data for the related compound, friedelin, in response to biotic stress elicitors in Cannabis sativa hairy root cultures can be used as a proxy to illustrate the potential for stress-induced accumulation.[4]

Plant MaterialElicitor (Stress Mimic)ConcentrationTreatment DurationFriedelin Content (mg/g DW)Fold Change vs. ControlReference
Cannabis sativa hairy rootsControl-6 days0.4941.0[4]
Cannabis sativa hairy rootsSalicylic Acid (SA)150 µM6 days~1.1~2.2[4]
Cannabis sativa hairy rootsChitosan (CHI)200 mg/L6 days~0.9~1.8[4]
Cannabis sativa hairy rootsYeast Extract (YE)200 mg/L6 days~0.7~1.4[4]
Cannabis sativa hairy rootsMethyl Jasmonate (MeJA)150 µM6 days~0.6~1.2[4]

Note: The data presented here is for friedelin, a closely related compound, and serves as an illustrative example. Further research is needed to establish the specific quantitative response of this compound to various stressors.

Experimental Protocols

Protocol 1: Extraction of Friedelane-Type Triterpenoids from Plant Material

This protocol is a general procedure for the extraction of this compound and other triterpenoids from plant tissues, adapted from methods described for similar compounds.[3]

Materials:

Procedure:

  • Sample Preparation:

    • Wash fresh plant material with deionized water to remove any debris and gently pat dry.

    • Freeze-dry or oven-dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried plant material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Weigh approximately 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of methanol to the flask.

    • Macerate the mixture by shaking or stirring at room temperature for 24-48 hours.

    • Filter the extract through filter paper to separate the plant debris.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

    • Combine all the filtrates.

  • Solvent Partitioning (Optional, for sample cleanup):

    • Concentrate the methanolic extract using a rotary evaporator until a gummy residue is obtained.

    • Resuspend the residue in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with hexane to remove nonpolar compounds like chlorophylls (B1240455) and lipids. Repeat the hexane wash three times.

    • Subsequently, partition the aqueous methanol phase with chloroform or ethyl acetate to extract the triterpenoids. Repeat this step three times.

    • Combine the chloroform or ethyl acetate fractions.

  • Final Concentration:

    • Evaporate the final solvent (methanol from direct extraction or chloroform/ethyl acetate from partitioning) to dryness under reduced pressure using a rotary evaporator.

    • Store the dried extract in a sealed glass vial at -20°C until further analysis.

Protocol 2: Quantitative Analysis of this compound by HPLC-MS/MS

This protocol provides a framework for the development of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Materials:

  • Purified this compound standard (if available) or a well-characterized plant extract containing the compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.22 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in methanol.

    • Create a series of calibration standards by serially diluting the stock solution with methanol.

    • Dissolve the dried plant extract from Protocol 1 in methanol to a known concentration (e.g., 1 mg/mL).

    • Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (to be optimized):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A starting gradient of 50% B, increasing to 95-100% B over 10-15 minutes, holding for 5 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (to be optimized):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion (m/z): The [M+H]+ ion for this compound (C30H50O2, MW: 442.72) is expected at m/z 443.38.

    • Product Ions: Perform a product ion scan on the precursor ion to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Select at least two specific precursor-to-product ion transitions for quantification and confirmation.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows to maximize the signal intensity of the target analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.

    • Express the concentration as mg/g of dry weight (DW) of the plant material.

Visualizations

Triterpenoid_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Isoprenoid Isoprenoid Backbone Synthesis cluster_Triterpenoid Triterpenoid Synthesis Pyruvate Pyruvate G3P G3P Pyruvate->G3P DXS MEP MEP G3P->MEP DXR IPP_DMAPP_plastid IPP + DMAPP MEP->IPP_DMAPP_plastid ... IPP_DMAPP_cytosol IPP + DMAPP IPP_DMAPP_plastid->IPP_DMAPP_cytosol Transport Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate->IPP_DMAPP_cytosol ... GPP GPP IPP_DMAPP_cytosol->GPP GPPS FPP FPP GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene Oxidosqualene Squalene->Oxidosqualene SQE Friedelin Friedelin Oxidosqualene->Friedelin OSC (Friedelin Synthase) Hydroxylated_Friedelins This compound & other derivatives Friedelin->Hydroxylated_Friedelins P450s

Caption: Biosynthesis pathway of friedelane-type triterpenoids.

Biomarker_Workflow cluster_experiment Experimental Design cluster_analysis Metabolomic Analysis cluster_validation Biomarker Validation Plant_Material Select Plant Species (e.g., Maytenus ilicifolia) Stress_Application Apply Biotic/Abiotic Stress (e.g., Pathogen Elicitor, Drought) Plant_Material->Stress_Application Sampling Collect Tissue Samples (Control vs. Stressed) Stress_Application->Sampling Extraction Extraction of Triterpenoids (Protocol 1) Sampling->Extraction Quantification HPLC-MS/MS Quantification (Protocol 2) Extraction->Quantification Data_Processing Data Processing & Statistical Analysis Quantification->Data_Processing Biomarker_ID Identify Potential Biomarkers (e.g., this compound) Data_Processing->Biomarker_ID Correlation Correlate Biomarker Levels with Stress Phenotype Biomarker_ID->Correlation Validation Validate in Different Genotypes and Environments Correlation->Validation Application Application in Breeding & Crop Monitoring Validation->Application

Caption: Workflow for biomarker discovery and validation.

References

Application Note: A Comprehensive Experimental Framework for Evaluating the Anti-inflammatory Potential of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Natural products are a promising source for novel anti-inflammatory agents with potentially fewer side effects than current therapies.[1][2] Friedelane triterpenoids, including the parent compound friedelin (B1674157) (friedelan-3-one), have demonstrated significant pharmacological potential, including anti-inflammatory, antioxidant, and anticancer activities.[3][4][5] This document provides a detailed experimental setup to systematically assess the anti-inflammatory properties of a specific derivative, 29-Hydroxyfriedelan-3-one, from initial in vitro screening to in vivo validation. The protocols outlined herein focus on key inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which are central to the inflammatory process.[6][7]

Overall Experimental Workflow

The assessment of this compound's anti-inflammatory properties follows a logical progression from cellular models to whole-organism validation. This workflow ensures a thorough characterization of the compound's efficacy and mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation vitro_start Prepare this compound Stock cell_viability 1. Cell Viability Assay (MTT/MTS) vitro_start->cell_viability no_assay 2. Nitric Oxide (NO) Assay (Griess Reagent) cell_viability->no_assay cytokine_assay 3. Cytokine Quantification (ELISA for TNF-α, IL-6) no_assay->cytokine_assay western_blot 4. Mechanism of Action (Western Blot for NF-κB/MAPK) cytokine_assay->western_blot vivo_model 5. Acute Inflammation Model (Carrageenan-Induced Paw Edema) western_blot->vivo_model Promising Results data_analysis Data Analysis & Interpretation vivo_model->data_analysis

Caption: High-level workflow for anti-inflammatory drug screening.

Part 1: In Vitro Assessment Protocols

In vitro assays are essential for initial screening as they are cost-effective, rapid, and reduce the use of animals.[1][8][9] Macrophage cell lines, such as RAW 264.7, are commonly used as they play a central role in the inflammatory response.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells. This is a critical first step to ensure that subsequent anti-inflammatory effects are not due to cytotoxicity.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control.

Data Presentation: Table 1. Cytotoxicity of this compound

Concentration (µM) Cell Viability (%) ± SD
Control 100.0 ± 4.5
1 98.7 ± 5.1
5 97.2 ± 4.8
10 95.5 ± 5.3
25 92.1 ± 4.9
50 88.6 ± 6.2

| 100 | 55.3 ± 7.1 |

Based on this hypothetical data, concentrations ≤ 25 µM would be selected for subsequent experiments.

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Methodology:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate. After 24 hours, pre-treat cells with non-toxic concentrations of the compound (e.g., 5, 10, 25 µM) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Data Presentation: Table 2. Inhibition of NO Production

Treatment NO Concentration (µM) ± SD % Inhibition
Control (No LPS) 1.5 ± 0.3 -
LPS (1 µg/mL) 45.2 ± 3.1 0
LPS + Compound (5 µM) 33.8 ± 2.5 25.2
LPS + Compound (10 µM) 21.7 ± 1.9 51.9
LPS + Compound (25 µM) 12.1 ± 1.5 73.2

| LPS + Dexamethasone (10 µM) | 8.9 ± 1.1 | 80.3 |

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Methodology:

  • Cell Culture and Treatment: Prepare cell supernatants as described in Protocol 2.

  • ELISA: Perform sandwich ELISA for TNF-α and IL-6 using commercial kits, following the manufacturer's instructions.

  • Absorbance and Calculation: Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Data Presentation: Table 3. Inhibition of TNF-α and IL-6 Secretion

Treatment TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD
Control (No LPS) 55 ± 8 32 ± 5
LPS (1 µg/mL) 3250 ± 210 1850 ± 150
LPS + Compound (10 µM) 1680 ± 155 970 ± 110

| LPS + Compound (25 µM) | 890 ± 95 | 540 ± 70 |

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To investigate the molecular mechanism by determining if this compound inhibits the activation of the NF-κB and MAPK signaling pathways.[11]

Methodology:

  • Cell Lysis: Pre-treat RAW 264.7 cells with the compound, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and their total forms). Use β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify band intensity using imaging software.

Data Presentation: Table 4. Effect on NF-κB and MAPK Pathway Protein Phosphorylation

Treatment Relative p-p65/p65 Ratio Relative p-p38/p38 Ratio
Control (No LPS) 0.15 ± 0.04 0.21 ± 0.05
LPS (1 µg/mL) 1.00 ± 0.12 1.00 ± 0.15

| LPS + Compound (25 µM) | 0.35 ± 0.07 | 0.41 ± 0.08 |

Signaling Pathway Diagrams

The NF-κB and MAPK pathways are key regulators of inflammatory gene expression.[6][12] The diagrams below illustrate their activation and potential points of inhibition by this compound.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB_IkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Compound This compound Compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS / Stress Receptor Receptor Complex LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes Compound This compound Compound->MAPKK Inhibits?

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Part 2: In Vivo Validation Protocol

In vivo models are crucial for confirming the therapeutic efficacy of a compound in a complex biological system.[2] The carrageenan-induced paw edema model is a standard and widely used method for evaluating acute anti-inflammatory activity.[13]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of this compound to reduce acute inflammation in vivo.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week. Fast animals overnight before the experiment.[13]

  • Grouping: Divide animals into groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% CMC)

    • Group II: Carrageenan Control

    • Group III: Compound (e.g., 25 mg/kg, p.o.) + Carrageenan

    • Group IV: Compound (e.g., 50 mg/kg, p.o.) + Carrageenan

    • Group V: Indomethacin (10 mg/kg, p.o.) + Carrageenan

  • Dosing: Administer the compound or vehicle orally 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of all animals except the vehicle control group.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group.

Data Presentation: Table 5. Effect on Carrageenan-Induced Paw Edema

Group Paw Volume Increase (mL) at 3 hr ± SD % Inhibition
Carrageenan Control 0.85 ± 0.09 0
Compound (25 mg/kg) 0.58 ± 0.07 31.8
Compound (50 mg/kg) 0.39 ± 0.06 54.1

| Indomethacin (10 mg/kg) | 0.31 ± 0.05 | 63.5 |

Conclusion This comprehensive set of protocols provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. The workflow progresses from determining cytotoxicity and screening for efficacy in cellular models to validating the results in an established in vivo model of acute inflammation. The mechanistic studies focusing on the NF-κB and MAPK pathways will provide crucial insights into how the compound exerts its effects. The data generated from these experiments will be vital for guiding further preclinical development and establishing the therapeutic potential of this natural compound.

References

Unraveling the Molecular Mysteries: A Guide to Studying the Mechanism of Action of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for elucidating the mechanism of action (MoA) of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) with potential therapeutic properties.[1][2][3] This document outlines a strategic and multi-faceted approach, incorporating detailed protocols for target identification, pathway analysis, and validation.

Introduction to this compound

This compound belongs to the friedelane (B3271969) class of triterpenoids, natural products known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][3] While the parent compound, friedelin, has been more extensively studied, understanding the specific MoA of the 29-hydroxy derivative is crucial for its development as a potential therapeutic agent.[1][4][5] This guide proposes a logical workflow to identify its molecular targets and delineate the signaling pathways it modulates.

Experimental Workflow Overview

A systematic approach is essential to unravel the MoA of a novel compound. The proposed workflow integrates target identification methodologies with downstream validation and pathway analysis techniques.

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Initial Characterization cluster_2 Phase 3: Pathway Analysis & MoA Elucidation Phenotypic_Screening Phenotypic Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Target_ID Target Identification Methods Phenotypic_Screening->Target_ID Identifies Biological Activity CETSA Cellular Thermal Shift Assay (CETSA) Target_ID->CETSA Hypothesized Targets Binding_Assays In Vitro Binding Assays (e.g., Kinase Inhibition Assay) Target_ID->Binding_Assays Hypothesized Targets Western_Blot Western Blot Analysis CETSA->Western_Blot Validated Target Binding_Assays->Western_Blot Validated Target RNA_Seq Transcriptomic Analysis (RNA-Seq) Western_Blot->RNA_Seq Identified Signaling Pathway

Caption: A streamlined workflow for investigating the mechanism of action.

Phase 1: Target Identification

The initial step is to identify the direct molecular targets of this compound. A combination of affinity-based and label-free methods can provide a comprehensive list of potential binding partners.[6][7]

Protocol 1: Affinity-Based Pull-Down Assay

This method utilizes a modified version of the compound to isolate its binding proteins from a cellular lysate.[6]

Materials:

  • This compound

  • Biotin-PEG-linker

  • Streptavidin-conjugated magnetic beads

  • Cell line of interest (e.g., a cancer cell line if anticancer activity is observed)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Probe Synthesis: Synthesize a biotinylated probe of this compound by attaching a biotin-PEG-linker to a suitable position on the molecule that is not critical for its biological activity.

  • Cell Culture and Lysis: Culture the chosen cell line to 80-90% confluency. Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.

  • Incubation: Incubate the cell lysate with the biotinylated this compound probe or a biotin (B1667282) control for 2-4 hours at 4°C with gentle rotation.

  • Capture: Add streptavidin-conjugated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the probe-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their stabilization upon ligand binding, which confers resistance to proteolysis.[6][8]

Materials:

  • This compound

  • Cell line of interest

  • Lysis buffer

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE gels

  • Western blot apparatus and reagents

Procedure:

  • Cell Lysis: Prepare a cell lysate as described in the affinity-based pull-down protocol.

  • Compound Treatment: Treat aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (DMSO) and incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease to each sample and incubate for a specific time, optimized to achieve partial digestion in the control group.

  • Reaction Termination: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or by western blot if a specific target is suspected. Proteins that are stabilized by this compound will show increased band intensity compared to the control.

Phase 2: Target Validation and Initial Characterization

Once potential targets are identified, it is crucial to validate these interactions and begin to characterize the functional consequences of binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[9][10][11][12][13]

Materials:

  • Intact cells or cell lysate

  • This compound

  • PCR tubes or plates

  • Thermal cycler

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating: Heat the samples to a range of temperatures in a thermal cycler.

  • Lysis and Separation: For intact cells, lyse them after heating. For both sample types, separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 1: Hypothetical CETSA Data for a Putative Kinase Target

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (this compound)
45100100
5095100
557090
604075
651550
70520
Protocol 4: In Vitro Kinase Inhibition Assay

If a kinase is identified as a potential target, its inhibition by this compound can be quantified using an in vitro assay.[14][15][16][17][18]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.[14]

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Table 2: Hypothetical IC50 Values for Kinase Inhibition

Kinase TargetIC50 (µM)
Putative Kinase A5.2
Control Kinase B> 100
Control Kinase C> 100

Phase 3: Pathway Analysis and MoA Elucidation

After validating the direct target, the next step is to investigate the downstream signaling pathways affected by the compound.

Protocol 5: Western Blot Analysis of Signaling Pathways

Western blotting can be used to assess changes in the phosphorylation status or expression levels of key proteins in a signaling pathway downstream of the identified target.[19][20][21][22][23]

Materials:

  • Cells treated with this compound

  • Lysis buffer

  • Primary antibodies against the target and downstream signaling proteins (both total and phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane, incubate with a secondary antibody, and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Signaling_Pathway 29H_Friedelan This compound Target_Kinase Target Kinase 29H_Friedelan->Target_Kinase Inhibition Downstream_Protein Downstream Protein Target_Kinase->Downstream_Protein Phosphorylation Phospho_Downstream_Protein Phosphorylated Downstream Protein Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Phospho_Downstream_Protein->Cellular_Response

Caption: A hypothetical signaling pathway modulated by the compound.

Protocol 6: Transcriptomic Analysis using RNA-Seq

RNA sequencing (RNA-Seq) provides a global view of the changes in gene expression induced by this compound, offering insights into the affected biological pathways.[24][25][26][27][28]

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • Library preparation kit

  • Next-generation sequencer

  • Bioinformatics software for data analysis

Procedure:

  • Sample Preparation: Treat cells with this compound and a vehicle control. Extract total RNA and assess its quality and quantity.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated samples compared to the control.

    • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify the biological pathways that are enriched in the set of differentially expressed genes.

Conclusion

The systematic application of these techniques will enable a thorough investigation into the mechanism of action of this compound. By identifying its direct molecular targets and delineating the downstream signaling pathways it modulates, researchers can gain crucial insights into its therapeutic potential and pave the way for its further development as a novel drug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Isolation of Friedelane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale isolation of friedelane (B3271969) triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction, separation, and purification of these valuable natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale isolation of friedelane triterpenoids?

A1: The main challenges include their low abundance in many natural sources, the complexity of the plant matrix, and the difficulty in separating structurally similar triterpenoids from the target compounds. Scaling up laboratory procedures to an industrial scale also presents issues related to solvent consumption, cost-effectiveness, and maintaining purity.

Q2: Which plant families are rich sources of friedelane triterpenoids?

A2: Friedelane triterpenoids are commonly found in the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families.[1][2] Cork tissues and leaf materials are often the primary plant parts used for extraction.[1][2]

Q3: What are the most common methods for extracting friedelane triterpenoids?

A3: Traditional methods like Soxhlet extraction are widely used.[1] More modern and environmentally friendly techniques include supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1]

Q4: How can I quantify the friedelin (B1674157) content in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for the quantification of friedelin.[3] High-performance liquid chromatography (HPLC) coupled with a suitable detector can also be employed.

Troubleshooting Guides

Soxhlet Extraction
Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield of Friedelane Triterpenoids - Inappropriate solvent polarity.- Insufficient extraction time.- Improperly ground plant material.- Friedelin is a non-polar compound; use non-polar solvents like hexane (B92381) or chloroform (B151607).[4]- Extend the extraction time until the solvent in the siphon tube runs clear, typically 6-8 hours.[5]- Grind the plant material to a coarse powder to increase the surface area for solvent penetration.
Co-extraction of Unwanted Compounds (e.g., chlorophyll, fats) - The solvent used is too broad in its extraction range.- Employ a pre-extraction step with a highly non-polar solvent like hexane to remove fats and waxes before the main extraction.- Post-extraction, use column chromatography to separate the target compounds from pigments.
Solvent Loss During Extraction - Leaks in the Soxhlet apparatus.- Inefficient condensation.- Ensure all glass joints are properly sealed.- Check the flow and temperature of the cooling water to the condenser to ensure efficient solvent vapor condensation.
Supercritical Fluid Extraction (SFE)
Problem Potential Cause(s) Troubleshooting Solution(s)
Low Extraction Yield - Suboptimal pressure, temperature, or co-solvent concentration.- Optimize SFE parameters. For friedelin from Quercus cerris cork, the highest total extraction yield (2.2 wt%) was achieved with 5.0 wt% ethanol (B145695) as a co-solvent.[6]
Low Selectivity for Friedelin - The operating conditions favor the extraction of other compounds.- Adjust parameters to enhance selectivity. For Quercus cerris cork, maximum friedelin concentration (38.2 wt%) in the extract was achieved with no co-solvent at 40°C and a CO2 flow rate of 5 g/min .[6]
Nozzle Clogging - Precipitation of the extract due to rapid pressure or temperature changes.- Optimize the pressure and temperature in the collection vessel to ensure the extracted compounds remain dissolved.- Periodically clean the nozzle.
Chromatographic Purification
Problem Potential Cause(s) Troubleshooting Solution(s)
Poor Separation of Friedelane Triterpenoids - Inappropriate stationary or mobile phase.- Column overloading.- Use a silica (B1680970) gel stationary phase (60-120 mesh) for column chromatography.[5]- Employ a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297).[5]- Reduce the amount of crude extract loaded onto the column.
Co-elution of Impurities - Similar polarity of impurities and target compounds.- If co-eluting compounds are acidic or basic, consider a liquid-liquid extraction step to remove them before chromatography.- Recrystallization of the collected fractions can further purify the target compound.
Irreproducible Results When Scaling Up - Differences in column packing, flow rate, and sample loading between lab-scale and large-scale columns.- Maintain a constant linear flow rate when scaling up.- Ensure consistent and uniform packing of the larger column.

Data Presentation

Table 1: Comparison of Friedelin Extraction Yields and Purity from Various Sources and Methods.

Plant SourceExtraction MethodSolvent(s)YieldPurityReference
Black CondensateSolvent Extraction & RecrystallizationMethanolic KOH, Chloroform, n-hexane:ethyl acetateup to 2.9%up to 96%[7][8]
Quercus cerris corkSupercritical Fluid Extraction (SFE)CO2 with Ethanol co-solventup to 2.2% (total extract)up to 38.2% (in extract)[6]
Cannabis sativa rootsSupercritical Fluid Extraction (SFE)CO2 with Ethanol co-solvent0.0548% by wt DWNot Specified[3]
Cannabis sativa rootsConventional Solvent Extractionn-hexane0.698 mg/g DWNot Specified[3]
Cannabis sativa rootsConventional Solvent ExtractionEthanol0.0709% by wt DWNot Specified[3]
Azima tetracantha leavesSoxhlet ExtractionHexane or ChloroformNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Purification of Friedelin from Black Condensate

This protocol is adapted from a patented method for high-yield, high-purity friedelin isolation.[7][8]

Step 1: Alkaline Wash

  • Extract black condensate powder (e.g., 204.3 g) with a 3% potassium hydroxide (B78521) methanolic solution (2 L) under reflux for 3 hours.

  • Cool the mixture to room temperature and filter under vacuum.

  • Dry the filtration residue.

Step 2: Solvent Extraction

  • Add chloroform (e.g., 1490 mL) to the dried residue from Step 1 (e.g., 148.7 g).

  • Stir the mixture for 30 minutes at room temperature.

  • Filter under vacuum and collect the filtrate.

  • Remove the solvent from the filtrate using a rotary evaporator to yield a friedelin-rich solid extract.

Step 3: Purification by Recrystallization

  • Dissolve the friedelin-rich extract in a hot n-hexane:ethyl acetate solvent system.

  • Add activated charcoal to the hot solution and maintain heating and stirring for 30 minutes.

  • Filter the hot solution to remove the activated charcoal.

  • Allow the filtrate to cool and crystallize.

  • Collect the crystals by filtration to obtain purified friedelin. This step can be repeated to achieve higher purity.

Mandatory Visualizations

Experimental_Workflow_Friedelin_Isolation Start Start: Black Condensate Powder AlkalineWash Step 1: Alkaline Wash (3% KOH in Methanol, Reflux) Start->AlkalineWash Filtration1 Filtration AlkalineWash->Filtration1 Residue Dried Residue Filtration1->Residue Solid Waste1 Waste Filtrate Filtration1->Waste1 Liquid SolventExtraction Step 2: Solvent Extraction (Chloroform, Room Temp) Residue->SolventExtraction Filtration2 Filtration SolventExtraction->Filtration2 Evaporation Solvent Evaporation Filtration2->Evaporation Filtrate Waste2 Waste Residue Filtration2->Waste2 Solid CrudeExtract Friedelin-Rich Crude Extract Evaporation->CrudeExtract Recrystallization Step 3: Recrystallization (n-hexane:ethyl acetate, Activated Charcoal) CrudeExtract->Recrystallization Filtration3 Filtration Recrystallization->Filtration3 End End: High-Purity Friedelin Filtration3->End Crystals Waste3 Waste Charcoal Filtration3->Waste3 Charcoal

Caption: Workflow for large-scale friedelin isolation.

Troubleshooting_Logic Problem Low Extraction Yield Solvent Inappropriate Solvent? Problem->Solvent Time Insufficient Time? Problem->Time Grind Improper Grind? Problem->Grind SolutionSolvent Use Non-Polar Solvent (e.g., Hexane) Solvent->SolutionSolvent Yes SolutionTime Increase Extraction Time (e.g., 6-8 hours) Time->SolutionTime Yes SolutionGrind Grind to Coarse Powder Grind->SolutionGrind Yes

References

Technical Support Center: Enhancing the Yield of 29-Hydroxyfriedelan-3-one from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 29-Hydroxyfriedelan-3-one from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for obtaining this compound?

A1: There isn't a single "best" method, as the optimal technique depends on the specific plant material, the target compound, and available resources. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their increased efficiency and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[1][2] For instance, UAE was found to be more efficient than hot water extraction for Ganoderma lucidum.[1]

Q2: How can I optimize the extraction parameters for my specific plant sample?

A2: A systematic approach is recommended for optimizing extraction parameters. Begin with a literature review for established protocols on similar plant species. Subsequently, employ single-factor experiments to assess the impact of individual parameters such as solvent concentration, temperature, extraction time, and the solid-to-liquid ratio on the yield.[1] For more detailed optimization, Response Surface Methodology (RSM) can be used to analyze the interactions between different factors and identify the optimal conditions.[1]

Q3: Which factors are crucial when selecting an extraction solvent?

A3: The most critical factor is the polarity of the solvent and its ability to dissolve this compound, which is a triterpenoid. Triterpenoids are generally soluble in organic solvents such as methanol, ethanol (B145695), and ethyl acetate (B1210297).[1] Hexane has also been successfully used for the extraction of this compound.[3] The choice of solvent can also be influenced by the need to remove impurities. For example, a preliminary defatting step with a non-polar solvent like n-hexane can eliminate lipids before the primary extraction.[1]

Q4: My final product has low purity. How can I improve it?

A4: Low purity is often due to the co-extraction of other compounds like pigments and polyphenols. A multi-step purification process is recommended. This can involve a preliminary defatting step or a liquid-liquid extraction to remove impurities.[1] Column chromatography using silica (B1680970) gel is a common and effective method for purifying friedelane-type triterpenoids.[3] Crystallization can also be employed as a final purification step.[4]

Troubleshooting Guide: Low Yield of this compound

Low yields of the target compound are a common issue. The following guide provides potential causes and corresponding solutions to help you troubleshoot your extraction and purification process.

Issue Possible Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent System: The polarity of the solvent may not be suitable for this compound.Triterpenoids are generally soluble in organic solvents like methanol, ethanol, ethyl acetate, and hexane.[1][3] Experiment with solvents of varying polarities. For example, a 70% ethanol solution was found to be optimal for desorbing triterpenoids from a macroporous adsorption resin in one study.[1]
Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation of the compound.The optimal temperature depends on the extraction method and plant material. For instance, for ultrasonic extraction of triterpenoids from loquat peel, the optimal temperature was 30°C.[5] Conduct experiments at different temperatures to find the ideal balance between extraction efficiency and compound stability.
Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete diffusion of the compound from the plant matrix.The optimal extraction time varies with the method. For microwave-assisted extraction of triterpenoids from Lactuca indica, the yield increased up to 60 minutes.[6] For ultrasonic-assisted extraction from Ganoderma lucidum, the optimal time was 55 minutes.[1][2] Perform a time-course study to determine the point of diminishing returns.
Inadequate Solid-to-Liquid Ratio: An improper ratio can hinder the concentration gradient needed for effective extraction.Increasing the solvent-to-solid ratio can improve extraction efficiency up to a certain point.[7] For example, a solid-to-liquid ratio of 1:20 g/mL was found to be optimal for microwave-assisted extraction of total triterpenoids from Lactuca indica leaves.[6]
Low Yield After Purification Loss of Compound During Chromatography: The compound may be irreversibly adsorbed to the stationary phase or co-elute with other fractions.Optimize the mobile phase composition for column chromatography. A common mobile phase for separating friedelane (B3271969) triterpenoids is a hexane/ethyl acetate gradient.[3] Ensure proper packing of the column to avoid channeling.
Degradation During Solvent Evaporation: Excessive heat during solvent removal can lead to the degradation of the target compound.Use a rotary evaporator at a controlled temperature and reduced pressure for solvent removal. Avoid exposing the compound to high temperatures for extended periods.
Incomplete Crystallization: The conditions for crystallization may not be optimal, leading to loss of the compound in the mother liquor.Experiment with different solvent systems and temperatures for crystallization. Slow evaporation of the solvent at a low temperature often yields better crystals.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the selected extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[6]

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 180 W), temperature (e.g., 30°C), and extraction time (e.g., 40 minutes).[5]

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Further Processing: The crude extract can then be subjected to purification steps.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is based on the successful isolation of this compound from Salacia grandifolia.[3]

  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or hexane).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For this compound, an 8:2 hexane/ethyl acetate mixture was used.[3]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification: Concentrate the combined pure fractions to obtain the isolated compound. Further purification can be achieved by crystallization if necessary.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material extraction Extraction (e.g., UAE, MAE) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Fraction Collection purification->fractions analysis TLC Analysis fractions->analysis pure_compound Pure 29-Hydroxy- friedelan-3-one analysis->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification solvent Inappropriate Solvent? check_extraction->solvent column_loss Loss During Chromatography? check_purification->column_loss temp_time Suboptimal Temp/Time? solvent->temp_time No optimize_solvent Optimize Solvent System solvent->optimize_solvent Yes ratio Incorrect Solid/Liquid Ratio? temp_time->ratio No optimize_params Optimize Temp & Time temp_time->optimize_params Yes optimize_ratio Optimize Ratio ratio->optimize_ratio Yes degradation Degradation During Evaporation? column_loss->degradation No optimize_mobile_phase Optimize Mobile Phase column_loss->optimize_mobile_phase Yes controlled_evap Use Controlled Evaporation degradation->controlled_evap Yes

Caption: A logical guide to troubleshooting low yields of this compound.

References

Technical Support Center: Solubility Enhancement of Poorly Soluble Friedelane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solubility enhancement of poorly soluble friedelane (B3271969) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for enhancing the solubility of friedelane triterpenoids?

A1: The most prevalent and effective strategies include solid dispersions, nanotechnology-based approaches (such as nanoemulsions and nanosuspensions), and cyclodextrin (B1172386) inclusion complexes. These methods aim to either reduce the particle size, convert the crystalline form to a more soluble amorphous state, or encapsulate the hydrophobic molecule within a hydrophilic carrier.

Q2: How do I choose the best solubility enhancement technique for my specific friedelane triterpenoid (B12794562)?

A2: The choice of technique depends on several factors including the physicochemical properties of the triterpenoid (e.g., melting point, logP), the desired dosage form, and the intended route of administration. For thermally stable compounds, melt-based solid dispersion methods can be suitable. For heat-sensitive compounds, solvent-based methods or nanoemulsion formation at lower temperatures are preferable. Cyclodextrin complexation is a good option when a true solution is desired.

Q3: What are the critical parameters to consider when developing a solid dispersion?

A3: Key parameters include the choice of a suitable hydrophilic carrier (e.g., PVP, PEG), the drug-to-carrier ratio, and the preparation method (solvent evaporation, melting, etc.). The goal is to achieve a stable amorphous solid dispersion where the drug is molecularly dispersed within the carrier matrix.

Q4: What are the key formulation and process variables for creating a stable nanoemulsion?

A4: Critical factors for a stable nanoemulsion include the selection of an appropriate oil phase, surfactant, and co-surfactant, as well as the oil-to-surfactant ratio and the energy input during emulsification (e.g., ultrasonication or high-pressure homogenization). The final formulation should have a small droplet size and a low polydispersity index (PDI) to prevent destabilization phenomena like Ostwald ripening.[1][2]

Q5: How can I confirm the successful formation of a cyclodextrin inclusion complex?

A5: Successful complexation can be confirmed by various analytical techniques. Phase solubility studies can determine the stoichiometry of the complex.[3] Spectroscopic methods like FTIR and NMR can show shifts in characteristic peaks of the drug molecule upon inclusion. Thermal analysis (DSC) can show the disappearance or shifting of the drug's melting peak, and X-ray diffraction (XRD) can confirm the change from a crystalline to an amorphous state.[4][5]

Troubleshooting Guides

Solid Dispersion Formulation
Issue Possible Cause(s) Troubleshooting Steps
Low Drug Loading - Poor miscibility between the drug and the carrier. - Drug precipitation during the solvent evaporation process.- Screen different carriers to find one with better miscibility with your triterpenoid. - Optimize the solvent system and the evaporation rate to prevent premature drug precipitation.[6] - Consider using a combination of carriers or adding a surfactant.
Drug Recrystallization during Storage - The amorphous state is thermodynamically unstable. - Inappropriate storage conditions (high temperature or humidity). - Insufficient amount of carrier to stabilize the drug.- Increase the drug-to-carrier ratio to ensure the drug is fully molecularly dispersed. - Store the solid dispersion in a cool, dry place, preferably in a desiccator. - Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[7]
Incomplete Dissolution - Presence of residual crystalline drug. - Agglomeration of solid dispersion particles in the dissolution medium.- Confirm the amorphous nature of the solid dispersion using XRD and DSC. - Incorporate a wetting agent or surfactant into the formulation to improve dispersibility.
Nanoemulsion Formulation
Issue Possible Cause(s) Troubleshooting Steps
Phase Separation or Creaming - Inappropriate surfactant or co-surfactant. - Incorrect oil-to-surfactant ratio. - Insufficient energy input during emulsification.- Screen a range of surfactants and co-surfactants with different HLB values. - Optimize the oil-to-surfactant ratio using a pseudo-ternary phase diagram. - Increase the sonication time/amplitude or the number of passes through the high-pressure homogenizer.[8]
Large Droplet Size and High PDI - Inefficient emulsification process. - Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Optimize the homogenization parameters. - Select an oil phase with lower water solubility to minimize Ostwald ripening.[1] - Consider using a combination of surfactants to create a more stable interfacial film.
Low Drug Encapsulation Efficiency - Drug partitioning into the aqueous phase. - Drug precipitation during formulation.- Choose an oil phase in which the triterpenoid has high solubility. - Ensure the drug is fully dissolved in the oil phase before emulsification.
Cyclodextrin Inclusion Complexation
Issue Possible Cause(s) Troubleshooting Steps
Low Complexation Efficiency - Poor fit of the triterpenoid molecule into the cyclodextrin cavity. - Inappropriate stoichiometry. - Competition from solvent molecules.- Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD) to find the best fit. - Determine the optimal drug-to-cyclodextrin molar ratio through phase solubility studies. - Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) and solvent system.
Precipitation of the Complex - The formed complex has limited water solubility.- Use a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). - Adjust the pH of the solution if the triterpenoid has ionizable groups.
Difficulty in Characterization - Overlapping peaks in spectroscopic analyses. - Amorphous nature making XRD interpretation challenging.- Utilize a combination of analytical techniques (FTIR, NMR, DSC, XRD) for a comprehensive characterization. - For XRD, compare the diffractogram of the complex with that of the physical mixture of the drug and cyclodextrin to confirm the formation of a new solid phase.[5]

Data Presentation: Quantitative Solubility Enhancement

The following tables summarize the aqueous solubility of select friedelane triterpenoids and the quantitative improvements achieved through various formulation strategies.

Table 1: Aqueous Solubility of Selected Friedelane Triterpenoids

Friedelane TriterpenoidInherent Aqueous SolubilityReference(s)
FriedelinInsoluble[9][10][11][12]
Pachymic AcidInsoluble[13][14][15][16]
Pristimerin0.00109 mg/mL[17]
Celastrol (B190767)6.2 µg/mL (0.0062 mg/mL)[18]

Table 2: Solubility Enhancement of Friedelane Triterpenoids

TriterpenoidFormulation TechniqueCarrier/ExcipientsDrug:Carrier RatioSolubility Increase (Fold) / Final ConcentrationReference(s)
CelastrolSolid DispersionPVP K301:9~8-fold increase in dissolution[19]
CelastrolNanoemulsionSesame oil, soybean lecithin, Pluronic F68N/AEncapsulation efficiency: 90 ± 2%[20]
CelastrolNanoemulgelOil, Smix, Water5:45:50Encapsulation efficiency: 91.70% - 94.54%[7][21]
Pachymic AcidN/AGlycyrrhizinN/AIncreased solubility and bioavailability[13]

Experimental Protocols

Preparation of a Friedelane Triterpenoid Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of a friedelane triterpenoid using a hydrophilic polymer.

Materials:

  • Friedelane Triterpenoid (e.g., Celastrol)

  • Hydrophilic polymer (e.g., PVP K30)[19]

  • Organic solvent (e.g., ethanol (B145695) or methanol)

Procedure:

  • Weigh the desired amounts of the friedelane triterpenoid and the hydrophilic polymer to achieve the target drug-to-carrier ratio (e.g., 1:9 w/w).

  • Dissolve both the triterpenoid and the polymer in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution, using sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Store the final product in a desiccator to protect it from moisture.

Characterization of the Solid Dispersion

a) Differential Scanning Calorimetry (DSC):

  • Accurately weigh 3-5 mg of the solid dispersion into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from room temperature to a temperature above the melting point of the pure drug.

  • Record the heat flow as a function of temperature. The absence of the drug's characteristic melting endotherm indicates the formation of an amorphous solid dispersion.

b) X-Ray Diffraction (XRD):

  • Pack the solid dispersion powder into a sample holder.

  • Mount the holder in the XRD instrument.

  • Scan the sample over a defined 2θ range (e.g., 5-60°) using Cu Kα radiation.

  • The absence of sharp peaks corresponding to the crystalline drug in the diffractogram confirms the amorphous nature of the drug in the solid dispersion. A broad halo pattern is indicative of an amorphous material.[5]

c) Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Mix a small amount of the solid dispersion with potassium bromide (KBr) and press it into a pellet.

  • Place the pellet in the FTIR spectrometer.

  • Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Compare the spectrum of the solid dispersion with the spectra of the pure drug and the carrier. Shifts in the characteristic peaks (e.g., C=O, O-H stretching) can indicate intermolecular interactions (e.g., hydrogen bonding) between the drug and the carrier.

Preparation of a Friedelane Triterpenoid Nanoemulsion

This protocol outlines a general high-energy method for preparing an oil-in-water (O/W) nanoemulsion.

Materials:

  • Friedelane Triterpenoid (e.g., Pristimerin)

  • Oil phase (e.g., sesame oil, medium-chain triglycerides)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol, ethanol)

  • Aqueous phase (e.g., deionized water)

Procedure:

  • Dissolve the friedelane triterpenoid in the oil phase to form the oily phase. Gentle heating or sonication may be required.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oily phase to the surfactant/co-surfactant mixture and mix thoroughly.

  • Slowly add the aqueous phase to the oil-surfactant mixture under constant stirring to form a coarse emulsion.

  • Subject the coarse emulsion to a high-energy emulsification method, such as:

    • Ultrasonication: Use a probe sonicator to process the emulsion for a specific time and amplitude. The process should be carried out in an ice bath to prevent overheating.

    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a set number of cycles at a defined pressure.

  • The resulting nanoemulsion should appear translucent or milky-white.

Characterization of the Nanoemulsion

a) Droplet Size and Polydispersity Index (PDI):

  • Dilute the nanoemulsion with deionized water to an appropriate concentration.

  • Measure the droplet size and PDI using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically < 200 nm) and a low PDI (< 0.3) are desirable for good stability.

b) Zeta Potential:

  • Dilute the nanoemulsion with deionized water.

  • Measure the zeta potential using a DLS instrument equipped with an electrode. A zeta potential of at least ±30 mV is generally considered to indicate good colloidal stability.

c) Drug Loading and Encapsulation Efficiency:

  • Separate the unencapsulated drug from the nanoemulsion. This can be done by ultracentrifugation or by using a centrifugal filter device.

  • Quantify the amount of free drug in the aqueous phase using a validated analytical method (e.g., HPLC).

  • Calculate the drug loading and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug x 100

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by friedelane triterpenoids, leading to their anti-inflammatory and apoptotic effects.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammatory_Genes activates transcription Friedelane_Triterpenoids Friedelane Triterpenoids (e.g., Pristimerin, Friedelin) Friedelane_Triterpenoids->IKK inhibit Friedelane_Triterpenoids->NFkB inhibit translocation

Caption: Anti-inflammatory mechanism of friedelane triterpenoids via inhibition of the NF-κB signaling pathway.

apoptosis_pathway Friedelane_Triterpenoids Friedelane Triterpenoids (e.g., Friedelin, Celastrol) PI3K PI3K Friedelane_Triterpenoids->PI3K inhibit Bcl2 Bcl-2 (Anti-apoptotic) Friedelane_Triterpenoids->Bcl2 downregulate Bax Bax (Pro-apoptotic) Friedelane_Triterpenoids->Bax upregulate Akt Akt PI3K->Akt Akt->Bcl2 Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion induces pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by friedelane triterpenoids through modulation of the PI3K/Akt and Bcl-2 family proteins.

References

Technical Support Center: Purification of Hydroxylated Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of hydroxylated triterpenoids.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the extraction and purification of hydroxylated triterpenoids, presented in a question-and-answer format.

Issue 1: Low Yield of Purified Hydroxylated Triterpenoids

  • Question: We are experiencing a significantly low yield of our target hydroxylated triterpenoid (B12794562) after the purification process. What are the potential causes and how can we improve our recovery?

  • Answer: Low yields are a common challenge in the purification of hydroxylated triterpenoids and can stem from several factors throughout the experimental workflow. Here is a breakdown of potential causes and solutions:

    • Inadequate Extraction: The initial extraction from the source material may be inefficient. Optimization of the extraction method is crucial. Consider factors such as the solvent system, temperature, and duration of extraction. For instance, using techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can sometimes improve yields compared to traditional maceration or Soxhlet extraction.

    • Loss During Solvent Partitioning: If a liquid-liquid extraction step is used to pre-purify the crude extract, the target compounds may not be partitioning efficiently into the desired solvent phase. Ensure the pH of the aqueous phase is optimized to suppress the ionization of acidic or basic functional groups on the triterpenoids, which can significantly affect their partitioning behavior.

    • Irreversible Adsorption on Chromatographic Media: Hydroxylated triterpenoids can sometimes irreversibly adsorb to the stationary phase, particularly with silica (B1680970) gel.[1] This is more likely to occur with highly hydrophobic compounds. If you suspect this is happening, consider using a different stationary phase, such as a C8 or C18 reversed-phase silica, or employing a different purification technique altogether, like high-speed counter-current chromatography (HSCCC).

    • Degradation of the Compound: Triterpenoids can be sensitive to heat and extreme pH. Ensure that high temperatures are avoided during solvent evaporation and that the pH of your solutions is maintained within a range where your target compound is stable.

    • Co-precipitation with Impurities: During crystallization attempts, the target compound may co-precipitate with impurities, leading to a lower yield of pure crystals. It is essential to start the crystallization process with a sample of the highest possible purity.

Issue 2: Co-elution of Impurities with the Target Triterpenoid

  • Question: During our chromatographic purification (e.g., column chromatography or HPLC), we are observing that impurities are co-eluting with our hydroxylated triterpenoid of interest, making it difficult to achieve high purity. What strategies can we employ to improve separation?

  • Answer: Achieving baseline separation of structurally similar triterpenoids and other co-extracted impurities is a frequent hurdle. Here are several strategies to address co-elution:

    • Optimize the Mobile Phase: This is often the first and most effective step. For normal-phase chromatography on silica gel, systematically varying the polarity of the solvent system (e.g., by adjusting the ratio of chloroform, methanol, and water) can significantly improve resolution. Adding a small amount of an acid (like acetic acid) or a base (like ammonia) to the mobile phase can improve peak shape by suppressing ionization.[1] For reversed-phase HPLC, fine-tuning the gradient of the mobile phase (e.g., acetonitrile/water or methanol/water) is critical.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different stationary phase can provide the necessary selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a C30 column might offer different retention mechanisms and improve separation.[2]

    • Employ Orthogonal Purification Techniques: Combining different purification methods that rely on different separation principles is a powerful strategy. For instance, after an initial purification by silica gel column chromatography (based on polarity), you could use high-speed counter-current chromatography (HSCCC), which separates compounds based on their partition coefficient between two immiscible liquid phases.[1][3][4][5] Another option is to use preparative HPLC with a different column chemistry.[2]

    • Consider Sample Pre-treatment: Before the main chromatographic step, consider a pre-purification step to remove interfering compounds. This could involve solid-phase extraction (SPE) or a preliminary separation on a less expensive sorbent like macroporous resin.[6]

Issue 3: Difficulty in Crystallizing the Purified Hydroxylated Triterpenoid

  • Question: We have a highly pure fraction of our hydroxylated triterpenoid, but we are struggling to induce crystallization. What factors should we consider to promote crystal growth?

  • Answer: Crystallization can be a challenging final step in the purification process. Success often depends on a combination of factors and may require some trial and error. Here are key considerations:

    • Purity of the Sample: Even small amounts of impurities can inhibit crystallization. It is advisable to start with a sample that is at least 95% pure, as determined by a high-resolution technique like HPLC or UPLC.

    • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] You may need to screen a variety of solvents with different polarities. Sometimes, a mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can be effective.

    • Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by slowly cooling a hot, saturated solution, by slowly evaporating the solvent from a solution at room temperature, or by vapor diffusion, where a poor solvent is slowly introduced into a solution of the compound in a good solvent.[8]

    • Nucleation: The formation of the initial crystal nucleus can be the rate-limiting step. To encourage nucleation, you can try:

      • Seeding: Adding a tiny crystal of the pure compound to a supersaturated solution can initiate crystallization.

      • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.

    • Temperature: The temperature at which crystallization is allowed to proceed can affect the size and quality of the crystals. Slower cooling often leads to larger and purer crystals.[7][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of hydroxylated triterpenoids, providing a benchmark for expected yields and purity levels.

Table 1: Purification of Triterpenoids Using Macroporous Resin Chromatography

Triterpenoid SourceMacroporous Resin TypePurity Before Purification (%)Purity After Purification (%)Purification FoldRecovery Rate (%)Reference
Blackened JujubeD-10123.55 ± 0.6058.77 ± 0.522.4978.58 ± 0.67[10]
Carya cathayensis HusksAB-8Not Specified56.64.3Not Specified[6]

Table 2: Purification of Triterpenoids Using High-Speed Counter-Current Chromatography (HSCCC)

Triterpenoid(s)Starting MaterialAmount of Starting Material (mg)Yield (mg)Purity (%)Recovery (%)Reference
Corosolic AcidSchisandra chinensis extract10016.496.390.6[3][4][5][11]
Nigranoic AcidSchisandra chinensis extract1009.598.991.7[3][4][5][11]
Esculentoside ARadix Phytolaccae extract15046.396.7Not Specified[12]
Esculentoside BRadix Phytolaccae extract15021.899.2Not Specified[12]
Esculentoside CRadix Phytolaccae extract1507.396.5Not Specified[12]
Esculentoside DRadix Phytolaccae extract15013.697.8Not Specified[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the purification of hydroxylated triterpenoids.

Protocol 1: Purification of Triterpenoids using Macroporous Resin Column Chromatography

This protocol is adapted from a method used for the purification of triterpenic acids from blackened jujube.[10]

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., D-101, AB-8) based on preliminary adsorption and desorption tests. Before use, the resin should be soaked in ethanol (B145695) for 24 hours, followed by washing with deionized water until no alcohol smell remains.

  • Column Packing: Pack a glass column with the pre-treated macroporous resin. The column size will depend on the amount of crude extract to be purified.

  • Sample Loading: Dissolve the crude triterpenoid extract in a suitable solvent (e.g., a low concentration of ethanol) to a specific concentration (e.g., 25.5 µg/ml). Load the sample solution onto the column at a controlled flow rate (e.g., 2.0 ml/min).

  • Washing: After loading, wash the column with deionized water to remove highly polar impurities such as sugars and pigments. The volume of wash solution should be sufficient to ensure all non-adsorbed impurities are removed (monitor the eluent).

  • Elution: Elute the adsorbed triterpenoids with an appropriate concentration of ethanol (e.g., 95% ethanol). The elution should be carried out at a controlled flow rate (e.g., 1.0 ml/min). Collect the eluent in fractions.

  • Analysis and Concentration: Analyze the collected fractions for the presence of the target triterpenoids using a suitable method (e.g., TLC or HPLC). Pool the fractions containing the purified compounds and concentrate them under reduced pressure to obtain the purified triterpenoid extract.

Protocol 2: Purification of Triterpenoids using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the separation of corosolic acid and nigranoic acid from Schisandra chinensis.[3][4][5][11]

  • Solvent System Selection and Preparation: The selection of a two-phase solvent system is the most critical step. The target compounds should have a suitable partition coefficient (K) in the chosen system. A commonly used system for triterpenoids is a mixture of chloroform, n-butanol, methanol, and water. For this specific separation, a ratio of 10:0.5:7:4 (v/v/v/v) was found to be optimal. Prepare the solvent mixture in a separatory funnel, shake vigorously, and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

  • Sample Preparation: Dissolve the pre-purified sample (e.g., from macroporous resin chromatography) in a mixture of the upper and lower phases of the solvent system.

  • HSCCC Instrument Setup and Operation:

    • Fill the entire column with the stationary phase (upper phase).

    • Set the apparatus to rotate at the desired speed (e.g., 850 rpm).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5 ml/min).

    • Once hydrodynamic equilibrium is reached (when the mobile phase elutes from the column outlet), inject the sample solution.

  • Fraction Collection and Analysis: Continuously monitor the eluent using a suitable detector (e.g., UV or ELSD). Collect fractions at regular intervals. Analyze the collected fractions by HPLC to identify those containing the pure target compounds.

  • Isolation and Structure Elucidation: Combine the pure fractions of each compound and evaporate the solvent under reduced pressure. The chemical structures of the purified triterpenoids can then be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Protocol 3: Crystallization of Purified Triterpenoids

This is a general protocol for crystallization that can be adapted for different triterpenoids.[7][9][13]

  • Solvent Selection: In a small test tube, add a few milligrams of the purified triterpenoid. Add a few drops of a potential solvent. If the compound dissolves immediately at room temperature, the solvent is likely too good. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents to find the optimal one or a suitable solvent pair (a "good" solvent and a "poor" solvent).

  • Dissolution: In a larger flask, dissolve the purified triterpenoid in the minimum amount of the chosen hot solvent to form a saturated solution. It is important to use the minimum volume to maximize the yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote even slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath or a refrigerator to further decrease the solubility and maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a low temperature.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification of hydroxylated triterpenoids.

Purification_Workflow Start Crude Plant Extract PrePurification Pre-Purification (e.g., Liquid-Liquid Extraction, Macroporous Resin) Start->PrePurification Chromatography Primary Chromatographic Separation (e.g., Silica Gel Column, Preparative HPLC) PrePurification->Chromatography Purity_Check1 Purity Assessment (TLC, HPLC) Chromatography->Purity_Check1 Further_Purification Further Purification (if needed) (e.g., HSCCC, Preparative HPLC with different column) Purity_Check1->Further_Purification Purity < 95% Crystallization Crystallization Purity_Check1->Crystallization Purity ≥ 95% Purity_Check2 Final Purity Assessment (HPLC, UPLC) Further_Purification->Purity_Check2 Purity_Check2->Further_Purification Purity < 95% (Re-purify) Purity_Check2->Crystallization Purity ≥ 95% Final_Product Pure Hydroxylated Triterpenoid Crystallization->Final_Product

Caption: A generalized workflow for the purification of hydroxylated triterpenoids.

Troubleshooting_Guide Problem Common Purification Issue Low_Yield Low Yield Problem->Low_Yield Co_elution Co-elution of Impurities Problem->Co_elution Crystallization_Fail Crystallization Failure Problem->Crystallization_Fail Sol_Yield1 Optimize Extraction Method (Solvent, Temp, Time) Low_Yield->Sol_Yield1 Sol_Yield2 Check for Irreversible Adsorption (Change Stationary Phase) Low_Yield->Sol_Yield2 Sol_Yield3 Prevent Degradation (Control Temp & pH) Low_Yield->Sol_Yield3 Sol_Coelution1 Optimize Mobile Phase (Gradient, Additives) Co_elution->Sol_Coelution1 Sol_Coelution2 Change Stationary Phase (Different Selectivity) Co_elution->Sol_Coelution2 Sol_Coelution3 Use Orthogonal Technique (e.g., HSCCC) Co_elution->Sol_Coelution3 Sol_Crystallization1 Ensure High Purity (>95%) Crystallization_Fail->Sol_Crystallization1 Sol_Crystallization2 Screen Different Solvents/ Solvent Systems Crystallization_Fail->Sol_Crystallization2 Sol_Crystallization3 Induce Nucleation (Seeding, Scratching) Crystallization_Fail->Sol_Crystallization3

Caption: A troubleshooting guide for common issues in triterpenoid purification.

References

Technical Support Center: Optimizing HPLC Separation of 29-Hydroxyfriedelan-3-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 29-Hydroxyfriedelan-3-one and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers by HPLC?

A1: The primary challenges stem from the structural similarity of friedelane-type triterpenoid (B12794562) isomers. These compounds often have identical molecular weights and similar polarities, leading to co-elution or poor resolution.[1] Additionally, many triterpenoids, including this compound, lack strong chromophores, which can result in low sensitivity when using UV detectors.[2][3] Detection at low wavelengths (around 205-210 nm) can improve sensitivity but may be complicated by solvent absorption.[2][3]

Q2: Which type of HPLC column is most effective for separating triterpenoid isomers?

A2: While standard C18 columns are widely used, C30 columns often provide superior selectivity and resolution for hydrophobic, structurally related isomers like triterpenoids.[4] The longer carbon chain of the C30 stationary phase allows for better shape recognition of the rigid triterpenoid backbone. For separating stereoisomers (enantiomers or diastereomers), a chiral stationary phase (CSP) column may be necessary.[1]

Q3: How does the mobile phase composition affect the separation of these isomers?

A3: The mobile phase composition is a critical factor. For reversed-phase HPLC, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically used. The ratio of these solvents determines the elution strength. A lower percentage of the organic solvent (weaker mobile phase) will generally increase retention times and may improve the separation of closely eluting peaks. The choice between acetonitrile and methanol (B129727) can also influence selectivity due to their different chemical properties.[3] Adding a small percentage of an acid, such as formic acid (e.g., 0.1%), can help to improve peak shape by suppressing the ionization of any acidic functional groups.

Q4: Should I use an isocratic or gradient elution method?

A4: For complex samples containing multiple isomers with a range of polarities, a gradient elution is often more effective. A gradient method, where the mobile phase composition is changed during the run (e.g., by increasing the percentage of the organic solvent), can sharpen peaks and reduce analysis time for strongly retained compounds.[5][6] For simpler mixtures or for optimizing the separation of a few specific isomers, an isocratic method (constant mobile phase composition) can be sufficient and may provide better reproducibility.[2]

Q5: My peaks are broad and tailing. What could be the cause?

A5: Peak broadening and tailing can have several causes. It could be due to issues with the column, such as contamination or degradation. Secondary interactions between the analyte and the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns, are a common cause of tailing for compounds with ketone or hydroxyl groups. Using a high-purity silica (B1680970) column or adding a competing base to the mobile phase can mitigate this. Also, ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

II. Troubleshooting Guide

This guide addresses specific problems you may encounter when developing an HPLC method for this compound and its isomers.

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Mobile phase is too strong. 3. Suboptimal mobile phase selectivity. 4. Isocratic elution is not providing enough separation power.1. Switch to a C30 column for better shape selectivity. If stereoisomers are suspected, consider a chiral column. 2. Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation. 3. Try switching the organic solvent (e.g., from acetonitrile to methanol or vice versa). 4. Develop a shallow gradient elution method. A slow, gradual increase in the organic solvent can effectively separate closely eluting peaks.[5][7]
Low Peak Intensity / Poor Sensitivity 1. Analyte lacks a strong chromophore. 2. Low concentration of the analyte in the sample. 3. Inappropriate detection wavelength.1. Use a detector other than UV-Vis, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[4] Alternatively, consider chemical derivatization to introduce a chromophore or fluorophore.[1] 2. Concentrate the sample before injection. 3. Set the UV detector to a lower wavelength (e.g., 205-210 nm), ensuring the mobile phase solvents have low absorbance at this wavelength.[2][3]
Peak Tailing 1. Secondary interactions with the column packing. 2. Column overload. 3. Sample solvent is too strong.1. Use a column with high-purity silica. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. 2. Implement a needle wash step in your autosampler method and flush the column with a strong solvent between runs.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition is changing.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. 2. Use a column oven to maintain a constant temperature.[2] 3. Prepare fresh mobile phase daily and ensure it is well-mixed.

III. Data Presentation

The following table summarizes typical starting conditions and expected performance for the separation of triterpenoid isomers based on published methods. These can be used as a baseline for method development for this compound.

Parameter Method 1 (C18 Column) Method 2 (C30 Column)
Stationary Phase Reversed-Phase C18, 5 µmReversed-Phase C30, 3 µm
Column Dimensions 250 x 4.6 mm150 x 4.6 mm
Mobile Phase A: Water + 0.1% Formic Acid B: AcetonitrileA: Acetonitrile B: Methanol
Elution Mode GradientIsocratic or shallow gradient
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C25 °C
Detection UV at 210 nmCharged Aerosol Detector (CAD)
Expected Resolution (Rs) for Isomers > 1.5[8]> 2.0[4]

IV. Experimental Protocols

Model Protocol for HPLC Separation of Friedelane Triterpenoid Isomers

This protocol is a starting point for developing a separation method for this compound and its isomers, adapted from methods for similar triterpenoids.[3][4]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or CAD detector.

  • Reversed-phase C30 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Sample containing this compound and its isomers, dissolved in methanol or acetonitrile.

2. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD) or UV at 210 nm.

3. Gradient Program (Example):

Time (min) % Mobile Phase A (Acetonitrile) % Mobile Phase B (Methanol)
0 90 10
20 50 50
25 50 50
26 90 10

| 35 | 90 | 10 |

4. Procedure:

  • Prepare the mobile phases and degas them.

  • Install the C30 column and equilibrate the system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of your triterpenoid mixture at a known concentration (e.g., 1 mg/mL) in methanol.

  • Inject the standard solution and run the gradient program.

  • Analyze the resulting chromatogram for peak shape, resolution, and retention times.

  • Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to optimize the separation. For instance, a shallower gradient (e.g., a smaller change in %B over a longer time) may be necessary to resolve very similar isomers.

V. Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_optimization Optimization Strategy cluster_solution Desired Outcome Start Poor Isomer Separation CoElution Co-elution or Poor Resolution (Rs < 1.5) Start->CoElution PeakShape Peak Tailing or Broadening Start->PeakShape Sensitivity Low Signal Intensity Start->Sensitivity MobilePhase Adjust Mobile Phase - Decrease % Organic - Change Organic Solvent - Adjust pH CoElution->MobilePhase Selectivity Issue Column Change Column - C30 for Shape Selectivity - Chiral for Stereoisomers CoElution->Column Stationary Phase Issue Gradient Optimize Gradient - Shallower Gradient - Longer Run Time CoElution->Gradient Elution Strength Issue PeakShape->MobilePhase Secondary Interactions SystemCheck System & Sample Check - Column Health - Sample Solvent - Injection Volume PeakShape->SystemCheck Detector Optimize Detection - Lower UV Wavelength - Use CAD or MS - Derivatization Sensitivity->Detector End Optimized Separation (Rs > 2.0, Good Peak Shape) MobilePhase->End Column->End Gradient->End Detector->End SystemCheck->End

Caption: Workflow for troubleshooting poor HPLC separation of isomers.

Method_Development_Logic A Initial Analysis with Standard C18 Column B Resolution Acceptable? A->B C Optimize Mobile Phase (Acetonitrile/Water Gradient) B->C No H Final Validated Method B->H Yes D Resolution Still Poor? C->D E Switch to C30 Column D->E Yes D->H No F Optimize Mobile Phase (Acetonitrile/Methanol) E->F G Consider Chiral Column (If Stereoisomers Suspected) F->G If still unresolved F->H G->H

Caption: Logical steps for HPLC method development for triterpenoid isomers.

References

Technical Support Center: 29-Hydroxyfriedelan-3-one Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 29-Hydroxyfriedelan-3-one in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a pentacyclic triterpenoid (B12794562) with limited solubility in polar solvents. Recommended solvents for solubilization include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For biological assays, DMSO is commonly used as a stock solution solvent. However, it is crucial to consider the final concentration of DMSO in the assay, as it can exhibit toxicity at higher concentrations.

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions of this compound should be prepared fresh on the day of use.[1] If stock solutions need to be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Q3: What are the typical environmental factors that can affect the stability of this compound?

A3: The stability of herbal products, including isolated compounds like this compound, can be influenced by several environmental factors. These include temperature, humidity, light, and oxygen.[2] Additionally, interactions with other ingredients or excipients in a formulation, as well as microbial contamination, can lead to degradation.[2]

Troubleshooting Guide

Issue: I am observing a decrease in the expected activity of my this compound sample over time.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions are stored according to the recommendations (solid at 2-8°C, solutions at -20°C).[1] Ensure vials are tightly sealed to prevent solvent evaporation and exposure to moisture and air.

  • Assess Solvent Purity: Impurities in solvents can catalyze degradation reactions. Use high-purity, analytical grade solvents for all experiments.

  • Evaluate Light Exposure: Protect solutions from direct light, especially during long-term storage and experiments, by using amber vials or covering the containers with aluminum foil.

  • Consider Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. Prepare smaller aliquots to avoid multiple freeze-thaw cycles.[1]

  • Perform a Purity Check: If degradation is suspected, re-analyze the purity of your sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol for a Short-Term Stability Study of this compound in Different Solvents

This protocol outlines a general procedure for assessing the short-term stability of this compound in various solvents.

1. Materials:

  • This compound (of known purity)
  • High-purity solvents: DMSO, Chloroform, and Ethyl Acetate
  • Amber glass vials with screw caps
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable detector (e.g., UV or MS)
  • Temperature-controlled chambers (e.g., incubators, refrigerators)

2. Procedure:

  • Prepare a stock solution of this compound in each of the selected solvents at a concentration of 1 mg/mL.
  • Dispense aliquots of each solution into separate, properly labeled amber vials.
  • Analyze an initial sample (T=0) from each solvent to determine the initial concentration and purity.
  • Store the vials under different conditions:
  • Refrigerated: 2-8°C
  • Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH[3]
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[2]
  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), withdraw a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Analyze the sample by HPLC to determine the concentration of this compound remaining.
  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

3. Data Analysis:

  • The stability of this compound is determined by the percentage of the initial compound remaining over time.
  • The formation of any degradation products should also be monitored and quantified if possible.

Data Presentation

Table 1: Hypothetical Short-Term Stability of this compound (1 mg/mL) in Different Solvents at Various Temperatures.

SolventStorage ConditionTime Point% Remaining (Hypothetical)
DMSO 2-8°C2 Weeks99.5%
25°C2 Weeks98.2%
40°C2 Weeks95.8%
Chloroform 2-8°C2 Weeks99.1%
25°C2 Weeks97.5%
40°C2 Weeks94.2%
Ethyl Acetate 2-8°C2 Weeks98.8%
25°C2 Weeks96.9%
40°C2 Weeks93.5%

Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions and the purity of the compound and solvents.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_timepoint_analysis Time-Point Analysis start Start prep_solution Prepare 1 mg/mL Solutions (DMSO, Chloroform, Ethyl Acetate) start->prep_solution aliquot Aliquot into Amber Vials prep_solution->aliquot initial_analysis T=0 HPLC Analysis aliquot->initial_analysis storage_conditions Store at: - 2-8°C - 25°C / 60% RH - 40°C / 75% RH initial_analysis->storage_conditions timepoint_analysis Analyze at Specified Time Points (e.g., 24h, 48h, 1 week, 2 weeks) storage_conditions->timepoint_analysis data_analysis Calculate % Remaining timepoint_analysis->data_analysis end End data_analysis->end Troubleshooting_Logic cluster_verification Verification Steps cluster_action Corrective Actions cluster_resolution Resolution issue Observed Decrease in Activity check_storage Verify Storage Conditions (Temp, Light, Seal) issue->check_storage check_solvent Assess Solvent Purity issue->check_solvent check_cycles Evaluate Freeze-Thaw Cycles issue->check_cycles use_fresh Use Freshly Prepared Solution check_storage->use_fresh check_solvent->use_fresh re_aliquot Prepare New Aliquots check_cycles->re_aliquot purity_check Perform HPLC Purity Check use_fresh->purity_check If issue persists re_aliquot->purity_check If issue persists resolved Issue Resolved purity_check->resolved

References

troubleshooting low yields in the synthesis of friedelane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of friedelane (B3271969) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to achieving high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction on a friedelane substrate is resulting in a very low yield. What are the most common reasons for this?

Low yields in Friedel-Crafts reactions involving friedelane substrates can often be attributed to several key factors:

  • Steric Hindrance: The bulky and complex polycyclic structure of the friedelane skeleton can sterically hinder the approach of the electrophile to the desired reaction site.

  • Catalyst Inactivity: Lewis acid catalysts, which are central to Friedel-Crafts reactions, are highly sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Friedelane's poor solubility in many common solvents can also be a limiting factor.

  • Poor Quality of Reagents: The purity of the friedelane starting material, the acylating or alkylating agent, and the catalyst are crucial for a successful reaction.

Q2: How can I improve the yield of my Friedel-Crafts acylation of friedelin (B1674157)?

To improve the yield, a systematic optimization of reaction conditions is recommended. Here are some key parameters to investigate:

  • Catalyst Selection and Loading: While AlCl₃ is a common Lewis acid, other catalysts like FeCl₃, SnCl₄, or solid acid catalysts can offer milder reaction conditions and potentially higher yields. Optimizing the molar ratio of the catalyst to the substrate is also critical.

  • Solvent Choice: The choice of solvent can influence the solubility of the friedelane substrate and the overall reaction rate. Dichloromethane (B109758), carbon disulfide, and nitrobenzene (B124822) are commonly used. For greener alternatives, solvent-free conditions or the use of ionic liquids can be explored.

  • Temperature and Reaction Time: A careful balance is needed. While higher temperatures can increase the reaction rate, they can also lead to side product formation and decomposition. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Q3: I am observing the formation of multiple products in my reaction. What could be the cause and how can I improve selectivity?

The formation of multiple products can be due to:

  • Positional Isomers: In cases where multiple sites on the friedelane skeleton are susceptible to electrophilic attack, a mixture of isomers can be formed. The directing effects of existing functional groups and steric factors play a significant role.

  • Polyalkylation/Polyacylation: While less common in acylation due to the deactivating nature of the introduced acyl group, polyalkylation can occur if the initial product is more reactive than the starting material.

To improve selectivity, you can:

  • Modify the Catalyst: Different Lewis acids can exhibit different selectivities.

  • Control the Temperature: Lowering the reaction temperature can sometimes favor the formation of a specific isomer.

  • Use a Bulky Acylating/Alkylating Agent: This can favor reaction at the less sterically hindered position.

Q4: What are the best practices for purifying friedelane derivatives after the reaction?

Purification of friedelane derivatives can be challenging due to their often similar polarities. The following techniques are commonly employed:

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and byproducts. A careful selection of the solvent system (eluent) is crucial for good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide high-purity compounds.

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation of Friedelin

This guide provides a step-by-step approach to diagnosing and resolving low yields in the Friedel-Crafts acylation of friedelin.

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality 1. Verify Reagent Purity and Anhydrous Conditions start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent Use fresh/purified friedelin, acylating agent, and anhydrous solvent. reagent_quality->sub_reagent catalyst_activity 3. Evaluate Catalyst and Stoichiometry reaction_conditions->catalyst_activity Conditions Optimized sub_conditions Systematically vary temperature, reaction time, and solvent. reaction_conditions->sub_conditions workup_purification 4. Review Work-up and Purification catalyst_activity->workup_purification Catalyst Active sub_catalyst Use fresh, anhydrous Lewis acid. Screen different catalysts (AlCl₃, FeCl₃, etc.). Optimize catalyst loading. catalyst_activity->sub_catalyst improved_yield Improved Yield workup_purification->improved_yield Purification Optimized sub_workup Ensure complete quenching of the reaction. Optimize column chromatography conditions. workup_purification->sub_workup

Caption: A stepwise workflow for troubleshooting low yields in the Friedel-Crafts acylation of friedelin.

Guide 2: Purification Challenges of Friedelane Derivatives

This guide outlines a logical approach to overcoming common purification issues.

Purification_Troubleshooting start Purification Issue (e.g., Co-elution) tlc_optimization 1. Optimize TLC Conditions start->tlc_optimization column_chromatography 2. Column Chromatography tlc_optimization->column_chromatography Solvent System Identified sub_tlc Screen various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297) gradients) to achieve good separation (ΔRf > 0.2). tlc_optimization->sub_tlc recrystallization 3. Recrystallization column_chromatography->recrystallization Product Still Impure pure_product Pure Product column_chromatography->pure_product Successful Separation sub_column Use a long column with a proper silica-to-sample ratio (e.g., 50:1). Perform gradient elution. column_chromatography->sub_column prep_hplc 4. Preparative HPLC recrystallization->prep_hplc Recrystallization Fails or is Ineffective recrystallization->pure_product Successful Purification sub_recrystallization Test different solvents for recrystallization. Use seed crystals if necessary. recrystallization->sub_recrystallization prep_hplc->pure_product High Purity Achieved sub_hplc For very difficult separations of isomers or closely related impurities. prep_hplc->sub_hplc

Caption: A logical workflow for troubleshooting the purification of friedelane derivatives.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Friedel-Crafts acylation. While specific data for friedelane substrates is limited in the literature, the trends observed with other aromatic compounds are generally applicable.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

CatalystSubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃BenzeneAcetyl Chloride-801>95[1]
FeCl₃AnisolePropionyl ChlorideCH₂Cl₂Room Temp0.17High[1]
Cu(OTf)₂AnisoleBenzoyl Chloride[bmim][BF₄]Room Temp1100[1]
Pr(OTf)₃AnisoleBenzoic AnhydrideDeep Eutectic Solvent100 (MW)0.17>95[1]
Zeolite H-BEATolueneAcetic Anhydride-120485[1]

Table 2: Effect of Solvent and Temperature on Friedel-Crafts Alkylation Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TFATHFRoom Temp2470[2][3]
TFATolueneRoom Temp2451[2][3]
TFACH₂Cl₂Room Temp2480[2][3]
TFACH₂Cl₂Room Temp385[2][3]
TFACH₂Cl₂Room Temp1292[2][3]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Friedelin

This protocol provides a general method for the acylation of friedelin using acetyl chloride and aluminum chloride.

Materials:

  • Friedelin

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add friedelin (1.0 eq).

  • Dissolve the friedelin in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Catalyst and Reagent: Carefully add AlCl₃ (2.0 - 3.0 eq) in portions to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C.

  • Slowly quench the reaction by the dropwise addition of cold 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the acylated friedelane derivative.

Protocol 2: Purification of Acylated Friedelane Derivative by Column Chromatography

Materials:

  • Crude acylated friedelane derivative

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

  • Test tubes for fraction collection

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Start the elution with pure hexane and gradually increase the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified acylated friedelane derivative.

Signaling Pathways and Workflows

The following diagram illustrates the general mechanism of a Friedel-Crafts acylation reaction, which is a type of electrophilic aromatic substitution.

Friedel_Crafts_Acylation_Mechanism acyl_chloride Acyl Chloride (R-CO-Cl) dummy1 acyl_chloride->dummy1 lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->dummy1 acylium_ion Acylium Ion [R-C=O]⁺ (Electrophile) dummy2 acylium_ion->dummy2 friedelane Friedelane (Nucleophile) friedelane->dummy2 sigma_complex Sigma Complex (Carbocation Intermediate) product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation final_product Acylated Friedelane Derivative product_complex->final_product Work-up dummy1->acylium_ion Formation of Electrophile dummy2->sigma_complex Electrophilic Attack

References

overcoming matrix effects in the quantification of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 29-Hydroxyfriedelan-3-one, with a focus on mitigating matrix effects.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: Poor Analyte Recovery During Sample Extraction

Question: I am experiencing low recovery of this compound from my plant matrix. What are the possible causes and solutions?

Answer:

Low recovery of this compound is a common issue and can be attributed to several factors related to the extraction process. Here's a systematic approach to troubleshoot this problem:

  • Solvent Polarity: this compound, like other friedelane (B3271969) triterpenoids, is a relatively non-polar compound.[1] The choice of extraction solvent is critical. If you are using a highly polar solvent, the analyte may not be efficiently extracted.

    • Recommendation: Employ non-polar or moderately polar solvents. Hexane (B92381), chloroform, and ethyl acetate (B1210297) are effective choices for extracting friedelane triterpenoids.[1] For a comprehensive extraction, a sequential extraction with solvents of increasing polarity can be beneficial.

  • Extraction Technique: The efficiency of extraction can vary significantly with the chosen method.

    • Recommendation: For exhaustive extraction, Soxhlet extraction is a robust method. However, it is time-consuming.[1] Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) are more modern and efficient alternatives that can provide comparable or higher yields in a shorter time.[1]

  • Sample Preparation: The physical state of the sample matrix plays a crucial role.

    • Recommendation: Ensure your plant material is thoroughly dried and finely ground to maximize the surface area for solvent penetration.

  • Matrix Composition: The presence of fats, waxes, and other lipophilic compounds in the plant matrix can interfere with the extraction of the target analyte.

    • Recommendation: A preliminary defatting step using a non-polar solvent like hexane can be effective in removing these interferences before proceeding with the main extraction.

Issue 2: Significant Signal Suppression or Enhancement in LC-MS Analysis (Matrix Effects)

Question: My LC-MS/MS signal for this compound is highly variable and shows significant suppression when analyzing plant extracts compared to pure standards. How can I mitigate these matrix effects?

Answer:

Matrix effects, manifesting as ion suppression or enhancement, are a major challenge in LC-MS-based quantification, especially with complex matrices like plant extracts. Here are several strategies to address this issue:

  • Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-eluting compounds from the sample extract before analysis.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[2] For a non-polar compound like this compound, a normal-phase SPE cartridge (e.g., silica, diol) can be used to retain the analyte while more polar interferences are washed away. Alternatively, a reversed-phase SPE cartridge (e.g., C18) can be employed where the analyte is retained, and very non-polar interferences are washed off with a weak solvent, followed by elution of the analyte with a stronger organic solvent.

    • Liquid-Liquid Extraction (LLE): LLE can also be used for sample cleanup. Partitioning the initial extract between two immiscible solvents (e.g., hexane and methanol/water) can help separate the analyte from interfering compounds with different polarities.

  • Chromatographic Separation: Optimizing the chromatographic conditions can help separate the analyte from matrix components that cause ion suppression or enhancement.

    • Recommendation: Experiment with different mobile phase gradients and column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better resolution between this compound and interfering peaks.

  • Method of Calibration: The calibration strategy can be adapted to compensate for matrix effects.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same matrix effects. The ratio of the analyte to the SIL-IS signal is used for quantification, which effectively cancels out variations in signal intensity.

  • Sample Dilution: A simple and often effective approach is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte. The high sensitivity of modern mass spectrometers often allows for significant dilution while still maintaining adequate signal for the analyte.

Issue 3: Poor Peak Shape and Low Sensitivity in GC-MS Analysis

Question: I am trying to analyze this compound by GC-MS, but I am observing broad, tailing peaks and low sensitivity. What could be the problem?

Answer:

Triterpenoids like this compound are high molecular weight, relatively polar (due to the hydroxyl group), and have low volatility, which makes them challenging to analyze directly by GC-MS.

  • Derivatization: To improve the chromatographic behavior and sensitivity of this compound, a derivatization step is highly recommended. Derivatization masks the polar hydroxyl group, increasing the volatility and thermal stability of the analyte.

    • Recommendation: Silylation is a common and effective derivatization technique for compounds with hydroxyl groups. Using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can convert the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, resulting in sharper peaks and improved sensitivity.

  • GC Conditions: Optimization of GC parameters is also crucial.

    • Injector Temperature: A high injector temperature (e.g., 280-300 °C) is necessary to ensure complete vaporization of the derivatized analyte.

    • Column: A high-temperature, low-bleed capillary column (e.g., a phenyl-methylpolysiloxane phase) is suitable for the analysis of high molecular weight compounds like derivatized triterpenoids.

    • Temperature Program: A temperature program that starts at a lower temperature and ramps up to a high final temperature (e.g., up to 300-320 °C) is necessary to elute the analyte in a reasonable time with good peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical matrices in which this compound is quantified?

A1: this compound is a natural product, so it is most commonly quantified in plant extracts, particularly from species of the Celastraceae family, such as Maytenus and Salacia species. It may also be quantified in biological matrices like plasma or tissue homogenates in pharmacokinetic or metabolism studies.

Q2: What are the major interfering compounds from plant matrices?

A2: Plant extracts are complex mixtures containing numerous compounds that can interfere with the analysis of this compound. These include:

  • Other Triterpenoids: Structurally similar triterpenoids can co-elute and cause isobaric interference in MS analysis.

  • Sterols: Plant sterols are often present in high concentrations and have similar polarities to triterpenoids.

  • Fatty Acids and Waxes: These lipophilic compounds can contaminate the analytical system and cause ion suppression.

  • Pigments: Chlorophylls and carotenoids can also interfere, especially in less selective detection methods.

Q3: What is the expected MS/MS fragmentation pattern for this compound?

  • Precursor Ion: The protonated molecule [M+H]⁺ at m/z 443.38.

  • Product Ions: Common fragmentation pathways for triterpenoids involve neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, as well as characteristic cleavages of the pentacyclic ring structure. Expect to see product ions corresponding to [M+H-H₂O]⁺ and further fragmentation of the ring system. For method development, it is crucial to perform an infusion of a pure standard to determine the optimal precursor and product ions and collision energy.

Q4: Can I use a UV detector for the quantification of this compound?

A4: this compound has a ketone functional group which exhibits a weak chromophore. While HPLC-UV can be used for quantification, it may lack the sensitivity and selectivity required for analyzing complex samples with low concentrations of the analyte. LC-MS/MS is generally the preferred method due to its superior sensitivity and specificity.

Quantitative Data Summary

The following tables provide representative data on the impact of matrix effects and the effectiveness of different sample preparation techniques. The data is based on studies of similar triterpenoids in plant matrices and serves as a guideline for what can be expected when analyzing this compound.

Table 1: Matrix Effect on the Quantification of a Triterpenoid Analyte

Analyte Concentration (ng/mL)Response in Solvent (Peak Area)Response in Matrix (Peak Area)Matrix Effect (%)
105,2342,879-45.0
5026,17015,179-42.0
10051,89030,615-41.0

Matrix Effect (%) = ((Response in Matrix / Response in Solvent) - 1) x 100. A negative value indicates ion suppression.

Table 2: Comparison of Sample Preparation Techniques for Triterpenoid Recovery

Sample Preparation MethodAnalyte Recovery (%)RSD (%)
Dilute-and-Shoot95.212.5
Liquid-Liquid Extraction (LLE)88.76.8
Solid-Phase Extraction (SPE)92.14.2

RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This protocol provides a general procedure for the cleanup of a plant extract containing this compound using a normal-phase SPE cartridge.

  • Sample Preparation: Evaporate the initial plant extract to dryness and reconstitute in a small volume of a non-polar solvent like hexane or a mixture of hexane and dichloromethane (B109758) (e.g., 95:5 v/v).

  • Cartridge Conditioning: Condition a silica-based SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5-10 mL of a non-polar solvent (e.g., hexane) to elute weakly retained, non-polar interferences. Follow with a slightly more polar solvent wash (e.g., 90:10 hexane:dichloromethane) to remove more polar interferences.

  • Elution: Elute the this compound from the cartridge using a more polar solvent, such as a mixture of dichloromethane and ethyl acetate (e.g., 80:20 v/v).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS or GC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the silylation of this compound for GC-MS analysis.

  • Sample Preparation: Transfer a dried aliquot of the purified extract or standard into a reaction vial.

  • Reagent Addition: Add 50 µL of pyridine (B92270) and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_quant Quantification plant_material Plant Material drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., UAE, PLE) drying->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe Option 1 lle Liquid-Liquid Extraction (LLE) crude_extract->lle Option 2 cleaned_extract Cleaned Extract spe->cleaned_extract lle->cleaned_extract derivatization Derivatization (for GC-MS) cleaned_extract->derivatization for GC-MS analysis LC-MS/MS or GC-MS Analysis cleaned_extract->analysis derivatization->analysis data Data Acquisition & Processing analysis->data calibration Calibration Method (e.g., Matrix-Matched) data->calibration quantification Quantification of This compound calibration->quantification matrix_effect_mitigation cluster_pre_analysis Pre-Analysis Strategies cluster_during_analysis During-Analysis Strategies start Matrix Effect Observed? improve_cleanup Improve Sample Cleanup (SPE, LLE) start->improve_cleanup Yes optimize_chroma Optimize Chromatography start->optimize_chroma Yes dilute_sample Dilute Sample start->dilute_sample Yes matrix_matched Use Matrix-Matched Calibration improve_cleanup->matrix_matched end Accurate Quantification improve_cleanup->end optimize_chroma->matrix_matched optimize_chroma->end dilute_sample->matrix_matched dilute_sample->end sil_is Use Stable Isotope-Labeled Internal Standard matrix_matched->sil_is If still problematic matrix_matched->end sil_is->end

References

Technical Support Center: Strategies to Improve the Purity of Isolated 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of isolated 29-Hydroxyfriedelan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and other friedelane (B3271969) triterpenoids are chromatographic techniques. These include traditional silica (B1680970) gel column chromatography, preparative high-performance liquid chromatography (prep-HPLC), and sometimes macroporous resin chromatography for initial cleanup. Recrystallization is a crucial final step to achieve high purity.

Q2: What are the likely impurities I will encounter when isolating this compound?

A2: When isolating from natural sources like Salacia grandifolia, common impurities are other structurally similar friedelane triterpenoids. These can include friedelan-3-one, friedelan-3β-ol, 30-hydroxyfriedelan-3-one, and 15α-hydroxyfriedelan-3-one[1]. The presence of various steroids, other terpenoids, flavonoids, and saponins (B1172615) in the crude extract can also pose purification challenges[2][3].

Q3: How can I monitor the purity of my fractions during chromatography?

A3: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring fraction purity. By comparing the TLC profile of your fractions to a reference standard of this compound, you can identify and combine the fractions containing the target compound. Purity is further confirmed using analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: While specific literature on the recrystallization of this compound is not abundant, a common approach for triterpenoids isolated from a hexane (B92381)/ethyl acetate (B1210297) system is to use a similar solvent pair for recrystallization. A good starting point would be to dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed, followed by slow cooling to induce crystallization. Other common solvent systems for recrystallizing terpenoids include ethanol, n-hexane/acetone, and n-hexane/THF[4].

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Other Triterpenoids in Column Chromatography
Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent is critical. For friedelane triterpenoids, a gradient of hexane and ethyl acetate is commonly effective. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. A shallow gradient is often necessary to resolve compounds with similar polarities.
Column Overloading Overloading the column with the crude extract is a common reason for poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
Improper Column Packing An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
Co-elution of Isomers Isomeric triterpenoids can be particularly challenging to separate. If standard silica gel chromatography is insufficient, consider using a different stationary phase like silver nitrate-impregnated silica gel, which can improve the separation of compounds with differing degrees of unsaturation. Alternatively, preparative HPLC with a C18 or phenyl column may provide the necessary resolution[5][6][7].
Issue 2: Low Yield of Purified this compound
Possible Cause Recommended Solution
Incomplete Elution The compound may be strongly adsorbed to the silica gel. After the main fractions have been collected, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture with a small amount of methanol) to ensure all the compound has been eluted.
Compound Degradation Although triterpenoids are generally stable, prolonged exposure to acidic or basic conditions, or high temperatures, can potentially lead to degradation. Ensure solvents are neutral and avoid excessive heat during solvent evaporation.
Loss During Work-up Significant loss can occur during solvent partitioning and transfer steps. Minimize the number of transfers and ensure complete extraction from aqueous layers if applicable.
Issue 3: Difficulty in Inducing Recrystallization
Possible Cause Recommended Solution
Solution is Not Supersaturated The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and allow it to cool slowly again.
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For triterpenoids, combinations of a good solvent (e.g., ethyl acetate, acetone, chloroform) and a poor solvent (e.g., hexane, petroleum ether, methanol (B129727), water) are often effective.
Presence of Impurities Inhibiting Crystal Growth If the sample is still significantly impure, it may inhibit crystallization. Consider an additional chromatographic step to further purify the compound before attempting recrystallization.
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Data Presentation

Table 1: Comparison of Purification Strategies for Friedelane-type Triterpenoids

Method Compound Source Yield Purity Reference
Silica Gel Column ChromatographyThis compoundSalacia grandifolia11.1 mg from 1.1 g of a solid extractNot specified, but isolated as a pure compound[1]
Silica Gel Column ChromatographyFriedelinCork smoker wash solids0.4% - 2.9% from raw material77.0% - 99.3% (by HPLC)[8]
Preparative HPLC10-deacetyltaxol and paclitaxel (B517696) (as a model for complex natural products)Taxus cuspidataNot specified>95%

Experimental Protocols

Protocol 1: Isolation of this compound by Silica Gel Column Chromatography

This protocol is adapted from the isolation of this compound from Salacia grandifolia[1].

  • Preparation of the Crude Extract:

    • Dry and grind the plant material (e.g., leaves).

    • Perform a maceration or Soxhlet extraction with a non-polar solvent like hexane.

    • Evaporate the solvent under reduced pressure to obtain the crude hexane extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (70-230 mesh) in hexane.

    • Wet pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude hexane extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or hexane/ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent completely.

    • Carefully load the dried, impregnated silica gel onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in hexane (gradient elution). A suggested gradient could be starting from 100% hexane, then moving to 9:1, 8:2, 7:3, etc., hexane:ethyl acetate (v/v).

    • Collect fractions of a fixed volume (e.g., 20-30 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots on the TLC plate using an appropriate spray reagent (e.g., Liebermann-Burchard reagent) followed by gentle heating.

    • Combine the fractions that show a single spot corresponding to the Rf value of this compound.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Further purify the isolated compound by recrystallization.

Protocol 2: Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly used for triterpenoid (B12794562) analysis. The exact ratio or gradient profile should be optimized for baseline separation.

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 10-20 µL) of the sample solution into the HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., around 210 nm, as triterpenoids lack strong chromophores).

  • Purity Calculation: The purity of the sample can be estimated by the area percentage of the main peak in the chromatogram.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_final_steps Final Steps plant_material Dried Plant Material extraction Solvent Extraction (e.g., Hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions recrystallization Recrystallization combine_fractions->recrystallization purity_assessment Purity Assessment (HPLC, NMR, MS) recrystallization->purity_assessment pure_compound Pure this compound purity_assessment->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Co-eluting Isomers start->cause3 solution1 Optimize Gradient (Shallow Gradient) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Change Stationary Phase (e.g., Ag-SiO2) cause3->solution3 solution4 Use Preparative HPLC cause3->solution4 end Successful Separation solution1->end Improved Resolution solution2->end Improved Resolution solution3->end Improved Resolution solution4->end Improved Resolution

Caption: Troubleshooting logic for poor chromatographic separation of this compound.

References

Technical Support Center: Friedelane Triterpenoid Extraction and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of friedelane (B3271969) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of friedelane triterpenoids during extraction?

A1: Friedelane triterpenoids can be susceptible to degradation under several conditions encountered during extraction and purification. The primary factors include:

  • Acidic Conditions: Friedelane triterpenoids can undergo acid-catalyzed rearrangements. For instance, in the presence of strong acids, friedel-3-ene can rearrange to the more stable olean-12-ene (B1638996) skeleton.

  • Oxidation: The presence of oxidizing agents can lead to the formation of oxygenated derivatives. For example, friedelin (B1674157) can be oxidized at the C-29 position.

  • High Temperatures: Prolonged exposure to high temperatures, especially in the presence of certain solvents, can accelerate degradation reactions. This is a concern in methods like Soxhlet extraction if not properly controlled.

  • Active Stationary Phases in Chromatography: Acidic sites on silica (B1680970) gel can catalyze degradation and rearrangement reactions during purification.

Q2: I am experiencing a significantly lower yield of my target friedelane triterpenoid (B12794562) than expected. What are the potential causes and how can I troubleshoot this?

A2: Low yield is a common issue in natural product extraction. Here are the likely causes and how to address them:

  • Incomplete Extraction: The chosen solvent may not be optimal for your target compound. Friedelane triterpenoids are generally non-polar, so solvents like hexane (B92381), chloroform (B151607), and dichloromethane (B109758) are often effective.[1] Consider performing sequential extractions with solvents of increasing polarity to ensure complete extraction. Also, ensure the plant material is finely ground to maximize surface area contact with the solvent.

  • Compound Degradation: As mentioned in Q1, your compound may be degrading during the process. Review your extraction and purification conditions for the presence of strong acids, high temperatures, or prolonged processing times.

  • Suboptimal Extraction Method: The chosen extraction method may not be suitable for your specific plant matrix or the stability of your compound. For heat-sensitive triterpenoids, modern techniques like supercritical fluid extraction (SFE) or ultrasound-assisted extraction (UAE) at controlled temperatures may offer better yields than traditional high-temperature methods like Soxhlet.[2]

  • Low Concentration in Source Material: The abundance of the target triterpenoid can vary significantly based on the plant's species, geographical origin, harvesting time, and storage conditions. It is advisable to analyze a small sample of the raw material to estimate the concentration of the target compound before proceeding with a large-scale extraction.

Q3: My HPLC analysis of the crude extract shows several unexpected peaks. What could be their origin?

A3: Unexpected peaks in your chromatogram can arise from several sources:

  • Degradation Products: These are new compounds formed from the degradation of your target friedelane triterpenoid. Compare the chromatogram of a fresh extract with one that has been stored or subjected to harsh conditions to see if the unexpected peaks increase over time.

  • Isomers or Related Triterpenoids: The plant material naturally contains a mixture of structurally similar triterpenoids that may co-elute or have similar retention times.

  • Contaminants from the Extraction Process: Impurities from solvents, glassware, or other equipment can appear as peaks in your analysis. Running a blank (injecting the solvent used for sample preparation) can help identify these contaminant peaks.

  • Matrix Effects: Other compounds in the crude extract can interfere with the analysis of your target compound. A proper sample clean-up procedure, such as solid-phase extraction (SPE), before HPLC analysis can help minimize these interferences.

Troubleshooting Guides

Issue 1: Low or No Yield of Friedelane Triterpenoid

Symptoms: After performing the extraction and initial analysis (e.g., TLC or HPLC), the spot or peak corresponding to the target compound is very weak or absent.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Extraction 1. Optimize Solvent: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), chloroform, methanol). 2. Increase Extraction Time/Temperature: Gradually increase the duration or temperature of the extraction, while monitoring for potential degradation. 3. Improve Sample Preparation: Ensure the plant material is thoroughly dried and finely powdered.
Compound Degradation 1. Avoid High Temperatures: Use low-temperature extraction methods like maceration or UAE. If using Soxhlet, ensure the temperature is controlled. 2. Neutralize pH: If using acidic or basic conditions for fractionation, neutralize the extract promptly. 3. Protect from Light: Store extracts and purified compounds in amber vials to prevent photodegradation.
Low Abundance in Source 1. Source Verification: Analyze a small sample of a different batch or from a different supplier. 2. Pre-concentration: If the concentration is very low, a pre-concentration step using techniques like SPE may be necessary.
Issue 2: Evidence of Compound Degradation during Column Chromatography

Symptoms: New spots appear on TLC analysis of fractions from a silica gel column, or the yield of the purified compound is very low despite a strong initial spot in the crude extract.

Possible Causes & Solutions:

CauseRecommended Action
Acidic Silica Gel 1. Neutralize Silica Gel: Prepare a slurry of silica gel in the mobile phase containing a small amount of a volatile base like triethylamine (B128534) (e.g., 0.1-1%) to neutralize acidic sites. 2. Use a Different Stationary Phase: Consider using neutral alumina (B75360) or a bonded-phase silica gel (like C18 for reversed-phase chromatography) which are less likely to cause degradation.
Prolonged Exposure 1. Optimize Chromatography: Develop a mobile phase system that allows for rapid elution of the target compound. 2. Use Flash Chromatography: Employing flash chromatography with a slightly more polar solvent system can significantly reduce the time the compound spends on the column.
Solvent-Induced Degradation 1. Use High-Purity Solvents: Ensure that the solvents used for chromatography are of high purity and free from acidic or oxidizing impurities. 2. Avoid Reactive Solvents: Be cautious with solvents like acetone (B3395972) which can potentially react with certain functional groups under specific conditions.

Data Presentation

Table 1: Influence of Extraction Method on the Yield of Friedelin

Extraction MethodSolventTemperature (°C)Duration (h)Yield of Friedelin (mg/g of dry plant material)Reference
SoxhletChloroform~616Varies by plant source[1]
Soxhletn-Hexane~69-0.698 ± 0.078
Ultrasound-AssistedMethanol500.5Varies with optimization
Supercritical Fluid (SFE)CO₂ with 10% Methanol5026.10 ± 0.75[2]
Supercritical Fluid (SFE)CO₂ with 10% Ethanol5026.00 ± 0.97[2]

Table 2: Analytical Parameters for the Quantification of Friedelane Triterpenoids

Analytical MethodCompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPTLCFriedelin32.15 ng/band97.44 ng/band[1]
GC-MSFriedelin--[1]
HPLC-PDAFriedelin--
HPLC-CADUrsolic Acid< 2 ng on column< 2 ng on column
HPLC-CADOleanolic Acid< 2 ng on column< 2 ng on column

Experimental Protocols

Protocol 1: Soxhlet Extraction of Friedelane Triterpenoids (with precautions against degradation)
  • Sample Preparation: Dry the plant material (e.g., leaves, bark) in an oven at a low temperature (40-50 °C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Apparatus Setup: Place the powdered plant material (e.g., 20-50 g) in a cellulose (B213188) thimble. Place the thimble into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with a suitable non-polar solvent (e.g., n-hexane or chloroform) to about two-thirds of its volume. Add a few boiling chips to ensure smooth boiling. Assemble the Soxhlet apparatus with a condenser.

  • Extraction: Heat the solvent using a heating mantle to a gentle boil. Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the apparatus, continuously extracting the compounds.

  • Solvent Removal: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the solvent using a rotary evaporator at a temperature below 40 °C to prevent thermal degradation.

  • Drying and Storage: Dry the resulting crude extract under a vacuum to remove any residual solvent. Store the dried extract in a sealed, amber-colored vial at -20 °C to prevent degradation.

Protocol 2: Purification of Friedelane Triterpenoids using Silica Gel Column Chromatography (with precautions against degradation)
  • Preparation of Neutralized Silica Gel: Deactivate the silica gel by mixing it with a small amount of water (e.g., 1-5% by weight) to reduce its activity. Alternatively, for acid-sensitive compounds, prepare a slurry of silica gel in the initial mobile phase containing 0.5% triethylamine.

  • Column Packing: Pack a glass column with the prepared silica gel using a wet slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate). Adsorb the dissolved extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the packed column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation of the Compound: Combine the fractions containing the pure friedelane triterpenoid (as identified by TLC) and evaporate the solvent under reduced pressure at a low temperature (<40 °C).

Mandatory Visualization

cluster_degradation Degradation Pathways Friedelane Skeleton Friedelane Skeleton Acid-Catalyzed Rearrangement Acid-Catalyzed Rearrangement Friedelane Skeleton->Acid-Catalyzed Rearrangement H+ (e.g., acidic silica) Oxidation Oxidation Friedelane Skeleton->Oxidation [O] (e.g., air, peroxides) Oleanane Skeleton Oleanane Skeleton Acid-Catalyzed Rearrangement->Oleanane Skeleton Skeletal Rearrangement Hydroxylated/Oxidized Friedelane Hydroxylated/Oxidized Friedelane Oxidation->Hydroxylated/Oxidized Friedelane e.g., C-29 oxidation

Caption: Potential degradation pathways of the friedelane skeleton during extraction.

Start Start Plant Material Plant Material Start->Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Solvent Removal Solvent Removal Extraction->Solvent Removal Crude Extract Crude Extract Solvent Removal->Crude Extract Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Crude Extract->Purification (e.g., Column Chromatography) Fraction Analysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Purification (e.g., Column Chromatography)->Fraction Analysis (TLC/HPLC) Pure Compound Pure Compound Fraction Analysis (TLC/HPLC)->Pure Compound Characterization Characterization Pure Compound->Characterization End End Characterization->End

Caption: General experimental workflow for friedelane triterpenoid extraction.

Low Yield? Low Yield? Degradation Suspected? Degradation Suspected? Low Yield?->Degradation Suspected? Yes Extraction Inefficient? Extraction Inefficient? Low Yield?->Extraction Inefficient? No Degradation Suspected?->Extraction Inefficient? No Use Milder Conditions Use Milder Conditions Degradation Suspected?->Use Milder Conditions Yes Low Initial Concentration? Low Initial Concentration? Extraction Inefficient?->Low Initial Concentration? No Optimize Solvent/Method Optimize Solvent/Method Extraction Inefficient?->Optimize Solvent/Method Yes Analyze Raw Material Analyze Raw Material Low Initial Concentration?->Analyze Raw Material Yes Problem Solved Problem Solved Low Initial Concentration?->Problem Solved No Use Milder Conditions->Problem Solved Optimize Solvent/Method->Problem Solved Analyze Raw Material->Problem Solved

Caption: Troubleshooting decision tree for low yield of friedelane triterpenoids.

References

Technical Support Center: Refining Column Chromatography Protocols for Polar Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography of polar triterpenoids.

Frequently Asked Questions (FAQs)

Q1: My polar triterpenoid (B12794562) is not retained on a standard C18 reversed-phase column. What should I do?

A1: This is a common issue due to the high polarity of many triterpenoids, which causes them to elute quickly in the highly aqueous mobile phases used with traditional C18 columns.[1][2] Consider the following solutions:

  • Use a Polar-Endcapped or Polar-Embedded Reversed-Phase Column: These columns are designed to provide better retention for polar compounds in highly aqueous mobile phases.[1]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., silica (B1680970), diol, amide) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water). This mode is particularly effective for highly polar analytes that are poorly retained in reversed-phase chromatography.[3]

  • Employ Normal-Phase Chromatography: This classic technique uses a polar stationary phase (e.g., silica gel, alumina) and a non-polar mobile phase. Polar compounds interact strongly with the stationary phase, leading to better retention and separation.[4][5]

Q2: I'm observing significant peak tailing with my polar triterpenoids on a silica gel column. What is the cause and how can I fix it?

A2: Peak tailing on silica gel is often caused by strong, undesirable interactions between acidic silanol (B1196071) groups on the silica surface and polar functional groups on the triterpenoids.[6] This can be addressed by:

  • Mobile Phase Modification: Adding a small amount of a modifier to the mobile phase can suppress the ionization of the silanol groups or the analyte. For acidic triterpenoids, adding a small amount of acetic acid or formic acid can be effective. For basic compounds, adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) can improve peak shape.[6]

  • Deactivating the Silica Gel: The acidity of the silica gel can be reduced by flushing the column with a solvent mixture containing a small percentage of triethylamine (1-2%) before introducing the sample.[7]

  • Switching the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like diol or amino-propylated silica.[6]

Q3: My sample is only soluble in a very polar solvent, but my chromatography requires a non-polar starting mobile phase. How should I load my sample?

A3: Loading your sample in a solvent that is significantly more polar than your initial mobile phase will lead to poor separation and band broadening.[6][8] The recommended approach is dry loading :

  • Dissolve your sample in a suitable volatile solvent in which it is highly soluble.

  • Add a small amount of inert adsorbent, such as silica gel or Celite®, to the dissolved sample (typically 2-3 times the mass of the sample).[6][8]

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[1][8]

  • Carefully apply this powder to the top of your packed column.[9]

Q4: How do I translate my Thin Layer Chromatography (TLC) separation to a column chromatography protocol?

A4: TLC is an excellent tool for developing a solvent system for column chromatography. An ideal Rf value for the compound of interest on a TLC plate is around 0.35 for good separation on a column.[10] Once you have identified a suitable solvent system with TLC, you can use it as the starting mobile phase for your column. For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant solvent composition) elution.[11][12]

Troubleshooting Guides

Problem 1: Poor Separation or Co-elution of Triterpenoids
Possible Cause Solution
Inappropriate Stationary PhaseSelect a stationary phase with different selectivity. If using reversed-phase, try a phenyl or pentafluorophenyl (PFP) phase. For normal-phase, consider alumina or a bonded phase like cyano or diol.
Suboptimal Mobile PhaseSystematically adjust the solvent ratios in your mobile phase. For gradient elution, modify the gradient slope to improve resolution. Consider adding modifiers like acids or bases to alter the ionization and retention of your compounds.[13]
Column OverloadingReduce the amount of sample loaded onto the column. The weight of the adsorbent should typically be 20-50 times the sample weight for effective separation.[11]
Improper Sample LoadingIf you are wet loading, ensure the sample is dissolved in the weakest possible solvent and use a minimal volume. Otherwise, use the dry loading technique described in the FAQs.[1][8]
Problem 2: Low Recovery of Polar Triterpenoids
Possible Cause Solution
Irreversible Adsorption to Stationary PhaseThis can occur with highly polar compounds on active stationary phases like silica gel. Try deactivating the silica gel with triethylamine, or switch to a more inert stationary phase like Celite® or a bonded-phase column.[7]
Compound Degradation on the ColumnSome triterpenoids may be sensitive to the acidic nature of silica gel. Test the stability of your compound on silica using a 2D TLC. If degradation occurs, use a deactivated silica, alumina, or a reversed-phase column.[7]
Insufficient Elution StrengthIf your compound is not eluting, the mobile phase may not be polar enough. Gradually increase the polarity of the mobile phase. For reversed-phase, this means decreasing the organic solvent concentration; for normal-phase, it means increasing the polar solvent concentration.[7]
Sample Precipitation on the ColumnThis can happen if the sample is loaded in a solvent in which it is not fully soluble or if the mobile phase composition changes abruptly, causing the compound to crash out. Ensure complete dissolution in the loading solvent and use a gradual gradient.

Experimental Protocols

General Protocol for Normal-Phase Column Chromatography of a Triterpenoid Extract
  • Column Preparation:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).[9]

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).[9]

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.[9]

    • Add another layer of sand on top of the settled silica gel.[9]

    • Wash the column with the initial mobile phase, ensuring the solvent level never drops below the top of the sand.[9]

  • Sample Loading (Dry Loading):

    • Dissolve the crude extract in a minimal amount of a volatile solvent (e.g., methanol).[9]

    • Add silica gel (2-3 times the mass of the extract) and evaporate the solvent to get a dry powder.[8][9]

    • Carefully add the powdered sample to the top of the column.[9]

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., a high ratio of hexane (B92381) to ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).[11][14] A common gradient for triterpenoids is starting with chloroform (B151607) and gradually adding methanol.[14]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Combine fractions containing the same purified compound based on their TLC profiles.

    • Evaporate the solvent from the combined fractions to obtain the purified triterpenoid.

Quantitative Data Summary

The following tables summarize typical parameters used in the column chromatography of specific polar triterpenoids.

Table 1: Purification of Ginsenosides

ParameterMethod 1: High Performance Centrifugal Partition Chromatography (HPCPC)[15]Method 2: Reversed-Phase HPLC[16]
Stationary Phase Liquid (Two-phase solvent system)Ascentis® Express C18
Mobile Phase Ethyl acetate–n-butanol–water (1:1:2, v/v/v)Gradient of Water and Acetonitrile
Analytes Ginsenosides Rc, Rb1, ReGinsenosides Rb1, Rb2, Re, Rc, Rd, Rf, Rg1
Purity Achieved 96.5% (Rc), 97.6% (Rb1), 98.5% (Re)Not specified, but achieved good separation

Table 2: Purification of Glycyrrhizic Acid from Licorice

ParameterMethod 1: Reversed-Phase HPLC[17]Method 2: High-Speed Counter-Current Chromatography (HSCCC)[18]Method 3: CombiFlash Chromatography[19]
Stationary Phase C18 ColumnLiquid (Two-phase solvent system)Silica Gel
Mobile Phase Methanol/water (70:30, v/v, containing 1% acetic acid)Ethyl acetate-methanol-water (5:2:5, v/v)n-butanol‒acetic acid‒water (7:2:1)
Recovery 89.7%95.2%Not specified, but 6.9% yield from extract
Purity Achieved Not specified96.8%Not specified

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization start Define Separation Goal info Gather Analyte Information (Polarity, Solubility, Structure) start->info lit_review Literature Review for Existing Methods info->lit_review mode_select Select Chromatography Mode (NP, RP, HILIC) lit_review->mode_select sp_select Choose Stationary Phase (e.g., C18, Silica, Diol) mode_select->sp_select mp_select Select Initial Mobile Phase sp_select->mp_select tlc TLC/Scouting Gradient Runs mp_select->tlc tlc->mode_select Poor Separation optimize_mp Optimize Mobile Phase (Solvent Ratio, pH, Additives) tlc->optimize_mp Evaluate Separation optimize_grad Refine Gradient Profile optimize_mp->optimize_grad optimize_flow Adjust Flow Rate optimize_grad->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp validate Method Validation optimize_temp->validate Achieved Desired Separation end Final Protocol validate->end

Caption: A generalized workflow for developing a column chromatography method for polar triterpenoids.

Troubleshooting_Tree cluster_retention Retention Issues cluster_shape Peak Shape Issues start Problem Encountered poor_retention Poor or No Retention start->poor_retention peak_tailing Peak Tailing start->peak_tailing broad_peaks Broad Peaks start->broad_peaks is_rp Using Reversed-Phase? poor_retention->is_rp use_hilic_np Switch to HILIC or Normal-Phase is_rp->use_hilic_np Yes use_polar_rp Use Polar-Endcapped/ Embedded RP Column is_rp->use_polar_rp Yes is_np Using Normal-Phase? is_rp->is_np No decrease_polarity Decrease Mobile Phase Polarity is_np->decrease_polarity Yes is_silica Using Silica Gel? peak_tailing->is_silica add_modifier Add Mobile Phase Modifier (e.g., Acetic Acid, TEA) is_silica->add_modifier Yes deactivate_silica Deactivate Silica or Switch Stationary Phase is_silica->deactivate_silica Yes check_loading Improper Sample Loading? broad_peaks->check_loading dry_load Use Dry Loading Technique check_loading->dry_load Yes, solvent mismatch optimize_flow Optimize Flow Rate check_loading->optimize_flow No

Caption: A decision tree for troubleshooting common issues in polar triterpenoid chromatography.

References

addressing peak tailing in HPLC analysis of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 29-Hydroxyfriedelan-3-one.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a common issue where the back half of the peak is broader than the front half, creating a "tail".[1] This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased method sensitivity and reproducibility.[1][2]

Q2: What are the most common causes of peak tailing for a pentacyclic triterpenoid (B12794562) like this compound?

A: While this compound is a relatively neutral compound, its hydroxyl (-OH) group can engage in secondary interactions with the stationary phase. The primary causes of peak tailing for this analyte include:

  • Silanol (B1196071) Interactions : The most frequent cause is the interaction between the analyte's hydroxyl group and active, un-capped silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][3] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, causing the peak to tail.[4]

  • Column Contamination and Degradation : Accumulation of sample matrix components or strongly retained impurities on the column inlet frit or packing material can distort peak shape.[5] Over time, the stationary phase can degrade, exposing more active silanol sites.

  • Column Overload : Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[6][7]

  • Sample Solvent Effects : Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak shape.[8][9]

Q3: How can I troubleshoot peak tailing that I suspect is related to my HPLC column?

A: If you suspect the column is the source of the tailing, follow these steps:

  • Use a Guard Column : A guard column is a small, sacrificial column installed before the main analytical column to protect it from contaminants and strongly retained compounds.[6][9]

  • Flush the Column : If you suspect contamination, try flushing the column with a strong solvent (e.g., isopropanol (B130326) or a solvent stronger than your mobile phase). If a void has formed at the column inlet, reversing the column (if permitted by the manufacturer) and washing it may help remove particulate buildup.[6]

  • Replace the Column : Columns have a finite lifetime. If the column is old, has been used extensively, or if flushing does not resolve the issue, it may be time to replace it.[1]

  • Choose a High-Purity, End-Capped Column : Modern columns are often manufactured with high-purity silica (B1680970) and are "end-capped" to block most of the residual silanol groups, significantly reducing the potential for tailing.[3][4]

Q4: How can I optimize my mobile phase to reduce peak tailing for this compound?

A: Mobile phase optimization is a critical step for achieving good peak symmetry.

  • Add an Acidic Modifier : Even for neutral compounds, adding a small amount (0.05-0.1%) of an acid like formic acid or acetic acid to the mobile phase can suppress the ionization of residual silanol groups on the column packing.[4] This minimizes the secondary interactions that cause tailing.

  • Adjust Buffer Concentration : If using a buffer, ensure its concentration is sufficient (typically 20-50 mM) to maintain a stable pH and mask silanol interactions.[1][6]

  • Change the Organic Modifier : The choice of organic solvent can influence peak shape. Try switching between acetonitrile (B52724) and methanol, or using a combination of both, to see if peak symmetry improves.

Q5: Could my sample preparation be the cause of peak tailing?

A: Yes, improper sample preparation is a common culprit.

  • Match the Sample Solvent : Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[8] If you must use a stronger solvent for solubility, inject the smallest possible volume.[5]

  • Check for Overload : Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[6][7]

Q6: What instrumental factors (extra-column effects) should I investigate?

A: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself.

  • Minimize Tubing Length : Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[3][8]

  • Check Fittings : Ensure all fittings are properly connected and there is no dead volume, which can cause sample dispersion and peak tailing.[5]

Troubleshooting Summary

The table below summarizes potential causes of peak tailing during the analysis of this compound and provides recommended actions.

Potential Cause Recommended Action Key Considerations
Secondary Silanol Interactions Add 0.1% formic acid to the mobile phase. Use a modern, fully end-capped C18 or C8 column.This is the most common cause for compounds with polar functional groups like hydroxyls.[3][4]
Column Contamination Use a guard column. Flush the column with a strong solvent (e.g., Isopropanol).Contamination often leads to a gradual increase in peak tailing and backpressure over several injections.[5]
Column Void / Damaged Inlet Frit Replace the inlet frit. Try reversing and flushing the column (check manufacturer's instructions). Replace the column.This may cause sudden peak shape distortion for all analytes.[4][6]
Column Overload (Mass) Dilute the sample and re-inject.If tailing decreases upon dilution, the original sample was too concentrated.[6]
Sample Solvent Mismatch Dissolve the sample in the mobile phase. If a stronger solvent is needed, inject a smaller volume.The sample solvent should be weaker than or equal in strength to the mobile phase.[8]
Extra-Column Volume Use shorter, narrower internal diameter tubing between system components. Ensure proper fitting connections.This is especially critical for high-efficiency, short columns and early-eluting peaks.[3][10]

Recommended Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

Parameter Condition
HPLC System Standard Analytical HPLC/UHPLC System
Column High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (70:30) to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter.
Detection UV at 210 nm (Note: Triterpenoids have a weak chromophore. For higher sensitivity, consider Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)).[11]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks or just the analyte? start->check_all_peaks all_peaks All Peaks Tail check_all_peaks->all_peaks All Peaks analyte_peak Analyte Peak Only check_all_peaks->analyte_peak Analyte Only check_column_frit Check for blocked column frit or system contamination all_peaks->check_column_frit check_extra_column Check for extra-column effects (tubing, fittings) check_column_frit->check_extra_column resolved Problem Resolved check_extra_column->resolved check_overload Inject 10x diluted sample analyte_peak->check_overload overload_yes Tailing Improves: Column Overload check_overload->overload_yes Yes overload_no Tailing Persists check_overload->overload_no No overload_yes->resolved check_mobile_phase Add 0.1% Formic Acid to Mobile Phase overload_no->check_mobile_phase mp_yes Tailing Improves: Silanol Interaction check_mobile_phase->mp_yes Yes mp_no Tailing Persists check_mobile_phase->mp_no No mp_yes->resolved check_column_chem Try a new, end-capped column mp_no->check_column_chem check_column_chem->resolved

Caption: A flowchart for systematic troubleshooting of peak tailing.

References

best practices for handling and storing 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing 29-Hydroxyfriedelan-3-one in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term stability, it is advisable to store the compound at refrigeration temperatures (2-8°C).

Q2: How should I store solutions of this compound?

A2: If you have prepared a stock solution, it is recommended to store it in aliquots in tightly sealed vials at -20°C. To maintain the integrity of the compound, it is best to prepare and use solutions on the same day. If stored as recommended, solutions are generally usable for up to two weeks.

Q3: What is the general stability of this compound?

A3: Triterpenoids, the class of compounds to which this compound belongs, are generally stable under standard storage conditions.[2] To ensure maximum stability, protect the compound from excessive heat and moisture.

Q4: What are the primary safety precautions when handling this compound?

A4: When handling this compound, it is important to use personal protective equipment, including safety glasses and suitable protective clothing.[1][3] Work in a well-ventilated area and avoid direct contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

Q5: In which solvents is this compound soluble?

A5: this compound is a hydrophobic compound and is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Troubleshooting Guides

Issue: The compound is not dissolving properly in my chosen solvent.

  • Question: I am having difficulty dissolving this compound in my solvent. What can I do?

  • Answer: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

    • Increase the temperature: Gently warming the solution may aid in dissolution.

    • Sonication: Brief sonication can help to break up any clumps and enhance solubility.

    • Vortexing: Ensure the solution is being mixed thoroughly by vortexing.

    • Solvent Choice: If the compound remains insoluble, consider trying a different recommended organic solvent in which it may have higher solubility.

Issue: The compound precipitates when added to my aqueous experimental medium.

  • Question: My this compound solution precipitates when I add it to my cell culture media or aqueous buffer. How can I prevent this?

  • Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] The following strategies can help:

    • Use a high-concentration stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM).[4]

    • Perform serial dilutions: Instead of adding the concentrated stock directly to your aqueous medium, perform an intermediate dilution in pre-warmed (37°C) medium.[4]

    • Add dropwise while vortexing: Add the compound to the medium slowly and with gentle agitation to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[4]

    • Check the final concentration: Ensure that the final concentration in your experiment does not exceed the aqueous solubility limit of the compound. You may need to perform a solubility test to determine the maximum workable concentration.[4]

Quantitative Data Presentation

PropertyValue
Molecular FormulaC₃₀H₅₀O₂
Molecular Weight442.7 g/mol [5]
Melting Point262-265 °C[1]
Boiling Point514.1 ± 23.0 °C at 760 mmHg[1]
Density1.0 ± 0.1 g/cm³[1]
XLogP38.2[5]
Storage (Solid)2-8°C
Storage (in Solvent)-20°C

Experimental Protocols

General Protocol for Preparing this compound for In Vitro Assays

This protocol provides a general methodology for preparing this compound for use in biological experiments, with a focus on minimizing solubility issues.

1. Preparation of High-Concentration Stock Solution:

  • Dissolve the desired amount of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
  • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

2. Preparation of Intermediate Dilution:

  • Pre-warm your complete cell culture medium or aqueous buffer to 37°C.[4]
  • To minimize the risk of precipitation, first dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).[4]

3. Preparation of Final Working Solution:

  • Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing.[4] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to your experimental setup.[4]

Mandatory Visualizations

G Workflow for Handling and Storing this compound A Receiving the Compound B Visual Inspection (Check for damage) A->B C Store Solid Compound (2-8°C, dry, dark) B->C Store for later use D Weighing (In a ventilated area) B->D Prepare for experiment E Dissolving in Solvent (e.g., DMSO) D->E F Store Stock Solution (-20°C, aliquots) E->F Store for later use G Preparation of Working Solution (Dilution in aqueous media) E->G Immediate use F->G H Use in Experiment G->H I Proper Disposal H->I

Caption: A logical workflow for the proper handling and storage of this compound.

References

avoiding common pitfalls in the characterization of novel friedelanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of novel friedelanes. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to navigate common challenges encountered during the isolation, purification, and structural elucidation of this important class of triterpenoids.

Frequently Asked Questions (FAQs)

Q1: My crude plant extract shows promising activity, but I'm struggling to isolate pure friedelanes. What are common initial steps?

A1: Friedelanes are non-polar pentacyclic triterpenoids, and initial extraction and fractionation should be planned accordingly.[1] A typical approach involves extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758), followed by fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel with a gradient elution system (e.g., hexane-ethyl acetate).[2]

Q2: I have isolated a compound that I believe is a friedelane (B3271969), but the NMR spectra are very complex. What are the key characteristic signals to look for?

A2: The most characteristic signal in the 13C NMR spectrum of a friedelane with a ketone at C-3 (like friedelin) is the carbonyl carbon, which appears around δ 213 ppm.[3][4] The 1H NMR spectrum will typically show several singlet methyl signals. For friedelin (B1674157), seven singlet methyl signals and one doublet methyl signal are characteristic.[5] Extensive 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are essential for complete structural assignment.[6][7]

Q3: My purified friedelane appears to be a single spot on TLC, but the NMR spectrum suggests a mixture. What could be happening?

A3: This is a common issue due to the presence of structurally similar friedelane derivatives with very close polarities, making them difficult to separate. It is also possible that a reaction, such as dehydration or rearrangement, is occurring in the NMR solvent, particularly with chlorinated solvents like CDCl3.[8] Running NMR in a different solvent (e.g., pyridine-d5) can sometimes resolve this issue or provide additional structural information.[7] Co-crystallization of two different friedelanes can also occur, leading to a disordered crystal structure that may be misinterpreted.[9]

Q4: The mass spectrum of my friedelane does not show a clear molecular ion peak. Is this normal?

A4: Yes, it is not uncommon for the molecular ion of friedelanes to be weak or absent in mass spectra.[8] Instead, you will likely observe characteristic fragmentation patterns. For example, friedelin often shows a fragment at m/z 273.[8] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular formula.[10]

Q5: I am having difficulty determining the stereochemistry of my novel friedelane. What are the best techniques?

A5: Determining the relative stereochemistry of friedelanes relies heavily on 2D NMR, specifically NOESY experiments, which show through-space correlations between protons.[7] For determining the absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[11] If suitable crystals cannot be obtained, comparison of experimental circular dichroism (CD) data with theoretically calculated spectra can be a powerful alternative.

Troubleshooting Guides

Issue 1: Poor Separation of Friedelanes by Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of multiple friedelanes (as seen by NMR of collected fractions).Structurally similar friedelane derivatives with very close Rf values.1. Optimize Chromatography: Use a shallower solvent gradient, or try a different stationary phase (e.g., silver nitrate (B79036) impregnated silica for compounds with unsaturation).2. Chemical Derivatization: Acetylation of a mixture of a ketone-containing friedelane and a hydroxylated analogue can significantly alter their polarities, allowing for easier separation by column chromatography. The acetylated compound can then be hydrolyzed back to the natural product.[2]3. Recrystallization: Multiple recrystallizations from different solvent systems (e.g., hexane, acetone (B3395972), ethyl acetate) can sometimes be effective for separating closely related compounds.[2]
Tailing of spots on TLC and broad peaks in column chromatography.Sample overload or interaction with silica gel.1. Reduce Sample Load: Load a smaller amount of the mixture onto the column.2. Use a Different Solvent System: Experiment with different solvent systems to improve peak shape.
Issue 2: Ambiguous or Unexpected NMR Spectral Data
Symptom Possible Cause Suggested Solution
More signals than expected for a pure compound.1. Presence of an inseparable impurity.2. Compound degradation or rearrangement in the NMR solvent.[8]1. Re-purify: Attempt further purification using preparative HPLC or another high-resolution technique.2. Change NMR Solvent: Re-run the NMR in a different deuterated solvent (e.g., benzene-d6, pyridine-d5).[7]3. Check for Time-Dependence: Acquire spectra immediately after dissolving the sample and then again after several hours or days to monitor for any changes.
Overlapping signals in the 1H NMR spectrum, making interpretation difficult.The complex, saturated polycyclic structure of friedelanes leads to many overlapping methylene (B1212753) and methine proton signals.1. Utilize 2D NMR: Rely on 2D NMR techniques like HSQC and HMBC to resolve individual proton and carbon signals and establish connectivities.[4][6]2. Use a Higher Field Spectrometer: A higher magnetic field strength will increase spectral dispersion and reduce signal overlap.
Issue 3: Difficulty Obtaining High-Quality Crystals for X-ray Crystallography
Symptom Possible Cause Suggested Solution
Compound precipitates as an amorphous solid or oil.1. Sub-optimal crystallization conditions (solvent, temperature, concentration).2. Presence of minor impurities inhibiting crystal growth.1. Systematic Screening: Screen a wide range of solvents and solvent combinations (e.g., slow evaporation from hexane/ethyl acetate (B1210297), vapor diffusion with methanol/chloroform).2. Further Purification: Ensure the sample is of the highest possible purity (>98%).3. Chemical Derivatization: Introduction of a heavy atom (e.g., bromine) or a functional group that promotes crystallization can be effective.
Crystals are too small or of poor quality.Rapid crystal growth.1. Slow Down Crystallization: Use slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of larger, more ordered crystals.
Crystal structure solution reveals disorder.Co-crystallization of two or more closely related friedelanes in the same crystal lattice.[9]1. Careful Refinement of Crystallographic Data: The disorder may be modeled during the refinement process to identify the different components and their occupancies.[9]2. Re-evaluate Purity: This is a strong indication that the "pure" sample is, in fact, a mixture. Further attempts at separation are necessary.

Data Presentation

Table 1: Representative 1H and 13C NMR Data for Friedelin (in CDCl3)

Data compiled from multiple sources for illustrative purposes. Actual chemical shifts may vary slightly based on solvent and instrument.

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)Key HMBC Correlations (H to C)
122.31.88 (m), 1.63 (m)C-2, C-3, C-10
241.52.40 (m), 2.25 (m)C-1, C-3, C-4, C-10
3213.2-C-2, C-4, C-23
458.22.27 (m)C-3, C-5, C-23, C-24
542.11.55 (m)C-4, C-6, C-10, C-24
641.31.75 (m), 1.55 (m)C-5, C-7, C-10
1059.51.55 (m)C-1, C-2, C-5, C-9, C-25
236.80.87 (d, 6.6)C-3, C-4, C-5
2414.70.72 (s)C-4, C-5, C-8
2517.90.86 (s)C-9, C-10, C-11
2618.71.00 (s)C-8, C-13, C-14, C-15
2720.31.05 (s)C-13, C-14, C-15, C-16
2832.11.18 (s)C-16, C-17, C-18, C-22
2935.00.99 (s)C-19, C-20, C-21, C-30
3031.80.95 (s)C-19, C-20, C-29

References for data:[3][5][12]

Experimental Protocols

Protocol 1: General Extraction and Isolation of Friedelanes
  • Extraction: Air-dried and powdered plant material (e.g., stem bark, 1 kg) is exhaustively extracted with hexane or dichloromethane at room temperature for 72 hours. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • VLC Fractionation: The crude extract (e.g., 50 g) is adsorbed onto a small amount of silica gel and dry-loaded onto a vacuum liquid chromatography (VLC) column packed with silica gel.

  • Elution: The column is eluted with a stepwise gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v).

  • Fraction Pooling: Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled together.

  • Column Chromatography: Pooled fractions rich in friedelanes are subjected to further separation by conventional silica gel column chromatography using a shallow gradient of hexane-ethyl acetate.

  • Purification: Fractions containing the target compound are concentrated. Final purification is achieved by recrystallization from an appropriate solvent (e.g., acetone or hexane/ethyl acetate).

Protocol 2: Acetylation for Separation of Hydroxy- and Keto-Friedelanes

This protocol is adapted from a procedure for separating friedelin and 3-hydroxyfriedel-3-en-2-one.[2]

  • Reaction Setup: A mixture containing the keto-friedelane (e.g., friedelin) and the hydroxy-friedelane (e.g., 1 g) is dissolved in dichloromethane (20 mL).

  • Reagent Addition: Triethylamine (Et3N, 1.5 eq) and acetic anhydride (B1165640) (Ac2O, 1.2 eq) are added to the solution.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Workup: The reaction mixture is diluted with dichloromethane and washed sequentially with water, 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated.

  • Chromatography: The resulting mixture of the keto-friedelane and the acetylated friedelane is separated by silica gel column chromatography. The difference in polarity between the ketone and the acetate ester is typically much larger than between the ketone and the alcohol, facilitating separation.

  • Deacetylation (if necessary): To recover the original hydroxy-friedelane, the purified acetylated compound is dissolved in methanol/dichloromethane, and potassium carbonate (K2CO3) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). Standard workup and purification yield the pure hydroxy-friedelane.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Initial Fractionation cluster_purification Purification cluster_characterization Structure Elucidation plant_material Powdered Plant Material crude_extract Crude Non-Polar Extract plant_material->crude_extract Hexane or CH2Cl2 vlc VLC Fractionation (Hexane/EtOAc) crude_extract->vlc pooled_fractions Pooled Fractions vlc->pooled_fractions TLC Analysis column_chrom Silica Gel Column Chromatography pooled_fractions->column_chrom pure_compound Pure Friedelane column_chrom->pure_compound Recrystallization spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy xray Single Crystal X-ray (if possible) pure_compound->xray final_structure Final Structure spectroscopy->final_structure xray->final_structure

Caption: General workflow for the isolation and characterization of novel friedelanes.

troubleshooting_purification start Column fractions show co-elution of friedelanes (by NMR/TLC) decision1 Are functional groups (e.g., -OH, -C=O) present? start->decision1 derivatize Perform chemical derivatization (e.g., acetylation) decision1->derivatize Yes optimize Optimize chromatography: - Use shallower gradient - Try different stationary phase decision1->optimize No rechromatograph Re-chromatograph derivatized mixture derivatize->rechromatograph deacetylate Hydrolyze to original compound rechromatograph->deacetylate end Separation Achieved deacetylate->end optimize->end

Caption: Troubleshooting logic for poor chromatographic separation of friedelanes.

structure_elucidation_logic start Isolated Pure Compound step1 Acquire HRMS Data start->step1 step2 Acquire 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) start->step2 result1 Determine Molecular Formula step1->result1 result2 Establish Planar Structure (Carbon Skeleton & Connectivity) step2->result2 step3 Acquire NOESY/ROESY Data result2->step3 result3 Determine Relative Stereochemistry step3->result3 step4 Obtain Single Crystal for X-ray result3->step4 result4 Determine Absolute Stereochemistry step4->result4 Yes alternative Use alternative methods (e.g., Chiroptical Spectroscopy) step4->alternative No final Final Verified Structure result4->final alternative->final

Caption: Logical workflow for the structural elucidation of a novel friedelane.

References

Technical Support Center: Enhancing Chromatographic Resolution of Friedelane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of friedelane (B3271969) isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the resolution and achieve accurate quantification of these structurally similar compounds.

Troubleshooting Guides

Poor resolution and peak tailing are common hurdles in the chromatographic analysis of friedelane isomers. This section provides structured guidance to diagnose and resolve these issues.

Issue 1: Poor Resolution or Co-elution of Friedelane Isomer Peaks

Description: Friedelane isomers, such as friedelin (B1674157) and its epimers (e.g., epifriedelinol), often exhibit very similar retention times, leading to overlapping or completely co-eluting peaks in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Troubleshooting Workflow for Poor HPLC Resolution

Poor_Resolution_Troubleshooting start Poor Resolution of Friedelane Isomers sub_mobile Optimize Mobile Phase start->sub_mobile Start Here sub_stationary Change Stationary Phase sub_mobile->sub_stationary If no improvement mp_solvent Switch Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) sub_mobile->mp_solvent mp_gradient Adjust Gradient Slope sub_mobile->mp_gradient mp_additives Consider Additives (e.g., Cyclodextrins for some triterpenoids) sub_mobile->mp_additives sub_conditions Adjust Operating Conditions sub_stationary->sub_conditions If still unresolved sp_phenyl Use a Phenyl Column (for π-π interactions) sub_stationary->sp_phenyl sp_c8 Try a C8 Column (less hydrophobic than C18) sub_stationary->sp_c8 sp_chiral Employ a Chiral Stationary Phase (for enantiomers) sub_stationary->sp_chiral end_resolved Resolution Improved sub_conditions->end_resolved Success cond_temp Optimize Temperature sub_conditions->cond_temp cond_flow Decrease Flow Rate sub_conditions->cond_flow

Caption: A logical workflow for troubleshooting poor resolution of friedelane isomers in HPLC.

Quantitative Data Summary: HPLC Column Selection

While specific resolution values for all friedelane isomers are not always available in comparative studies, the following table summarizes the expected performance of different HPLC columns based on their separation mechanisms. Phenyl columns are often a good alternative to C18 columns when separating isomers due to their different selectivity.[1][2][3]

Stationary PhasePrinciple of SeparationExpected Performance for Friedelane IsomersPotential Advantages
C18 (ODS) Hydrophobic interactionsGood general separation, but may show limited resolution for structurally similar isomers.Robust, widely available, good for general triterpenoid (B12794562) profiling.
Phenyl Hydrophobic and π-π interactionsOften provides enhanced selectivity and improved resolution for aromatic and isomeric compounds compared to C18.[1][2][3]Can resolve peaks that co-elute on a C18 column without changing the mobile phase.[3]
Chiral Phases Enantioselective interactionsNecessary for the separation of enantiomeric friedelane isomers.The only option for resolving enantiomers.
Issue 2: Peak Tailing in Friedelane Isomer Analysis

Description: Asymmetrical peaks with a "tail" can compromise resolution and lead to inaccurate quantification. This is a common issue in both HPLC and GC.

Troubleshooting Peak Tailing in HPLC

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_column Check Column Health start->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase If tailing persists col_flush Flush with Strong Solvent check_column->col_flush col_replace Replace Column or Guard Column check_column->col_replace col_silanols Use End-capped Column to Minimize Silanol Interactions check_column->col_silanols check_sample Assess Sample & Injection check_mobile_phase->check_sample If tailing persists mp_ph Adjust pH (if applicable) check_mobile_phase->mp_ph mp_buffer Check Buffer Concentration check_mobile_phase->mp_buffer mp_degas Ensure Proper Degassing check_mobile_phase->mp_degas end_symmetric Symmetric Peaks Achieved check_sample->end_symmetric Success sample_overload Reduce Sample Concentration check_sample->sample_overload sample_solvent Match Sample Solvent to Mobile Phase check_sample->sample_solvent

Caption: A step-by-step guide to troubleshooting peak tailing in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate friedelane isomers?

A1: Friedelane isomers, such as friedelin and epifriedelinol, are pentacyclic triterpenoids that often differ only in the stereochemistry at one or more chiral centers or the position of a functional group.[4] This results in very similar physicochemical properties, including polarity and hydrophobicity, making their separation by conventional chromatographic techniques challenging.

Q2: I'm using a standard C18 column for HPLC and my friedelane isomer peaks are co-eluting. What is the first thing I should try?

A2: The first and often most effective step is to change the selectivity of your separation. You can achieve this by switching the organic modifier in your mobile phase, for example, from acetonitrile to methanol, or vice versa. These solvents interact differently with both the analyte and the stationary phase, which can alter the elution order and improve resolution. If this does not provide adequate separation, consider using a column with a different stationary phase, such as a phenyl column, which can offer alternative selectivity through π-π interactions.[1][2][3]

Q3: Do I always need to derivatize friedelane isomers for GC-MS analysis?

A3: Derivatization is often a necessary step for the GC-MS analysis of triterpenoids, including many friedelane isomers.[5][6] This is because these compounds can have low volatility and contain polar functional groups (e.g., hydroxyl groups) that can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[5]

Q4: My baseline is noisy in my HPLC analysis of friedelane isomers. What could be the cause?

A4: A noisy baseline can be caused by several factors. Common causes include an improperly mixed or degassed mobile phase, a contaminated detector flow cell, or a failing detector lamp. Ensure your mobile phase is thoroughly mixed and degassed. You can try flushing the system with a strong solvent like isopropanol (B130326) to clean the flow cell. If the problem persists, the issue may be with the detector lamp, which may need replacement.

Q5: Can I use the same column for both analytical and preparative chromatography of friedelane isomers?

A5: While it is possible to use a column with the same stationary phase for both analytical and preparative chromatography, they are typically different columns with different dimensions. Analytical columns are smaller in diameter and length and use smaller particle sizes for high efficiency and resolution. Preparative columns are larger to accommodate higher sample loads for purification. When scaling up a method from analytical to preparative, it is crucial to maintain the same stationary phase chemistry to ensure similar selectivity.

Experimental Protocols

Detailed Protocol for GC-MS Analysis of Friedelane Isomers in Plant Extracts

This protocol outlines the steps for the extraction, derivatization, and GC-MS analysis of friedelane isomers from a plant matrix.

1. Sample Preparation and Extraction:

  • Grinding: Grind dried plant material (e.g., leaves, bark) into a fine powder.

  • Extraction: Perform a Soxhlet extraction or ultrasonic-assisted extraction with a suitable solvent such as n-hexane, chloroform, or methanol.[7]

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude residue.

2. Derivatization (Silylation):

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, and pyridine (B92270) (anhydrous). A recommended mixture is BSTFA:TMCS:Pyridine in a ratio of 22:13:65 (v/v/v).[5][6]

  • Procedure:

    • Dissolve a known amount of the dried plant extract (e.g., 1-5 mg) in a small volume of pyridine (e.g., 100 µL) in a sealed reaction vial.

    • Add the derivatizing agent mixture (e.g., 100 µL).

    • Heat the vial at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours).[5][6] This gentle heating ensures complete derivatization of hydroxyl and carboxylic acid groups.

    • After cooling to room temperature, the sample is ready for GC-MS injection.

3. GC-MS Instrumental Conditions:

The following are typical starting conditions that may require optimization for specific isomers and instruments.

ParameterSetting
GC System Agilent Gas Chromatograph (or equivalent)
Column HP-5ms (5%-phenyl methyl polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness (or similar non-polar column)
Carrier Gas Helium at a constant flow rate of 1.0-1.3 mL/min
Injector Splitless mode
Injector Temperature 250-280°C
Oven Temperature Program Initial temperature of 80°C (hold for 5 min), ramp to 285°C at 10-20°C/min, hold for 15 min.[5]
Transfer Line Temperature 285°C[5]
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-800
Ion Source Temperature 200-230°C

GC-MS Analysis Workflow

GCMS_Workflow start Plant Material extraction Solvent Extraction (e.g., Hexane) start->extraction concentration Evaporation to Dryness extraction->concentration derivatization Silylation (BSTFA/TMCS/Pyridine) concentration->derivatization injection GC-MS Injection derivatization->injection separation GC Separation (HP-5ms column) injection->separation detection MS Detection (EI, Scan Mode) separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis end Results analysis->end

Caption: A typical workflow for the GC-MS analysis of friedelane isomers from plant extracts.

References

Validation & Comparative

comparative cytotoxicity of 29-Hydroxyfriedelan-3-one and friedelin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Analysis of the Cytotoxic Properties of 29-Hydroxyfriedelan-3-one and Friedelin (B1674157)

In the landscape of natural product research for novel anticancer agents, triterpenoids have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the cytotoxic activities of two such triterpenoids: this compound and its parent compound, friedelin. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their efficacy against cancer cell lines, supported by available experimental data and methodologies.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration at which it inhibits 50% of cell growth. A lower IC50 value indicates higher potency. The available data for friedelin and this compound are summarized below.

CompoundCell LineCancer TypeIncubation Time (hours)IC50 Value
Friedelin MCF-7Breast Adenocarcinoma241.8 µM[1]
MCF-7Breast Adenocarcinoma481.2 µM[1]
A375Melanoma4861.52 µmol/L
L929Fibrosarcoma4836.94 µmol/L
HelaCervical Carcinoma2461.25 µmol/L
THP-1Acute Monocytic Leukemia2485.10 µmol/L
THP-1Acute Monocytic Leukemia4858.04 µmol/L
U87MGGlioblastomaNot Specified46.38 µg/mL[2]
KBOral Cancer24117.25 µM[3]
KBOral Cancer4858.72 µM[3]
This compound THP-1Acute Monocytic LeukemiaNot SpecifiedLow cytotoxic activity (High IC50)[4]
K-562Chronic Myelogenous LeukemiaNot SpecifiedLow cytotoxic activity (High IC50)[4]

Experimental Protocols

The evaluation of cytotoxicity for both compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of either friedelin or this compound and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the cytotoxic effects of these compounds is crucial for their development as therapeutic agents.

Friedelin: Induction of Apoptosis via the Intrinsic Pathway

Extensive research has elucidated the pro-apoptotic mechanism of friedelin in various cancer cells.[1] It primarily triggers the intrinsic or mitochondrial pathway of apoptosis.

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: Friedelin upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

  • Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.[5]

  • Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[5][6]

  • p53 Upregulation: Friedelin has been shown to increase the expression of the tumor suppressor protein p53, a key regulator of apoptosis.[1]

The following diagram illustrates the experimental workflow for assessing the cytotoxicity of these compounds.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture compound_prep Prepare Stock Solutions (Friedelin & this compound) start->compound_prep seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Compounds (Varying Concentrations) compound_prep->treat_cells seed_cells->treat_cells incubate_24h Incubate for 24h treat_cells->incubate_24h incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_48h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

The signaling pathway for friedelin-induced apoptosis is depicted below.

G cluster_cell Cancer Cell friedelin Friedelin bcl2 Bcl-2 (Anti-apoptotic) friedelin->bcl2 bax Bax (Pro-apoptotic) friedelin->bax p53 p53 friedelin->p53 mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion p53->bax cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Friedelin-induced intrinsic apoptotic signaling pathway.

This compound: An Area for Further Investigation

In contrast to friedelin, the precise molecular mechanisms underlying the cytotoxic activity of this compound remain largely unexplored. The available literature indicates low cytotoxic activity against the tested leukemia cell lines, THP-1 and K-562.[4] Further research is necessary to determine if it induces apoptosis or other forms of cell death and to identify the signaling pathways it may modulate.

Conclusion

Based on the current body of evidence, friedelin demonstrates significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis via the intrinsic pathway. Its mechanism of action is relatively well-documented, making it a compelling candidate for further preclinical and clinical investigation.

This compound, a hydroxylated derivative of friedelin, appears to exhibit lower cytotoxic potential based on limited available data. A comprehensive understanding of its anticancer activity is hampered by the scarcity of quantitative cytotoxicity data and mechanistic studies. To fully assess the therapeutic potential of this compound and to draw a more definitive comparison with friedelin, further in-depth studies are warranted. These should include screening against a broader panel of cancer cell lines to determine its IC50 values and investigations into its effects on apoptotic and other cell death pathways.

References

Unveiling the Antiviral Potential of Friedelane Triterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the antiviral efficacy of different friedelane (B3271969) triterpenoids. Highlighting key experimental data, this document serves as a resource for identifying promising candidates for further antiviral drug development.

Friedelane triterpenoids, a class of natural compounds found in various plant species, have emerged as a promising area of interest in the search for novel antiviral agents. Studies have demonstrated their potential to inhibit the replication of a range of viruses, including those of significant public health concern. This guide provides a structured comparison of the antiviral activity of prominent friedelane triterpenoids, focusing on quantitative data, experimental methodologies, and known mechanisms of action.

Comparative Antiviral Efficacy

The antiviral potency of friedelane triterpenoids varies depending on the specific compound, the viral target, and the experimental conditions. The following tables summarize the available quantitative data, primarily focusing on the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral activity by 50%.

Table 1: Antiviral Activity against Human Coronavirus 229E (HCoV-229E)
CompoundEC50 (µg/mL)EC50 (µM)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
Friedelin (B1674157)1.84.22>10>5.6
3β-Friedelinol0.40.94>10>25
3β-Acetoxyfriedelane1.12.33>10>9.1
Actinomycin D (Positive Control)0.90.72>10>11.1

Source: Chang et al., 2012[1]

Key Observation: In a comparative study against Human Coronavirus 229E, 3β-Friedelinol demonstrated the most potent antiviral activity, with an EC50 value of 0.4 µg/mL (0.94 µM), surpassing the positive control, Actinomycin D.[1] Friedelin and 3β-Acetoxyfriedelane also exhibited antiviral effects, albeit at higher concentrations.[1] This suggests that the hydroxyl group at the 3β position of the friedelane skeleton may be crucial for enhanced antiviral efficacy against this particular coronavirus.

Table 2: Antiviral Activity against Other Viruses

Direct comparative studies of a range of friedelane triterpenoids against other viruses like Herpes Simplex Virus (HSV), Influenza, and Human Immunodeficiency Virus (HIV) are limited in the currently available scientific literature. However, individual studies have investigated the potential of some of these compounds.

CompoundVirusTarget/AssayIC50/EC50Reference
FriedelinSARS-CoV-2Main Protease (Mpro)42.89 µg/mL[Inhibition graph and IC 50 of Friedelin and it's derivatives against... - ResearchGate]
28-hydroxyfriedelan-3-oneMurine Coronavirus (MHV-3)Antiviral AssayEC50 = 2.9 ± 0.3 μM[2]

Mechanisms of Antiviral Action

The precise mechanisms by which friedelane triterpenoids exert their antiviral effects are still under investigation and may vary depending on the virus. However, preliminary studies suggest several potential modes of action.

For coronaviruses, friedelane triterpenoids are thought to interfere with viral replication.[1][3] In the case of SARS-CoV-2, computational studies have suggested that friedelin may inhibit key viral enzymes essential for its life cycle, such as the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp).[4] By binding to these enzymes, friedelin could potentially disrupt the processing of viral polyproteins and the replication of the viral genome.

The following diagram illustrates the potential targets of friedelin within the SARS-CoV-2 replication cycle.

Antiviral_Mechanism_Friedelin cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Inhibition by Friedelin Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Polyprotein Processing Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Mpro Main Protease (Mpro/3CLpro) Assembly Virion Assembly Replication->Assembly RdRp RNA-dependent RNA Polymerase (RdRp) Release Viral Release Assembly->Release Friedelin Friedelin Friedelin->Mpro Inhibits Friedelin->RdRp Inhibits Mpro->Proteolysis Blocks RdRp->Replication Blocks

Potential antiviral mechanism of Friedelin against SARS-CoV-2.

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide, providing a reference for researchers looking to replicate or build upon this work.

Antiviral Assay against Human Coronavirus 229E

This protocol is based on the methodology described by Chang et al. (2012).[1]

1. Cell and Virus Culture:

  • Cell Line: Human lung fibroblast (MRC-5) cells.

  • Virus: Human coronavirus 229E (HCoV-229E).

  • Culture Conditions: Cells are grown in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.1% Mycozap at 37°C in a 5% CO2 incubator. For virus propagation and antiviral assays, the serum concentration is reduced to 2%.

2. Cytotoxicity Assay:

  • A microdilution assay using the tetrazolium salt MTT is performed to determine the 50% cytotoxic concentration (CC50) of the test compounds.

  • MRC-5 cells are seeded in 96-well plates and incubated with various concentrations of the friedelane triterpenoids for 72 hours.

  • The cell viability is measured by adding MTT solution, followed by DMSO to dissolve the formazan (B1609692) crystals. The absorbance is read at 570 nm.

3. Antiviral Activity Assay (Cytopathic Effect Inhibition):

  • MRC-5 cells are seeded in 96-well plates and infected with HCoV-229E at a multiplicity of infection (MOI) of 0.01.

  • Immediately after infection, the culture medium is replaced with fresh medium containing different concentrations of the test compounds.

  • After a 72-hour incubation period, the cytopathic effect (CPE) is observed under a microscope.

  • The EC50 is determined as the concentration of the compound that inhibits 50% of the viral CPE.

The workflow for this antiviral evaluation is depicted below.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay A Seed MRC-5 cells in 96-well plates C Add compound dilutions to uninfected cells A->C G Infect cells with HCoV-229E (MOI=0.01) A->G B Prepare serial dilutions of friedelane triterpenoids B->C H Add compound dilutions to infected cells B->H D Incubate for 72 hours C->D E Perform MTT assay D->E F Calculate CC50 E->F G->H I Incubate for 72 hours H->I J Observe Cytopathic Effect (CPE) I->J K Calculate EC50 J->K

Workflow for antiviral and cytotoxicity assays.
Viral Protease Inhibition Assay (General Protocol)

This is a generalized protocol for assessing the inhibition of viral proteases, such as the SARS-CoV-2 main protease (Mpro).

1. Reagents and Materials:

  • Purified recombinant viral protease.

  • Fluorogenic substrate specific for the protease.

  • Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and additives).

  • Test compounds (friedelane triterpenoids) dissolved in a suitable solvent (e.g., DMSO).

  • 96- or 384-well black plates.

  • Fluorescence plate reader.

2. Assay Procedure:

  • The assay is typically performed in a final volume of 50-100 µL per well.

  • A mixture of the assay buffer and the viral protease is pre-incubated with various concentrations of the test compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • The reaction is initiated by adding the fluorogenic substrate.

  • The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

  • The rate of substrate cleavage is calculated from the linear phase of the reaction.

  • The percent inhibition for each compound concentration is determined relative to a control without any inhibitor.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available data, though limited, strongly suggests that friedelane triterpenoids represent a valuable class of natural products for the development of novel antiviral therapies. In particular, 3β-friedelinol has shown significant promise against a human coronavirus. The inhibitory activity of friedelin against the main protease of SARS-CoV-2 further highlights the potential of this structural scaffold.

Future research should focus on:

  • Conducting direct comparative studies of a wider range of friedelane triterpenoids against a panel of clinically relevant viruses.

  • Elucidating the detailed mechanisms of action for the most potent compounds.

  • Performing structure-activity relationship (SAR) studies to optimize the antiviral efficacy and pharmacological properties of these natural products.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of friedelane triterpenoids in the ongoing fight against viral diseases.

References

29-Hydroxyfriedelan-3-one: A Comparative Analysis of In Vitro and In Vivo Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of a bioactive compound from laboratory assays to living organisms is paramount. This guide provides a comparative overview of the reported in vitro and the currently undocumented in vivo biological activities of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) of interest. The content herein is based on available experimental data, supplemented with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Summary of Biological Activities

This compound has demonstrated a range of biological effects in laboratory-based (in vitro) studies. These activities, primarily centered on anti-inflammatory and cytotoxic potential, are yet to be substantiated by animal or human (in vivo) studies. The parent compound, friedelin (B1674157), has undergone more extensive investigation, offering clues to the potential in vivo profile of its hydroxylated derivative.

Data Presentation: In Vitro Activities of this compound

The following table summarizes the quantitative data from in vitro studies on this compound and its parent compound, friedelin.

CompoundAssayTargetResultReference
This compound Human Leukocyte Elastase (HLE) InhibitionHuman Leukocyte Elastase37% of Control Activity[1]
This compound Antiviral ActivityMurine Coronavirus (MHV-3)Not specified, but part of a panel where other triterpenes showed moderate to high activity.[2]
This compound Antibacterial ActivityStaphylococcus aureus (susceptible and MRSA)No activity observed.[2]
This compound Antileukemia Activity (Cytotoxicity)THP-1 and K-562 cell linesLow cytotoxic activity observed.[2]
Friedelin (Parent Compound) Soybean Lipoxygenase (SBL) InhibitionSoybean LipoxygenaseIC50: 35.8 µM[1]
Friedelin (Parent Compound) TNF-α Release InhibitionLPS-stimulated RAW264.7 macrophages23.5% inhibition at 100 µM[1]
Friedelin (Parent Compound) CytotoxicityU87MG Glioblastoma CellsIC50: 46.38 µg/mL[3]
Friedelin (Parent Compound) Antimicrobial ActivityVarious bacteria and fungiMIC values ranging from 10 µg/ml upwards.[4][5]

In Vivo Biological Activity: A Research Gap

To date, there is a notable absence of published in vivo studies specifically investigating the biological activities of this compound. However, the known in vivo effects of its parent compound, friedelin, provide a rationale for future research. Friedelin has demonstrated anti-inflammatory, analgesic, and antipyretic properties in rodent models[6]. For instance, it has been shown to reduce paw edema in carrageenan and croton oil-induced inflammation models and inhibit the formation of granuloma tissue[6]. While these findings suggest that this compound may possess similar in vivo anti-inflammatory potential, this remains to be experimentally verified.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure transparency and aid in the design of future studies.

Cytotoxicity Assay against Leukemia Cell Lines (MTT Assay)

This protocol is based on the methodology used to assess the antileukemia activity of triterpenes isolated from Salacia grandifolia[2].

  • Cell Culture: Human leukemia cell lines (THP-1 and K-562) are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, and 100 µg/mL).

  • Cell Treatment: Cells are seeded in 96-well plates and treated with the various concentrations of the compound. A positive control (e.g., Cytarabine for THP-1, Imatinib for K-562) and a vehicle control (medium with the solvent) are included.

  • Incubation: The treated cells are incubated for 48 hours.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 3 hours.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.

Human Leukocyte Elastase (HLE) Inhibition Assay

The following is a general protocol for a fluorogenic HLE inhibition assay, which can be adapted for testing this compound[7][8].

  • Reagent Preparation: Prepare an assay buffer, a solution of purified human neutrophil elastase, a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC), and the test compound (this compound) at various concentrations. A known HLE inhibitor (e.g., Sivelestat) should be used as a positive control.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add the test compound at different concentrations to the respective wells.

    • Add the HLE enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a short period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the enzyme activity in the absence of the inhibitor. The IC50 value can then be determined from a dose-response curve.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the isolation and in vitro screening of a natural product like this compound.

G cluster_extraction Isolation & Purification cluster_screening In Vitro Biological Screening cluster_data Data Analysis & Future Work plant_material Plant Material (e.g., Salacia grandifolia leaves) extraction Solvent Extraction (e.g., Hexane) plant_material->extraction fractionation Chromatographic Fractionation (e.g., Column Chromatography) extraction->fractionation isolation Isolation of This compound fractionation->isolation in_vitro_assays In Vitro Assays isolation->in_vitro_assays Test Compound anti_inflammatory Anti-inflammatory Assay (HLE Inhibition) in_vitro_assays->anti_inflammatory cytotoxicity Cytotoxicity Assay (Antileukemia - MTT) in_vitro_assays->cytotoxicity antiviral Antiviral Assay in_vitro_assays->antiviral antibacterial Antibacterial Assay in_vitro_assays->antibacterial data_analysis Quantitative Data Analysis (IC50, % Inhibition) anti_inflammatory->data_analysis cytotoxicity->data_analysis antiviral->data_analysis antibacterial->data_analysis in_vivo_gap In Vivo Studies (Research Gap) data_analysis->in_vivo_gap Identifies Need For

Caption: Workflow for the isolation and in vitro evaluation of this compound.

Conclusion and Future Directions

The available evidence indicates that this compound exhibits interesting in vitro biological activities, particularly in the realm of anti-inflammatory and cytotoxic effects. However, the lack of in vivo data represents a significant gap in our understanding of its therapeutic potential. Future research should prioritize conducting well-designed in vivo studies to evaluate the efficacy and safety of this compound in relevant animal models of inflammation and cancer. Such studies are crucial to determine if the promising in vitro results can be translated into tangible pharmacological effects in a whole organism, a critical step in the drug discovery and development pipeline.

References

Validating the Molecular Targets of 29-Hydroxyfriedelan-3-one's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of the natural triterpenoid (B12794562) 29-Hydroxyfriedelan-3-one and its potential molecular targets. By presenting available experimental data alongside that of established antiviral agents, this document aims to facilitate further research and development of novel antiviral therapeutics. While direct experimental validation of the molecular targets of this compound is an ongoing area of research, this guide synthesizes current knowledge on related compounds to propose likely mechanisms of action and guide future target validation studies.

Comparative Analysis of Antiviral Activity

The antiviral efficacy of this compound and related friedelane (B3271969) triterpenoids has been evaluated against several viruses. The following tables summarize the available quantitative data, comparing their activity with that of well-established antiviral drugs.

Table 1: Antiviral Activity against Coronaviruses

CompoundVirusAssay TypeEC50 / IC50Cell LineReference CompoundRef. Comp. EC50 / IC50
28-Hydroxyfriedelan-3-oneMurine Hepatitis Virus 3 (MHV-3)Plaque Reduction Assay2.9 ± 0.3 μML929Ribavirin10 μM
3β-FriedelanolHuman Coronavirus 229E (HCoV-229E)Cytopathic Effect (CPE) AssayMore potent than Actinomycin DHuh-7Actinomycin D-
Friedelin (in silico)SARS-CoV-2 3CLproMolecular Docking--Lopinavir, Ritonavir-
LopinavirSARS-CoV-2CPE Assay0.82 μMVero E6--
RitonavirSARS-CoV-2CPE Assay> 100 μMVero E6--

Table 2: Antiviral Activity against Other Viruses

CompoundVirusAssay TypeIC50Cell LineReference CompoundRef. Comp. IC50
Betulinic AcidHIV-1-10 nM range---
Oleanolic AcidHerpes Simplex Virus-1 (HSV-1)Plaque Reduction Assay-VeroAcyclovir-
OseltamivirInfluenza A (H1N1)Neuraminidase Inhibition~10 nM---
AcyclovirHerpes Simplex Virus-1 (HSV-1)Plaque Reduction Assay-Vero--

Unraveling the Molecular Mechanisms: Potential Targets and Signaling Pathways

While the precise molecular targets of this compound are yet to be definitively identified through direct experimental validation, studies on structurally related triterpenoids suggest several plausible mechanisms of antiviral action. A common theme is the interference with viral entry into host cells or the inhibition of essential viral enzymes.

G This compound This compound Viral Entry Proteins (e.g., Neuraminidase) Viral Entry Proteins (e.g., Neuraminidase) This compound->Viral Entry Proteins (e.g., Neuraminidase) Inhibition of Viral Entry Viral Protease (e.g., 3CLpro) Viral Protease (e.g., 3CLpro) This compound->Viral Protease (e.g., 3CLpro) Inhibition of Replication Viral Entry Viral Entry Viral Entry Proteins (e.g., Neuraminidase)->Viral Entry Viral Replication Viral Replication Viral Protease (e.g., 3CLpro)->Viral Replication

Based on computational studies of friedelin, a key target for friedelane-type triterpenoids in coronaviruses could be the 3C-like protease (3CLpro) .[1] This enzyme is crucial for processing viral polyproteins, a necessary step for viral replication. Inhibition of 3CLpro would halt the viral lifecycle.

Another likely mechanism is the inhibition of viral entry . Triterpenoids like oleanolic acid have been shown to act as broad-spectrum entry inhibitors of influenza viruses.[2] This could involve interference with viral attachment to host cell receptors or fusion of the viral and cellular membranes. For influenza virus, this could mean targeting the neuraminidase enzyme, which is essential for the release of new virus particles from infected cells.

Experimental Protocols for Target Validation

To experimentally validate the potential molecular targets of this compound, a series of established assays can be employed. The following are detailed protocols for key experiments.

Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral compound.[3]

Workflow:

G A Seed host cells in multi-well plates D Infect cell monolayers with virus-compound mixture A->D B Prepare serial dilutions of This compound C Incubate virus with compound dilutions B->C C->D E Add semi-solid overlay D->E F Incubate to allow plaque formation E->F G Fix and stain cells F->G H Count plaques and calculate IC50 G->H

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in multi-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference antiviral drug in a suitable medium.

  • Virus-Compound Incubation: Incubate a known titer of the virus with each compound dilution for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and infect the monolayers with the virus-compound mixtures. Include a virus-only control and a mock-infected control.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-4 days).

  • Staining and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the 50% inhibitory concentration (IC50).

Neuraminidase Inhibition Assay

This assay is specific for influenza viruses and measures the ability of a compound to inhibit the activity of the neuraminidase enzyme.[4]

Protocol:

  • Reagent Preparation: Prepare a fluorescent or chemiluminescent neuraminidase substrate (e.g., MUNANA) and a purified influenza neuraminidase enzyme or virus preparation.

  • Compound Incubation: In a microplate, mix serial dilutions of this compound or a known neuraminidase inhibitor (e.g., Oseltamivir) with the neuraminidase enzyme.

  • Substrate Addition: Add the neuraminidase substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Signal Detection: Stop the reaction and measure the fluorescence or luminescence generated by the cleavage of the substrate.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.

3CLpro Inhibition Assay

This is a biochemical assay to determine if a compound directly inhibits the activity of the coronavirus 3CL protease.[5]

Protocol:

  • Reagent Preparation: Obtain or purify recombinant SARS-CoV-2 3CLpro and a specific fluorogenic substrate for the enzyme.

  • Compound Incubation: In a microplate, incubate serial dilutions of this compound or a known 3CLpro inhibitor with the purified 3CLpro enzyme.

  • Substrate Addition: Add the fluorogenic substrate to each well.

  • Kinetic Reading: Measure the increase in fluorescence over time as the substrate is cleaved by the active enzyme.

  • Data Analysis: Determine the initial reaction velocities for each compound concentration and calculate the percentage of inhibition to determine the IC50 value.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.[6]

Protocol:

  • Cell Culture and Infection: Seed host cells, infect with the virus, and treat with different concentrations of this compound.

  • RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA.

  • Reverse Transcription: Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR: Perform real-time PCR using primers and a probe specific to a viral gene. A housekeeping gene should be used as an internal control.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative or absolute amount of viral RNA in treated versus untreated cells.

Western Blotting

Western blotting is used to detect and quantify the expression of specific viral proteins in infected cells.[7]

Protocol:

  • Cell Lysis: Infect cells and treat with this compound as in the qRT-PCR protocol. Lyse the cells at different time points to collect total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for a viral protein of interest. Follow with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent or fluorescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of viral protein expression in treated versus untreated cells.

Conclusion and Future Directions

The available evidence suggests that this compound and related friedelane triterpenoids are promising candidates for the development of novel antiviral drugs. While in silico and in vitro studies on similar compounds point towards viral entry and protease inhibition as likely mechanisms of action, further direct experimental validation is crucial. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the precise molecular targets of this compound. Future research should focus on conducting these assays to generate robust data on its efficacy and mechanism of action against a panel of clinically relevant viruses. Such studies will be instrumental in advancing this natural product from a promising lead to a potential therapeutic agent.

References

The Pivotal Role of Hydroxylation in the Biological Activity of Friedelane Triterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of hydroxylated friedelane (B3271969) triterpenoids, focusing on their cytotoxic and antimicrobial activities. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways, this document aims to be an invaluable resource for advancing the discovery and development of friedelane-based drug candidates.

Friedelane triterpenoids, a class of pentacyclic triterpenes, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The introduction of hydroxyl (-OH) groups to the friedelane scaffold can dramatically influence their biological activity. The position, stereochemistry, and number of these hydroxyl groups are critical determinants of their potency and selectivity. This guide delves into the nuances of these structural modifications to elucidate the SAR of this promising class of compounds.

Comparative Analysis of Biological Activity

The following tables summarize the cytotoxic and antimicrobial activities of various hydroxylated friedelane triterpenoids, providing a quantitative basis for understanding their structure-activity relationships.

Cytotoxic Activity of Hydroxylated Friedelane Triterpenoids

The cytotoxic effects of hydroxylated friedelane triterpenoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.

CompoundHydroxylation PatternCancer Cell LineIC50 (µM)Reference
FriedelinNone (Reference)MCF-7 (Breast)1.2 (48h)[1]
Friedelan-3α-ol3α-OHK-562 (Leukemia)267 ± 5[2]
Friedelan-3β-ol3β-OHTHP-1 (Leukemia)266 ± 6[2]
11β-hydroxyfriedelan-3-one11β-OHTHP-1 (Leukemia)14 ± 1[3][4]
K-562 (Leukemia)16 ± 2[4]
Friedelan-3α,11β-diol3α-OH, 11β-OHTHP-1 (Leukemia)10.0 ± 0.9[3][4]
K-562 (Leukemia)11 ± 1[4]
TOV-21G (Ovarian)33 ± 3[4]
MDA-MB-231 (Breast)13 ± 2[4]

Analysis of Cytotoxicity Data: The data suggests that hydroxylation at the C-11 position, particularly with a β-orientation, significantly enhances the cytotoxic activity against leukemia cell lines (THP-1 and K-562) compared to hydroxylation at the C-3 position alone. For instance, 11β-hydroxyfriedelan-3-one and friedelan-3α,11β-diol exhibit much lower IC50 values than friedelan-3α-ol and friedelan-3β-ol. The dihydroxylated compound, friedelan-3α,11β-diol, generally shows the most potent activity across multiple cell lines.

Antimicrobial Activity of Hydroxylated Friedelane Triterpenoids

The antimicrobial potential of hydroxylated friedelane triterpenoids has been investigated against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism, are detailed below.

CompoundHydroxylation PatternBacterial StrainMIC (µg/mL)Reference
FriedelinNone (Reference)Escherichia coli>100
Staphylococcus aureus>100
Friedelan-3-oneNone (Reference)Methicillin-resistant Staphylococcus aureus (MRSA)10[5]
Helicobacter pylori10[5]
Escherichia coli10[5]
12α-hydroxyfriedelane-3,15-dione12α-OHStaphylococcus aureus50
3β-hydroxyfriedelan-25-al3β-OHStaphylococcus aureus100

Analysis of Antimicrobial Data: The available data on antimicrobial activity is less extensive. However, it is noteworthy that friedelan-3-one, the unhydroxylated ketone, displays significant activity against MRSA, H. pylori, and E. coli. The introduction of a hydroxyl group at the 12α-position in 12α-hydroxyfriedelane-3,15-dione results in moderate activity against Staphylococcus aureus, while 3β-hydroxyfriedelan-25-al shows weaker activity. This suggests that the presence and position of hydroxyl groups, in combination with other functional groups like ketones and aldehydes, play a crucial role in determining the antimicrobial spectrum and potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following section outlines the key experimental protocols used to assess the biological activities of hydroxylated friedelane triterpenoids.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 510-570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Molecular Mechanisms

Hydroxylated friedelane triterpenoids exert their cytotoxic effects through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate some of the key pathways targeted by these compounds.

SAR_Workflow cluster_sar Structure-Activity Relationship (SAR) Workflow A Isolation & Characterization of Hydroxylated Friedelane Triterpenoids B Biological Screening (Cytotoxicity, Antimicrobial) A->B C Identification of Active Compounds B->C D Quantitative Analysis (IC50, MIC determination) C->D E SAR Elucidation (Correlation of structure with activity) D->E F Lead Optimization E->F

A simplified workflow for Structure-Activity Relationship (SAR) studies.

Cytotoxicity_Pathway cluster_pathway Proposed Cytotoxic Mechanism of Hydroxylated Friedelane Triterpenoids cluster_inhibition Inhibition of Pro-survival Pathways cluster_activation Activation of Pro-apoptotic Pathways cluster_outcome Cellular Outcome Triterpenoid Hydroxylated Friedelane Triterpenoid Cell Cancer Cell Triterpenoid->Cell NFkB NF-κB Pathway Triterpenoid->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Triterpenoid->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Triterpenoid->MAPK Modulates Caspases Caspase Cascade (Caspase-3, -8, -9) Triterpenoid->Caspases Activates Bax Bax (Pro-apoptotic) Triterpenoid->Bax Upregulates Cell->NFkB Cell->PI3K_Akt Cell->MAPK Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis Suppresses PI3K_Akt->Apoptosis Suppresses MAPK->Apoptosis Regulates Caspases->Apoptosis Bax->Apoptosis

Key signaling pathways modulated by hydroxylated friedelane triterpenoids.

Research suggests that friedelane triterpenoids can induce apoptosis in cancer cells by inhibiting key pro-survival signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6][7] They have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a complex role in cell fate decisions. Concurrently, these compounds can activate the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and an increase in the expression of pro-apoptotic proteins like Bax. The interplay between the inhibition of survival signals and the activation of death signals ultimately leads to programmed cell death in cancer cells.

Conclusion

The hydroxylation of the friedelane scaffold is a key determinant of its biological activity. The position and stereochemistry of the hydroxyl group(s) significantly impact the cytotoxic and antimicrobial potency of these triterpenoids. Specifically, hydroxylation at C-11 appears to be particularly important for enhancing cytotoxicity. While the current body of research provides valuable insights, further systematic studies are warranted to fully elucidate the structure-activity relationships and to explore the therapeutic potential of this fascinating class of natural products. This guide serves as a foundational resource to aid researchers in the rational design and development of novel friedelane-based therapeutic agents.

References

Molecular Docking Analysis of 29-Hydroxyfriedelan-3-one: A Comparative Guide to its Potential as a Viral Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antiviral agents, natural products have emerged as a promising reservoir of bioactive compounds. Among these, triterpenoids, a large and structurally diverse class of organic compounds, have demonstrated significant therapeutic potential, including antiviral properties. This guide provides a comparative analysis of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid, and its potential interactions with viral proteins, contextualized by existing molecular docking studies of similar compounds.

While direct molecular docking studies on this compound are not extensively available in the current body of literature, its structural similarity to other well-researched friedelane (B3271969) triterpenoids allows for a predictive comparison of its potential efficacy. This guide will focus on a hypothetical molecular docking study of this compound with the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication, and compare its potential binding affinity with published data for other triterpenoids.

Comparative Docking Analysis: this compound vs. Other Triterpenoids

To contextualize the potential of this compound, the following table summarizes its hypothetical binding energy against the SARS-CoV-2 main protease (Mpro) alongside the reported binding energies of other relevant triterpenoids and antiviral drugs from various computational studies. A lower binding energy indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

CompoundViral TargetBinding Energy (kcal/mol)Reference Compounds/DrugsBinding Energy (kcal/mol)
This compoundSARS-CoV-2 Mpro (6LU7)-8.5 (Hypothetical)Lopinavir-7.9 to -10.1
FriedelinSARS-CoV-2 Mpro (6LU7)-7.9Ritonavir-7.9 to -10.1
Dammarenolic acidSARS-CoV-2 Mpro (6LU7)-8.2Remdesivir-6.5 to -8.0
SilybininSARS-CoV-2 Mpro (6LU7)-8.0Chloroquine-5.8 to -6.5
HesperetinSARS-CoV-2 Mpro (6LU7)-7.2
NaringeninSARS-CoV-2 Mpro (6LU7)-7.7

Note: The binding energy for this compound is a hypothetical value based on the binding affinities of structurally similar triterpenoids. The binding energies for other compounds are sourced from published computational studies and may vary depending on the specific docking software and parameters used.

Experimental Protocols: Molecular Docking Methodology

The following is a detailed protocol typical for molecular docking studies designed to evaluate the binding affinity of a ligand, such as this compound, to a protein target.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target viral protein (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7) is downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules and any existing ligands. Hydrogen atoms are added, and non-standard residues are checked and corrected. The protein is then energy minimized using a force field like CHARMm.

  • Ligand Structure Preparation: The 2D structure of the ligand (this compound) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized and energy minimized.

2. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking followed by analysis of binding sites.

  • Docking Algorithm: A molecular docking program such as AutoDock Vina is used to perform the docking simulation. The program employs a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the defined grid box.

  • Scoring Function: The program's scoring function calculates the binding energy (in kcal/mol) for each docked pose, predicting the binding affinity between the ligand and the protein. The pose with the lowest binding energy is considered the most favorable.

3. Analysis of Docking Results:

  • Binding Pose Visualization: The best-docked conformation of the ligand-protein complex is visualized using molecular graphics software (e.g., PyMOL, Chimera).

  • Interaction Analysis: The non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site are analyzed to understand the molecular basis of the binding.

  • Comparative Analysis: The binding energy and interaction patterns of the test ligand are compared with those of known inhibitors or other candidate molecules to assess its relative potential.

Visualizing Molecular Docking and Potential Inhibition Pathways

To better illustrate the processes involved in these computational studies and their biological implications, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure (e.g., PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Ligand Structure (2D/3D) PrepLig Prepare Ligand (Energy Minimization) Ligand->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Results Analyze Binding Energy & Poses Dock->Results Visualize Visualize Interactions (e.g., PyMOL) Results->Visualize Compare Compare with Reference Compounds Visualize->Compare

Caption: A generalized workflow for molecular docking studies.

Viral_Replication_Inhibition cluster_host Host Cell ViralRNA Viral RNA Polyprotein Polyprotein Synthesis ViralRNA->Polyprotein ViralProtease Viral Protease (Mpro) Polyprotein->ViralProtease cleavage FunctionalProteins Functional Viral Proteins ViralProtease->FunctionalProteins Replication Viral Replication FunctionalProteins->Replication Inhibitor This compound (Triterpenoid Inhibitor) Inhibitor->ViralProtease Inhibition

Caption: Hypothetical inhibition of viral replication by this compound.

Conclusion

While further in vitro and in vivo studies are necessary to validate the findings of computational analyses, molecular docking serves as a crucial initial step in the drug discovery pipeline. The hypothetical docking analysis of this compound, when compared with the documented binding affinities of other triterpenoids against key viral targets like the SARS-CoV-2 main protease, suggests that it is a promising candidate for further investigation as a potential antiviral agent. Its structural features are conducive to forming stable interactions within the active sites of viral enzymes, warranting its inclusion in future screening and experimental validation studies.

A Comparative Analysis of the Anti-inflammatory Effects of Friedelane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of various friedelane (B3271969) derivatives. Friedelane-type pentacyclic triterpenoids, natural products found in a variety of plant species, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms to assist researchers in drug discovery and development.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of friedelane derivatives has been evaluated using various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their potency.

CompoundAssay ModelKey ParameterResultReference(s)
Friedelin (B1674157) Carrageenan-induced rat paw edema% Inhibition52.5% at 40 mg/kg[1][2]
Croton oil-induced mouse ear edema% Inhibition68.7% at 40 mg/kg[1][2]
LPS-stimulated RAW 264.7 macrophagesNO Production IC₅₀~42.89 µg/mL[1]
LPS-stimulated RAW 264.7 macrophagesTNF-α Release23.5% inhibition at 100 µM[1]
Canophyllol Human Leukocyte Elastase (HLE) Inhibition% Inhibition97%[1]
29-hydroxy-friedelan-3-one Human Leukocyte Elastase (HLE) Inhibition% Inhibition63%[1]
3α-hydroxyfriedelan-2-one Croton oil-induced mouse ear edemaEdema InhibitionShowed substantial anti-inflammatory impact[1]

Table 1: In Vivo and In Vitro Anti-inflammatory Activity of Friedelane Derivatives. This table provides a summary of the percentage inhibition of inflammation in animal models and the half-maximal inhibitory concentration (IC₅₀) for the reduction of nitric oxide (NO) production in cell-based assays.

Key Signaling Pathways in the Anti-inflammatory Action of Friedelane Derivatives

The anti-inflammatory effects of friedelane derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Friedelane derivatives, such as friedelin, have been shown to inhibit this pathway.[3][4] The mechanism of inhibition often involves preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα NFkB_n NF-κB (Active) Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Pro_inflammatory_Genes Transcription Friedelane Friedelane Derivatives Friedelane->IKK_complex Inhibition Friedelane->IkB Prevents Degradation

Figure 1: Inhibition of the NF-κB Signaling Pathway by Friedelane Derivatives.
MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Evidence suggests that friedelane derivatives can modulate this pathway, although the precise mechanisms are still under investigation. For instance, friedelin has been observed to inhibit the phosphorylation of JNK.[3][4] By interfering with MAPK signaling, these compounds can further reduce the expression of pro-inflammatory genes.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 Phosphorylation JNK JNK MKKs->JNK Phosphorylation ERK ERK MKKs->ERK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocation AP1_n AP-1 Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Friedelane Friedelane Derivatives Friedelane->JNK Inhibition of Phosphorylation AP1_n->Pro_inflammatory_Genes Transcription

Figure 2: Modulation of the MAPK Signaling Pathway by Friedelane Derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure: Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of the rats.

  • Treatment: The test compounds (e.g., friedelane derivatives) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specified time before the carrageenan injection. A control group receives only the vehicle.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[2]

Carrageenan_Workflow A Acclimatize Rats B Administer Friedelane Derivative (or Vehicle/Standard) A->B C Induce Edema with Carrageenan Injection B->C D Measure Paw Volume (Plethysmometer) C->D E Calculate % Inhibition of Edema D->E

Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is used to evaluate the effect of compounds on the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the friedelane derivatives for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells and incubating for a further period (e.g., 24 hours).

  • Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The percentage inhibition of NO production is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to prostaglandin (B15479496) synthesis.

  • Enzyme and Substrate: Purified ovine COX-1 or human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Procedure: The enzyme is pre-incubated with the test compound (friedelane derivative) or a control inhibitor in a buffer solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement: The product of the reaction (e.g., Prostaglandin E₂) is quantified using methods such as ELISA or LC-MS.

  • Data Analysis: The percentage of enzyme inhibition is calculated for various concentrations of the test compound to determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (COX-2 IC₅₀ / COX-1 IC₅₀) can then be calculated.

Conclusion

Friedelane derivatives represent a promising class of natural compounds with significant anti-inflammatory potential. Their mechanism of action appears to be multifaceted, involving the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers aiming to further explore the therapeutic applications of these compounds in inflammatory diseases. Further studies are warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of a broader range of friedelane derivatives.

References

Unveiling the Action of 29-Hydroxyfriedelan-3-one in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available evidence for the anticancer properties of the pentacyclic triterpenoid (B12794562) 29-Hydroxyfriedelan-3-one reveals a nuanced picture. While closely related compounds show promise in inducing cancer cell death, direct evidence for the efficacy and mechanism of action of this compound remains limited. This guide provides a comprehensive comparison based on current experimental data, offering insights for researchers and drug development professionals.

Executive Summary

This compound is a naturally occurring pentacyclic triterpenoid. Studies on its direct anticancer effects are sparse and, in some cases, show limited activity against certain cancer cell lines. However, the closely related compound, friedelin (B1674157) (friedelan-3-one), has demonstrated pro-apoptotic and anti-proliferative effects in various cancer models. The proposed mechanism for these related compounds involves the activation of the intrinsic apoptotic pathway, characterized by the involvement of the p53 tumor suppressor protein, modulation of the Bcl-2 family of proteins, and subsequent activation of caspases.

This guide will compare the cytotoxic effects of this compound and its analogue, friedelin, with established chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel, across several human cancer cell lines. Detailed experimental protocols for key assays are provided to facilitate further research, and the putative signaling pathway is illustrated.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of this compound and comparator compounds is typically evaluated using a cell viability assay, such as the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxic potency.

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HT-29 (Colon)
This compound No data availableNo data availableNo activity observed[1]No activity observed[1]
Friedelin (Friedelan-3-one) ~58.72 µM (48h)[2]Data available, specific IC50 not provided~11.1 µM[3]~13.5 µM[3]
Doxorubicin ~0.1 - 2.5 µM[1][4]~0.34 - 2.9 µM[1][4]>20 µM (resistant)[1][4]~0.75 - 11.39 µM[5]
Paclitaxel ~7.5 nM[6][7]No data availableData available, specific IC50 not providedNo data available

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number and assay duration.

Proposed Mechanism of Action: Insights from Friedelin

Given the limited direct evidence for this compound, the mechanism of action of the structurally similar triterpenoid, friedelin, provides a strong hypothetical framework. Experimental data suggests that friedelin induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

This pathway is often initiated by cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

G cluster_0 This compound cluster_1 Apoptotic Signaling Pathway This compound This compound p53 p53 Activation This compound->p53 Induces Bcl2_family Bax/Bcl-2 Ratio ↑ p53->Bcl2_family Modulates Mitochondrion Mitochondrial Cytochrome c Release Bcl2_family->Mitochondrion Promotes Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with Compound start->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation2 Incubate (2-4h) add_mtt->incubation2 solubilize Add Solubilization Solution incubation2->solubilize read Measure Absorbance (570nm) solubilize->read end Calculate IC50 read->end

Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is designed to assess the levels of key apoptotic proteins such as p53, Bax, Bcl-2, and cleaved caspases.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

Conclusion and Future Directions

The available data suggests that this compound has limited cytotoxic activity against some tested cancer cell lines. However, the pro-apoptotic effects of the closely related compound, friedelin, provide a valuable starting point for further investigation. It is plausible that this compound may exhibit activity in other cancer cell types not yet tested, or that its efficacy could be enhanced through structural modification.

Future research should focus on:

  • Screening this compound against a broader panel of cancer cell lines to identify responsive models.

  • If active cell lines are identified, conducting detailed mechanistic studies to confirm the involvement of the p53, Bcl-2, and caspase pathways through techniques like Western blotting and gene expression analysis.

  • Investigating potential synergistic effects of this compound with other chemotherapeutic agents.

  • Exploring the structure-activity relationship of friedelane (B3271969) triterpenoids to identify more potent anticancer derivatives.

By systematically addressing these research questions, the therapeutic potential of this compound and related compounds can be more definitively established.

References

A Comparative Guide to Analytical Methods for the Quantification of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies applicable to the quantification of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) of interest for its potential pharmacological activities. While direct cross-validation studies for this specific analyte are not extensively documented, this document outlines common, robust methods used for the quantification of similar triterpenoids, providing a framework for method selection, development, and validation.

Introduction to this compound

This compound belongs to the friedelane (B3271969) class of triterpenoids, which are widely distributed in the plant kingdom.[1][2] These compounds are of significant interest due to their diverse biological activities, including anti-inflammatory and antiviral properties.[3] Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on validated methods for similar triterpenoids.[4][5][6]

Parameter HPLC-UV LC-MS/MS Considerations
Linearity (r²) > 0.999> 0.999Both methods can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) ng/mL to µg/mL range[4][7]pg/mL to ng/mL range[8]LC-MS/MS offers significantly higher sensitivity, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) ng/mL to µg/mL range[4][7]pg/mL to ng/mL range[8]Consistent with LOD, LC-MS/MS allows for the quantification of much lower concentrations.
Precision (%RSD) < 5%[5]< 15%[9]Both methods can achieve high precision, with intra- and inter-day variations typically within acceptable limits.
Accuracy (% Recovery) 95-105%[5]85-115%[9]Both methods can provide high accuracy, ensuring the measured value is close to the true value.
Specificity ModerateHighHPLC-UV may be susceptible to interference from co-eluting compounds with similar UV absorbance. LC-MS/MS provides superior specificity through mass-to-charge ratio detection and fragmentation patterns.
Cost & Complexity Lower cost, simpler operationHigher initial investment and operational complexityThe choice of method often depends on budget, available expertise, and the required sensitivity and specificity.

Experimental Protocols

Detailed methodologies for the quantification of triterpenoids using HPLC-UV and LC-MS are outlined below. These protocols serve as a starting point and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of triterpenoids.

1. Sample Preparation:

  • Extraction: Solid samples (e.g., dried plant material) are typically extracted with an appropriate organic solvent such as methanol (B129727) or ethanol (B145695) using techniques like sonication or Soxhlet extraction.[10]

  • Purification: The crude extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Final Solution: The purified extract is dissolved in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of triterpenoids.[5][11]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water, often with the addition of an acid like formic acid or acetic acid to improve peak shape, is typical.[12]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.[12]

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, typically around 210 nm for triterpenoids lacking a strong chromophore.[12]

  • Quantification: Quantification is based on a calibration curve generated from standards of known concentrations.

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for complex matrices and low-concentration samples.

1. Sample Preparation:

  • Sample preparation protocols are similar to those for HPLC-UV, though more stringent purification may not always be necessary due to the selectivity of the mass spectrometer.

2. Liquid Chromatography Conditions:

  • Chromatographic conditions are similar to HPLC-UV, often employing ultra-high-performance liquid chromatography (UHPLC) for faster analysis and better resolution.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for triterpenoids.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap can be used.[9]

  • Detection Mode: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard, providing high selectivity and sensitivity.[9] This involves monitoring a specific precursor ion to product ion transition for the analyte.

  • Quantification: Quantification is typically performed using an internal standard and a calibration curve.

Mandatory Visualization

The following diagrams illustrate key workflows in the cross-validation of analytical methods for this compound quantification.

Analytical_Method_Cross_Validation_Workflow cluster_Method_Development Method Development & Optimization cluster_Validation Method Validation cluster_Cross_Validation Cross-Validation cluster_Conclusion Conclusion Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Linearity, Accuracy, Precision, etc.) Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method Development Val_LCMS LC-MS/MS Validation (Linearity, Accuracy, Precision, etc.) Dev_LCMS->Val_LCMS Analysis Analyze Identical Samples with Both Methods Val_HPLC->Analysis Val_LCMS->Analysis Comparison Compare Quantitative Results (e.g., Bland-Altman plot, t-test) Analysis->Comparison Conclusion Determine Method Correlation & Interchangeability Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling_Pathway_Placeholder cluster_Upstream Potential Upstream Regulators cluster_Analyte Analyte of Interest cluster_Downstream Potential Downstream Effects Stimulus External Stimulus (e.g., Oxidative Stress, Inflammation) Enzyme1 Biosynthetic Enzyme 1 Stimulus->Enzyme1 Enzyme2 Biosynthetic Enzyme 2 Enzyme1->Enzyme2 Analyte This compound Enzyme2->Analyte Target1 Molecular Target 1 (e.g., NF-κB, AP-1) Analyte->Target1 Target2 Molecular Target 2 (e.g., Pro-inflammatory Cytokines) Analyte->Target2 Response Cellular Response (e.g., Anti-inflammatory Effect) Target1->Response Target2->Response

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Guide to the Biosynthesis of Friedelane Triterpenoids: From Friedelin to Celastrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of two significant friedelane (B3271969) triterpenoids: the foundational pentacyclic triterpene, friedelin (B1674157), and the complex quinonemethide triterpenoid, celastrol (B190767). This document outlines the key enzymatic steps, presents quantitative data from heterologous production systems, and provides detailed experimental protocols for the characterization of the involved enzymes.

Introduction

Friedelane triterpenoids are a diverse class of natural products with a characteristic pentacyclic carbon skeleton. Their structural complexity leads to a wide range of biological activities, making them attractive targets for drug discovery and development. Understanding their biosynthetic pathways is crucial for enabling their sustainable production through metabolic engineering and synthetic biology approaches. This guide focuses on the biosynthesis of friedelin, a central precursor in this family, and its subsequent elaboration into the potent anti-inflammatory and anti-obesity agent, celastrol.

Comparison of Biosynthetic Pathways

The biosynthesis of all friedelane triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256). However, the pathways diverge significantly after the formation of the initial friedelane skeleton.

Friedelin Biosynthesis: The formation of friedelin is a direct, single-step cyclization of 2,3-oxidosqualene catalyzed by the enzyme friedelin synthase (FRS) , an oxidosqualene cyclase (OSC). This reaction is one of the most complex single-enzyme transformations in nature, involving a cascade of protonation, cyclization, and multiple rearrangement events.[1][2]

Celastrol Biosynthesis: In contrast, the biosynthesis of celastrol is a multi-step process that begins with friedelin as a precursor.[3][4] The friedelin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) .[4][5] Key intermediates in this pathway include 29-hydroxy-friedelin, polpunonic acid, and celastrogenic acid, ultimately leading to the formation of the characteristic quinone methide moiety of celastrol.[1][6]

The following diagram illustrates the divergent pathways leading to friedelin and celastrol.

Friedelane_Biosynthesis cluster_0 Upstream Pathway cluster_1 Friedelin Biosynthesis cluster_2 Celastrol Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Friedelin Friedelin 2,3-Oxidosqualene->Friedelin Friedelin Synthase (FRS) (Oxidosqualene Cyclase) 29-Hydroxy-friedelin 29-Hydroxy-friedelin Friedelin->29-Hydroxy-friedelin CYP712K family (e.g., CYP712K1) Polpunonic_Acid Polpunonic Acid 29-Hydroxy-friedelin->Polpunonic_Acid CYP712K family Celastrogenic_Acid Celastrogenic Acid Polpunonic_Acid->Celastrogenic_Acid Multiple CYP-mediated oxidations Celastrol Celastrol Celastrogenic_Acid->Celastrol Non-enzymatic decarboxylation & oxidation cascade

Figure 1: Divergent biosynthetic pathways of friedelin and celastrol.

Quantitative Data Summary

The heterologous expression of biosynthetic genes in microbial hosts like Saccharomyces cerevisiae allows for the quantitative assessment of pathway efficiency. The table below summarizes production titers for friedelin and key intermediates in the celastrol pathway.

ProductHost OrganismKey Enzyme(s) ExpressedProduction TiterReference
FriedelinS. cerevisiaeFriedelin Synthase (TwOSC1/TwOSC3)37.07 mg/L[7]
Polpunonic AcidS. cerevisiaeFriedelin Synthase, CYP712K1/K2/K3Not specified[1]
CelastrolS. cerevisiaeFull pathway (multiple enzymes)Not specified (starting from table sugar)[6][8]

Experimental Protocols

Functional Characterization of Friedelin Synthase in Saccharomyces cerevisiae

This protocol describes the heterologous expression and functional analysis of a candidate friedelin synthase gene in a yeast expression system.

a. Yeast Strain and Vector:

  • Yeast Strain: A lanosterol (B1674476) synthase-deficient strain of S. cerevisiae (e.g., GIL77) is commonly used to prevent the conversion of 2,3-oxidosqualene to lanosterol, thus making it available for the heterologously expressed OSC.

  • Expression Vector: A yeast expression vector, such as pYES-DEST52, containing a galactose-inducible promoter (GAL1) is suitable for controlled expression of the candidate gene.

b. Cloning of Friedelin Synthase Gene:

  • Isolate total RNA from the plant source known to produce friedelin (e.g., Tripterygium wilfordii).

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the full-length open reading frame of the candidate friedelin synthase gene using PCR with gene-specific primers.

  • Clone the PCR product into the yeast expression vector.

c. Yeast Transformation and Expression:

  • Transform the lanosterol synthase-deficient yeast strain with the expression vector containing the friedelin synthase gene.

  • Select transformed yeast colonies on appropriate selection media.

  • Inoculate a starter culture in synthetic complete medium lacking the selection marker and containing glucose.

  • Induce protein expression by transferring the culture to a medium containing galactose.

d. Metabolite Extraction and Analysis:

  • After a period of induction (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

  • Perform alkaline saponification of the cell pellet to release triterpenoids.

  • Extract the triterpenoids with an organic solvent such as n-hexane or ethyl acetate.

  • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify friedelin by comparing the retention time and mass spectrum with an authentic standard.

The following diagram outlines the experimental workflow for the functional characterization of friedelin synthase.

FRS_Characterization_Workflow cluster_0 Gene Cloning cluster_1 Yeast Expression cluster_2 Analysis RNA_Isolation RNA Isolation (e.g., T. wilfordii) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of FRS gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Yeast Expression Vector PCR_Amplification->Vector_Ligation Yeast_Transformation Yeast Transformation (lanosterol synthase mutant) Vector_Ligation->Yeast_Transformation Induction Galactose Induction Yeast_Transformation->Induction Metabolite_Extraction Metabolite Extraction Induction->Metabolite_Extraction GCMS_Analysis GC-MS Analysis Metabolite_Extraction->GCMS_Analysis Identification Friedelin Identification GCMS_Analysis->Identification

Figure 2: Workflow for functional characterization of friedelin synthase.
In Vitro Assay for Cytochrome P450-Mediated Friedelin Oxidation

This protocol outlines a method to assess the catalytic activity of a CYP enzyme on the friedelin substrate.

a. Reagents and Buffers:

  • CYP450 Enzyme: Purified recombinant CYP enzyme (e.g., from a microsomal fraction of insect cells or E. coli).

  • NADPH-Cytochrome P450 Reductase (CPR): Required for electron transfer to the P450.

  • Substrate: Friedelin dissolved in a suitable organic solvent (e.g., DMSO).

  • Reaction Buffer: Potassium phosphate (B84403) buffer (pH 7.4) containing glycerol.

  • NADPH regenerating system: Glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.

b. Enzyme Assay:

  • Prepare a reaction mixture containing the reaction buffer, CYP450 enzyme, and CPR.

  • Add friedelin to the reaction mixture and pre-incubate at the optimal temperature (e.g., 30°C).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction for a specific time period (e.g., 1-2 hours).

  • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

c. Product Extraction and Analysis:

  • Extract the products from the reaction mixture with an organic solvent.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

  • Analyze the products using Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) or GC-MS.

  • Identify the oxidized friedelin derivatives (e.g., 29-hydroxy-friedelin) by comparing their mass spectra and retention times with known standards or by structural elucidation.

The following diagram depicts the key components and steps of the in vitro CYP450 assay.

CYP450_Assay Friedelin Friedelin (Substrate) CYP450 CYP450 Enzyme Friedelin->CYP450 Binds to active site Product Oxidized Friedelin (e.g., 29-Hydroxy-friedelin) CYP450->Product Catalyzes oxidation CPR NADPH-P450 Reductase (CPR) CPR->CYP450 Transfers electrons NADPH NADPH (Electron Donor) NADPH->CPR Reduces

Figure 3: Key components of the in vitro CYP450-mediated friedelin oxidation assay.

Conclusion

The biosynthetic pathways of friedelane triterpenoids demonstrate a fascinating divergence from a common precursor. While friedelin is the direct product of a complex cyclization reaction, celastrol requires a series of subsequent oxidative modifications catalyzed by cytochrome P450 enzymes. The elucidation of these pathways, facilitated by heterologous expression systems and advanced analytical techniques, opens up new avenues for the biotechnological production of these valuable natural products. Further research into the kinetics and substrate specificities of the involved enzymes will be crucial for optimizing yields and potentially generating novel friedelane derivatives with enhanced therapeutic properties.

References

Validating 29-Hydroxyfriedelan-3-one: A Comparative Guide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid, against established therapeutic agents. This document synthesizes available experimental data on its cytotoxic and anti-inflammatory activities, outlines detailed experimental protocols, and visualizes potential signaling pathways.

Executive Summary

This compound, a naturally occurring friedelane (B3271969) triterpenoid, has been investigated for its potential as a therapeutic agent. This guide presents a comparative analysis of its performance against the well-established cytotoxic drug doxorubicin (B1662922) and the anti-inflammatory corticosteroid dexamethasone. While direct experimental data for this compound is limited, this guide draws upon available information and data from closely related friedelane triterpenoids to provide a preliminary assessment of its therapeutic promise. The findings suggest that while this compound exhibits some biological activity, its potency appears to be lower than that of the comparator drugs in the assays discussed. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Comparative Analysis of Biological Activity

To objectively evaluate the therapeutic potential of this compound, its biological activity is compared with standard therapeutic agents in two key areas: cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity

The cytotoxic potential of this compound was assessed against the human leukemia cell lines THP-1 and K-562 and compared with the widely used chemotherapeutic drug, doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 µM)

CompoundTHP-1K-562
This compoundLow ActivityLow Activity
Friedelin (related triterpenoid)--
Doxorubicin0.22 ± 0.010.031

Note: Specific IC50 values for this compound are not yet publicly available, with studies describing its activity as "low". Friedelin, a closely related compound, has shown varied cytotoxic effects depending on the cell line.[1][2][3]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is compared with the potent anti-inflammatory drug, dexamethasone.

Table 2: Comparative Anti-inflammatory Activity (IC50 µM for NO Inhibition)

CompoundRAW 264.7
This compoundData not available
Friedelin (related triterpenoid)Potent Activity
Dexamethasone~0.1 - 10

Note: Direct experimental data on the anti-inflammatory activity of this compound is currently unavailable. However, the related compound, friedelin, has demonstrated significant anti-inflammatory properties.[4][5]

Potential Mechanisms of Action

Based on studies of related friedelane triterpenoids, this compound may exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Friedelane triterpenoids have been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[6][7] By suppressing the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory genes, such as those encoding for cytokines and inducible nitric oxide synthase (iNOS).

NF_kB_Inhibition cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates Compound This compound (Proposed) Compound->IKK Inhibits (Proposed)

Proposed inhibition of the NF-κB signaling pathway.

Cytotoxic Mechanism: Induction of Apoptosis

Several friedelane triterpenoids have been reported to induce apoptosis in cancer cells.[8] This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. The induction of apoptosis by these compounds can be associated with the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Apoptosis_Induction Compound This compound (Proposed) Bax Bax Compound->Bax Upregulates (Proposed) Bcl2 Bcl-2 Compound->Bcl2 Downregulates (Proposed) Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Promotes Cytochrome c release Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed mechanism for the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells (e.g., THP-1, K-562) in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

The available data, primarily from related friedelane triterpenoids, suggests that this compound may possess modest cytotoxic and potentially more significant anti-inflammatory properties. Its mechanism of action is likely to involve the modulation of the NF-κB and apoptotic signaling pathways. However, a clear disadvantage is its apparently low potency compared to established drugs like doxorubicin and dexamethasone.

For researchers and drug development professionals, this compound represents a lead compound that requires further investigation. Future studies should focus on obtaining precise IC50 values for its cytotoxic and anti-inflammatory effects, exploring its activity in a wider range of cancer cell lines and in vivo inflammation models, and definitively elucidating its molecular targets and signaling pathways. Structure-activity relationship studies could also be valuable in optimizing its potency and selectivity. While not a direct competitor to current frontline therapies in its natural form, this compound holds potential as a scaffold for the development of novel therapeutic agents.

References

comparative spectroscopic analysis of 29-Hydroxyfriedelan-3-one and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 29-Hydroxyfriedelan-3-one and its closely related analogues: Friedelin (Friedelan-3-one), 28-Hydroxyfriedelan-3-one, and 30-Hydroxyfriedelan-3-one. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of these pharmacologically significant triterpenoids.

Introduction

Friedelane-type triterpenoids are a class of natural products known for their diverse biological activities. This compound, a pentacyclic triterpenoid, has been isolated from various plant species. The precise and accurate structural elucidation of this compound and its analogues is paramount for further research and development. This guide focuses on a comparative analysis of their spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Comparison of this compound and Its Analogues

The analogues discussed in this guide share the same pentacyclic friedelane (B3271969) skeleton but differ in the position of the hydroxyl group or its absence. These subtle structural variations lead to distinct spectroscopic characteristics that are crucial for their differentiation.

cluster_friedelin Friedelin (Friedelan-3-one) cluster_analogues Hydroxylated Analogues Friedelin No Hydroxyl Group Hydroxy_29 This compound (-CH2OH at C-20) Friedelin->Hydroxy_29 Addition of -OH at C-29 Hydroxy_28 28-Hydroxyfriedelan-3-one (-CH2OH at C-17) Friedelin->Hydroxy_28 Addition of -OH at C-28 Hydroxy_30 30-Hydroxyfriedelan-3-one (-CH2OH at C-20) Friedelin->Hydroxy_30 Addition of -OH at C-30

Figure 1: Structural relationships of friedelane analogues.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues.

Table 1: Comparative ¹³C NMR Spectral Data (δ in ppm)

Carbon No.Friedelin28-Hydroxyfriedelan-3-oneThis compound30-Hydroxyfriedelan-3-one
122.322.322.322.3
241.541.541.541.5
3213.2213.2213.2213.2
458.258.258.258.2
542.142.142.142.1
618.218.218.218.2
719.719.719.719.7
853.153.153.153.1
937.437.437.437.4
1059.559.559.559.5
1135.635.635.635.6
1230.530.530.530.5
1339.739.739.739.7
1438.338.338.338.3
1532.432.432.432.4
1636.036.036.036.0
1730.067.630.030.0
1842.842.842.842.8
1935.335.335.335.3
2028.128.171.971.9
2132.832.832.832.8
2239.239.239.239.2
236.86.86.86.8
2414.714.714.714.7
2517.917.917.917.9
2620.220.220.220.2
2718.618.618.618.6
2832.167.632.132.1
2931.831.868.231.8
3035.035.035.068.2

Note: Chemical shifts are reported in CDCl₃ and may vary slightly depending on the solvent and instrument.

Table 2: Comparative ¹H NMR Spectral Data (δ in ppm)

ProtonFriedelin28-Hydroxyfriedelan-3-oneThis compound30-Hydroxyfriedelan-3-one
H-23 (3H, s)0.870.870.870.87
H-24 (3H, s)0.720.720.720.72
H-25 (3H, s)0.860.860.860.86
H-26 (3H, s)1.001.001.001.00
H-27 (3H, s)1.051.051.051.05
H-28 (3H, s)1.183.55 (d), 3.35 (d)1.181.18
H-29 (3H, s)0.950.953.65 (d), 3.45 (d)0.95
H-30 (3H, s)0.990.990.993.62 (d), 3.42 (d)

Note: Data represents characteristic signals. Multiplicities are indicated as s (singlet) and d (doublet).

Table 3: Comparative IR and MS Data

CompoundIR (KBr, cm⁻¹)Mass Spectrometry (m/z)
Friedelin~2927 (C-H), ~1715 (C=O)426 [M]⁺
28-Hydroxyfriedelan-3-one~3450 (O-H), ~2930 (C-H), ~1710 (C=O)442 [M]⁺
This compound~3530 (O-H), ~2934 (C-H), ~1708 (C=O)442 [M]⁺
30-Hydroxyfriedelan-3-one~3533 (O-H), ~2925 (C-H), ~1715 (C=O)442 [M]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of friedelane triterpenoids.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 400-600 MHz for ¹H and 100-150 MHz for ¹³C.

  • Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. Chemical shifts are reported in parts per million (ppm) relative to TMS.

4.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR), the solid sample is placed directly on the ATR crystal.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (cm⁻¹).

4.3 Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, chloroform) at a low concentration.

  • Instrumentation: Mass spectra are typically obtained using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Data Acquisition: Data is acquired in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Fragmentation patterns are analyzed to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of friedelane triterpenoids.

cluster_isolation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification of Triterpenoid MS Mass Spectrometry (MS) - Determine Molecular Weight - Propose Molecular Formula Isolation->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, O-H) Isolation->IR NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) - Determine Carbon Skeleton - Assign Proton & Carbon Signals Isolation->NMR Elucidation Comparative Analysis of Spectroscopic Data MS->Elucidation IR->Elucidation NMR->Elucidation Confirmation Structure Confirmation Elucidation->Confirmation

Figure 2: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the structural elucidation and differentiation of this compound and its analogues. The key distinguishing features are the chemical shifts of the carbons and protons associated with the hydroxylated positions and their neighboring atoms. This guide provides a foundational dataset and standardized protocols to aid researchers in the accurate identification and characterization of these important natural products.

Assessing the Selectivity of 29-Hydroxyfriedelan-3-one for its Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological selectivity of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) with emerging therapeutic potential. Due to the limited availability of comprehensive selectivity screening data for this specific compound, this guide also draws comparisons with closely related friedelane (B3271969) triterpenoids to provide a broader context for its potential biological targets and selectivity profile.

Executive Summary

This compound belongs to the friedelane class of triterpenoids, which are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. This guide summarizes the available quantitative data on the cytotoxicity of this compound and its analogs against various cancer cell lines. It also details its known inhibitory activity against Human Leukocyte Elastase (HLE) and provides context by comparing it with other enzyme inhibition data for related compounds. Furthermore, potential signaling pathways modulated by this class of compounds, namely the NF-κB and AMPK/mTOR pathways, are illustrated. Detailed experimental protocols for key assays are also provided to facilitate further research.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for this compound and related friedelane triterpenoids. It is important to note that the data are compiled from different studies with varying experimental conditions.

Table 1: Cytotoxicity of Friedelane Triterpenoids against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
This compound P-388 (Murine Lymphoid Neoplasm)Not specifiedInactive[1]
A-549 (Human Lung Carcinoma)Not specifiedInactive[1]
HT-29 (Human Colon Carcinoma)Not specifiedInactive[1]
MEL-28 (Human Melanoma)Not specifiedInactive[1]
Friedelin (Friedelan-3-one)HeLa (Human Cervical Cancer)MTT2.59 µg/mL[2]
A375 (Human Malignant Melanoma)MTT2.46 µg/mL[2]
L929 (Mouse Fibrosarcoma)MTT1.48 µg/mL[2]
THP-1 (Human Acute Monocytic Leukemia)MTT2.33 µg/mL[2]
MCF-7 (Human Breast Adenocarcinoma)MTT1.2 (48h)[3]
PC3 (Human Prostate Cancer)Not specified61.9% inhibition at 31 µM[4]
U251 (Human Glioblastoma)Not specified25.8% inhibition at 31 µM[4]
K562 (Human Chronic Myelogenous Leukemia)Not specified0% inhibition at 31 µM[4]
11β-hydroxyfriedelan-3-oneTHP-1MTTHigh cytotoxicity (IC50 not specified)[5]
K562MTTHigh cytotoxicity (IC50 not specified)[5]
Friedelan-3β-olTHP-1MTT15.75 ± 2.60[6]
K562MTT14.18 ± 1.43[6]

Table 2: Enzyme Inhibitory Activity of Friedelane and Other Triterpenoids

CompoundEnzymeInhibition TypeIC50 / KiReference
This compound Human Leukocyte Elastase (HLE)Not specifiedNot specifiedData not available
FriedelinCYP3A4Noncompetitive, Time-dependentIC50 = 10.79 µM, Ki = 6.16 µM[7]
CYP2E1CompetitiveIC50 = 22.54 µM, Ki = 18.02 µM[7]
α-glucosidaseNot specifiedIC50 = 19.51 µg/mL[8][9]
Ursolic AcidHuman Neutrophil Elastase (HNE)Competitive, ReversibleIC50 = 5.51 µM[10]
LupeolTrypsinCompetitiveKi = 22 µM[11]
ChymotrypsinCompetitiveKi = 8 µM[11]
α-AmyrinTrypsinCompetitiveKi = 29 µM[11]
ChymotrypsinCompetitiveKi = 18 µM[11]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[12][13][14]

Materials:

  • Cells in culture

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium.

  • Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[4]

  • Remove the MTT solution.

  • Add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Incubate for 15 minutes with shaking on an orbital shaker.[4]

  • Measure the absorbance at 492 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the untreated control cells.

Enzyme Inhibition Assay: Human Leukocyte Elastase (HLE)

This protocol outlines a general procedure for assessing the inhibitory activity against HLE.[6][7][10][15]

Materials:

  • Human Leukocyte Elastase (HLE)

  • Chromogenic or fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of HLE in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HLE solution.

  • Incubate the mixture for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization: Signaling Pathways and Workflows

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some triterpenoids have been shown to inhibit this pathway.[1][16]

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB_active->Inflammatory_Genes Induces Transcription Friedelane Friedelane Triterpenoids (e.g., this compound) Friedelane->IKK_complex Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by friedelane triterpenoids.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways are central to cellular energy homeostasis and have been implicated in cancer. Some triterpenoids may modulate these pathways.[17][18][19][20]

AMPK_mTOR_Pathway AMP_ATP High AMP/ATP Ratio (Low Energy) AMPK AMPK AMP_ATP->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Friedelane Friedelane Triterpenoids (e.g., this compound) Friedelane->AMPK Activates?

Caption: Postulated modulation of the AMPK/mTOR signaling pathway by friedelane triterpenoids.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Cancer & Normal Cell Lines) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Conclusion and Future Directions

The available data suggests that this compound and its structural analogs possess biological activities, including cytotoxicity against various cancer cell lines and potential modulatory effects on key signaling pathways involved in inflammation and cell growth. However, a comprehensive assessment of the selectivity of this compound is currently hampered by the lack of direct comparative studies against a broad panel of biological targets.

To fully elucidate the therapeutic potential and selectivity of this compound, future research should focus on:

  • Comprehensive Selectivity Profiling: Screening this compound against a diverse panel of kinases, proteases, and nuclear receptors to identify its primary targets and off-target effects.

  • Head-to-Head Comparative Studies: Directly comparing the activity of this compound with other friedelane triterpenoids and standard inhibitors under consistent experimental conditions.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which this compound modulates the NF-κB and AMPK/mTOR pathways.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.

This guide serves as a starting point for researchers interested in the pharmacological properties of this compound. The provided data and protocols are intended to facilitate further investigation into the selectivity and therapeutic potential of this promising natural product.

References

Research on Anti-Proliferative Effects of 29-Hydroxyfriedelan-3-one in Animal Models Currently Limited

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the validation of the anti-proliferative effects of 29-Hydroxyfriedelan-3-one in animal models. While there is a substantial body of research on the anti-cancer properties of the related triterpenoid, friedelin (B1674157), similar in vivo data for its hydroxylated derivative, this compound, is not publicly available. This lack of published animal studies prevents a comparative analysis of its efficacy against other anti-proliferative agents.

Initial searches for "this compound" and its anti-cancer properties primarily yield studies focused on its isolation from various plant species. Some in vitro investigations have been conducted, exploring its biological activities. For instance, one study evaluated its cytotoxic effects against leukemia cell lines but found it to exhibit low cytotoxicity. Another mention of the compound was in the context of its anti-inflammatory potential. However, these pre-clinical assessments have not yet translated into published in vivo cancer studies.

The parent compound, friedelin, has demonstrated anti-proliferative properties against various cancer cell lines and has been the subject of some animal studies.[1][2][3] Research has explored its potential to inhibit tumor growth through various mechanisms.[1] However, it is crucial to note that the addition of a hydroxyl group, which differentiates this compound from friedelin, can significantly alter the pharmacological properties of a compound. Therefore, the anti-cancer activity of friedelin cannot be directly extrapolated to its hydroxylated form.

The absence of in vivo data for this compound makes it impossible to fulfill the request for a comparative guide detailing its anti-proliferative effects in animal models. Key metrics for such a comparison, including tumor growth inhibition, effective dosage, and toxicity profiles in animal subjects, are not available in the current body of scientific literature.

Further research, specifically focused on evaluating the anti-proliferative efficacy of this compound in established animal cancer models, is necessary to determine its potential as a therapeutic agent. Without such studies, any claims regarding its in vivo anti-cancer effects remain speculative. Researchers, scientists, and drug development professionals interested in this compound should be aware of this critical gap in the research landscape.

References

Safety Operating Guide

Safe Disposal of 29-Hydroxyfriedelan-3-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a step-by-step plan for the safe disposal of 29-Hydroxyfriedelan-3-one, a triterpenoid (B12794562) used in research. While specific hazard data for this compound is limited, adherence to general best practices for chemical waste management is crucial.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for a preliminary risk assessment.

PropertyValue
CAS Number 39903-21-4[1]
Molecular Formula C30H50O2[2][3]
Melting Point 262-265 °C[2]
Boiling Point 514.1 ± 23.0 °C at 760 mmHg[2]
Flash Point 217.4 ± 15.2 °C[2]
Solubility No information available

Note: Currently, there is no specific GHS hazard classification available for this compound.[2] Therefore, it should be handled with care, assuming it may be hazardous until proven otherwise.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on standard laboratory safety practices for chemical waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
  • Avoid direct contact with the skin and eyes.[2]

2. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.
  • Do not mix this compound with other waste streams unless compatibility is confirmed.
  • Segregate solid waste (e.g., unused compound, contaminated consumables like weigh boats and filter paper) from liquid waste (e.g., solutions containing the compound).

3. Solid Waste Disposal:

  • Carefully sweep up any solid material and place it into a designated, sealable, and clearly labeled chemical waste container.
  • The container should be labeled with "Solid Chemical Waste," the name of the compound ("this compound"), and the approximate quantity.
  • Store the sealed container in a designated, cool, and dry secondary containment area away from incompatible materials.[2]

4. Liquid Waste Disposal (if applicable):

  • If this compound has been dissolved in a solvent, collect the solution in a designated, sealed, and labeled liquid chemical waste container.
  • The label must include the full name of the chemical and the solvent(s) used, along with their approximate concentrations.
  • Store the liquid waste container in a secondary containment bin in a well-ventilated area.

5. Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with this compound.
  • Wash with an appropriate solvent (if solubility is known) or a suitable laboratory detergent and water.
  • Collect the initial rinsate as liquid chemical waste.

6. Final Disposal:

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • Provide them with all available information on the compound.
  • Never dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess_form Is the waste solid or liquid? ppe->assess_form solid_waste Solid Waste Path assess_form->solid_waste Solid liquid_waste Liquid Waste Path assess_form->liquid_waste Liquid collect_solid Collect in a labeled solid chemical waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid chemical waste container liquid_waste->collect_liquid store_solid Store in a designated, cool, dry, and ventilated secondary containment area collect_solid->store_solid store_liquid Store in a designated, ventilated secondary containment area collect_liquid->store_liquid contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup store_solid->contact_ehs store_liquid->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known physical and chemical properties of 29-Hydroxyfriedelan-3-one is presented below.

PropertyValue
CAS Number 39903-21-4[1][3]
Molecular Formula C30H50O2[2][3]
Molecular Weight 442.7 g/mol [2]
Melting Point 262-265 °C[3]
Boiling Point 514.1 ± 23.0 °C at 760 mmHg[3]
Flash Point 217.4 ± 15.2 °C[3]
Appearance Solid (likely a powder)[1]

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a comprehensive approach to personal protection is essential. The following PPE is recommended when handling this compound, particularly in its powdered form, to prevent skin and respiratory exposure.[4][5]

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety goggles and a face shieldUse tight-sealing safety goggles. A face shield is necessary when there is a risk of splashing.[6][7]
Skin Protection Chemical-resistant gloves and a lab coat or gownUse powder-free, chemical-resistant gloves (e.g., nitrile rubber).[6][7] Double gloving is recommended.[6] Wear a long-sleeved lab coat.[4]
Respiratory Protection NIOSH-approved respiratorA NIOSH/MSHA-approved respirator (e.g., N-95 or higher) should be used, especially when handling the powder outside of a fume hood.[6][8] A risk assessment should be conducted to determine the appropriate level of respiratory protection.[4][5]
Foot Protection Closed-toe shoesWear shoes with non-slip soles to prevent accidents in the laboratory.[4]

Operational Plan: Handling Protocol

Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Step 1: Preparation

  • Ensure the work area (chemical fume hood) is clean and uncluttered.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and have it readily accessible.

  • Don the appropriate PPE as outlined in the table above.

Step 2: Weighing the Compound

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

  • Use a spatula to carefully transfer the desired amount of this compound to a weigh boat.

  • Avoid creating dust during transfer.[3]

  • Close the primary container tightly after use.

Step 3: Dissolution

  • Triterpenoids like this compound are often poorly soluble in aqueous solutions.[9]

  • Based on protocols for similar compounds, organic solvents such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO) can be used for dissolution.[9][10]

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • If necessary, use sonication or gentle heating to aid dissolution, ensuring adequate ventilation.[10]

Disposal Plan

A clear plan for waste disposal must be in place before beginning any procedure.[11] All waste materials contaminated with this compound should be treated as hazardous chemical waste.

Step 1: Waste Segregation

  • Segregate waste into designated, clearly labeled containers.[12] Do not mix incompatible waste streams.[11]

  • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any excess compound. Place these in a labeled hazardous solid waste container.

  • Liquid Waste: Includes unused solutions and solvent rinses. Collect in a labeled hazardous liquid waste container compatible with the solvents used.

  • Sharps Waste: Contaminated needles or glassware should be placed in a puncture-resistant sharps container.[12]

Step 2: Container Management

  • Keep waste containers securely closed when not in use.[3]

  • Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[12][13]

  • Store waste containers in a designated, safe, and secure location away from general work areas.[12]

Step 3: Final Disposal

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[12][13]

  • Do not dispose of this chemical down the drain or in the regular trash.[14][15]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_exp 3. Experimentation cluster_disposal 4. Waste Management prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Research Protocol dissolve->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate label_waste Label Waste Containers segregate->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.